STING agonist-14
Description
Properties
IUPAC Name |
2-methoxy-5,6-dimethyl-10H-acridin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-9-4-6-12-15(10(9)2)17-14-7-5-11(19-3)8-13(14)16(12)18/h4-8H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVGTQHWWAYAQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=C(N2)C=CC(=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of a Model STING Agonist
Disclaimer: As of the current date, a specific agent designated "STING agonist-14" is not described in publicly available scientific literature. This guide, therefore, outlines the core mechanism of action for a representative, potent, synthetic small-molecule STING (Stimulator of Interferon Genes) agonist, based on established principles and data from well-characterized compounds in the field.
Introduction: The cGAS-STING Pathway
The cyclic GMP-AMP synthase (cGAS)-STING pathway is a fundamental component of the innate immune system, responsible for detecting the presence of cytosolic DNA, a hallmark of pathogen infection or cellular damage.[1][2][3] Upon binding to double-stranded DNA, the enzyme cGAS catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[1][4] This cyclic dinucleotide (CDN) then binds to and activates the STING protein, an integral membrane protein of the endoplasmic reticulum (ER). Activation of the STING pathway culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, initiating a robust immune response. Pharmacological activation of this pathway with synthetic STING agonists is a promising strategy in cancer immunotherapy, aiming to convert immunologically "cold" tumors into "hot" tumors that are susceptible to immune-mediated destruction.
Core Mechanism of Action
The primary mechanism of a synthetic STING agonist is to mimic the function of the natural ligand, cGAMP, by directly binding to and activating the STING protein.
Direct Binding and Conformational Change
A small-molecule STING agonist binds directly to a ligand-binding pocket on the STING dimer. This binding event induces a significant conformational change in the STING protein, causing it to transition from an 'open' inactive state to a 'closed' active state. This structural shift is the critical first step in signal transduction.
Oligomerization and Translocation
Ligand binding promotes the oligomerization of STING dimers. This activated STING complex then traffics from its resident location in the ER membrane, through the ER-Golgi intermediate compartment (ERGIC) and the Golgi apparatus, to form perinuclear vesicles. This translocation is essential for the recruitment and activation of downstream signaling components.
Downstream Signaling Cascade
Once activated and translocated, STING serves as a scaffold to initiate a phosphorylation cascade that propagates the signal to the nucleus.
TBK1 Recruitment and IRF3 Phosphorylation
The translocated STING oligomers recruit and activate TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3) at multiple sites. This phosphorylation event causes IRF3 to dissociate from the complex, homodimerize, and translocate into the nucleus.
NF-κB Pathway Activation
In parallel to the TBK1-IRF3 axis, activated STING can also lead to the activation of the IKK kinase complex, which phosphorylates IκBα. This triggers the degradation of IκBα and the subsequent release and nuclear translocation of the NF-κB transcription factor complex (typically the p65/p50 heterodimer).
Transcriptional Activation of Immune Genes
Within the nucleus, both activated IRF3 and NF-κB bind to the promoter regions of their target genes. This results in the robust transcription and subsequent secretion of type I interferons (primarily IFN-β) and a broad array of pro-inflammatory cytokines (such as TNF-α and IL-6) and chemokines.
Immunological Consequences and Anti-Tumor Efficacy
The cytokines produced following STING activation orchestrate a powerful anti-tumor immune response.
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Recruitment of Immune Cells: Secreted chemokines attract innate immune cells, including dendritic cells (DCs), macrophages, and Natural Killer (NK) cells, to the tumor microenvironment.
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Dendritic Cell Maturation: Type I IFNs are potent activators of DCs. Mature DCs increase their expression of co-stimulatory molecules and are more efficient at capturing tumor antigens released from dying cancer cells.
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T Cell Priming and Activation: Antigen-loaded DCs migrate to draining lymph nodes where they present the tumor antigens to naive T cells, leading to the priming and activation of tumor-specific CD8+ cytotoxic T lymphocytes.
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Tumor Infiltration and Killing: Activated CD8+ T cells traffic back to the tumor, where they recognize and kill cancer cells, further releasing tumor antigens and amplifying the immune response.
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Immunological Memory: This process can lead to the generation of long-lasting immunological memory, providing durable protection against tumor recurrence.
Quantitative Data for Model STING Agonists
The following tables summarize representative quantitative data for well-characterized synthetic STING agonists.
Table 1: In Vitro Activity of Model STING Agonists
| Parameter | Cell Line | Value | Description | Reference |
|---|---|---|---|---|
| IFN-β Induction EC₅₀ | THP-1 | 6.6 µM | Concentration for 50% maximal IFN-β secretion. | |
| cGAMP Displacement IC₅₀ | hSTING | 1-10 µM | Concentration to displace 50% of radiolabeled cGAMP. |
| STING Phosphorylation | THP-1 | <30 min | Time to observe phosphorylation of STING (S366). | |
Table 2: In Vivo Anti-Tumor Efficacy of Model STING Agonists
| Tumor Model | Mouse Strain | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
|---|---|---|---|---|
| CT26 Colon Carcinoma | BALB/c | 50 µg, intratumoral, days 7, 10, 13 | ~75% | |
| B16-F10 Melanoma | C57BL/6 | 25 µg, intratumoral, twice weekly | ~60% |
| 4T1 Breast Cancer | BALB/c | 25 µg, intratumoral, twice weekly | ~50% | |
Detailed Experimental Protocols
Protocol 1: In Vitro STING Activation using a Reporter Cell Line
This protocol measures the activation of the STING pathway by quantifying the activity of an Interferon Regulatory Factor (IRF)-inducible luciferase reporter.
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Materials:
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THP1-Dual™ KI-hSTING cells (InvivoGen)
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RPMI-1640 medium with 10% FBS
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Model STING agonist
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Luciferase assay reagent (e.g., QUANTI-Luc™)
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96-well white, flat-bottom plates
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Luminometer
-
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Procedure:
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Cell Seeding: Seed THP1-Dual™ cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.
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Compound Preparation: Prepare serial dilutions of the model STING agonist in complete culture medium.
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Cell Treatment: Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.
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Luciferase Assay: Following incubation, prepare the luciferase reagent according to the manufacturer's instructions. Add the reagent to each well.
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Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the activity of the IRF pathway.
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Protocol 2: High-Content Imaging of STING Translocation and TBK1 Phosphorylation
This protocol visualizes the agonist-induced translocation of STING and the co-localization with phosphorylated TBK1.
-
Materials:
-
HEK293T cells stably expressing human STING
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DMEM with 10% FBS
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Model STING agonist, DMSO (vehicle control)
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Paraformaldehyde (PFA) for fixing
-
Triton X-100 for permeabilization
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Primary antibodies: anti-STING, anti-phospho-TBK1 (Ser172)
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Fluorescently-labeled secondary antibodies
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DAPI for nuclear staining
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High-content imaging system
-
-
Procedure:
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Cell Seeding: Seed HEK293T-STING cells on glass-bottom plates suitable for imaging.
-
Treatment: Treat cells with the STING agonist (e.g., 25 µM) or DMSO for 1 hour at 37°C.
-
Fixation & Permeabilization: Wash cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with 0.1% Triton X-100 for 10 minutes.
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Staining: Block non-specific binding, then incubate with primary antibodies overnight at 4°C. Wash and incubate with corresponding secondary antibodies and DAPI for 1 hour at room temperature.
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Imaging: Acquire images using a high-content microscope. Analyze images for the redistribution of the STING signal from a diffuse ER pattern to distinct perinuclear foci and assess the co-localization with the p-TBK1 signal.
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Protocol 3: In Vivo Anti-Tumor Efficacy Study
This protocol provides a general framework for assessing the anti-tumor activity of a STING agonist in a syngeneic mouse tumor model.
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Materials:
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6-8 week old BALB/c or C57BL/6 mice
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CT26 colon carcinoma or B16-F10 melanoma cells
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Model STING agonist formulated in a suitable vehicle (e.g., saline)
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Calipers for tumor measurement
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Syringes and needles
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Procedure:
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Tumor Implantation: Subcutaneously inject 1 x 10⁶ tumor cells into the flank of each mouse.
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Tumor Growth Monitoring: Allow tumors to grow to an average volume of 50-100 mm³.
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Randomization: Randomize mice into treatment and vehicle control groups (n=8-10 mice per group).
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Treatment Administration: Administer the STING agonist (e.g., 25-50 µg) or vehicle via intratumoral injection on specified days (e.g., days 7, 10, and 13 post-implantation).
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Continued Monitoring: Monitor tumor volume and body weight 2-3 times per week.
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Endpoint: Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³) or at the end of the study period.
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Data Analysis: Plot mean tumor volume over time for each group. Calculate the Tumor Growth Inhibition (TGI) percentage at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
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References
- 1. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profile of STING agonist and inhibitor research: a bibliometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of a Novel STING Agonist: A Technical Guide
Disclaimer: As "novel STING agonist-14" is not a publicly documented compound, this guide utilizes data from well-characterized, potent non-nucleotide STING agonists such as diABZI and MSA-2 as representative examples to illustrate the required characterization cascade. The presented data is a composite from published literature to serve as a template for researchers, scientists, and drug development professionals.
Executive Summary
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines. Pharmacological activation of STING has emerged as a promising therapeutic strategy for cancer immunotherapy, viral infections, and as a vaccine adjuvant. This document provides a comprehensive technical overview of the characterization of a novel STING agonist, detailing its mechanism of action, biochemical and cellular activity, and the experimental protocols required for its evaluation.
STING Signaling Pathway
Upon activation by cyclic dinucleotides (CDNs) or synthetic agonists, STING undergoes a conformational change and translocates from the endoplasmic reticulum (ER) to the Golgi apparatus.[1] This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[2][3] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of IFN-I and other inflammatory genes.[2][3]
Quantitative Data Summary
The activity of a novel STING agonist is quantified through a series of biochemical and cellular assays. The tables below summarize typical data for a potent, non-nucleotide agonist.
Table 1: Biochemical and Cellular Activity
| Parameter | Assay Type | Cell Line / System | Agonist EC50 / IC50 | Reference (2'3'-cGAMP) |
| STING Binding | Surface Plasmon Resonance (SPR) | Purified hSTING (R232) | KD = 1-5 nM | KD = 3-10 nM |
| STING Activation | IFN-β Reporter Assay | THP1-Dual™ Cells | EC50 = 100-200 nM | EC50 = 50-60 µM |
| Target Engagement | Cellular Thermal Shift Assay (CETSA) | THP-1 Cells | ΔTm = 2-4 °C | Not typically reported |
| Cytotoxicity | Cell Viability (e.g., MTS) | B16F10 Melanoma | CC50 > 25 µM | CC50 > 100 µM |
Table 2: In Vivo Antitumor Efficacy
| Tumor Model | Dosing Route | Dose & Schedule | Outcome |
| CT26 Colon Carcinoma | Intratumoral (IT) | 10 mg/kg, twice weekly | 70-90% Tumor Growth Inhibition (TGI) |
| MC38 Colon Carcinoma | Oral (PO) | 60 mg/kg, once daily | Significant tumor regression & survival benefit |
| B16F10 Melanoma | Intravenous (IV) | 1 mg/kg, twice weekly | 50-60% TGI, increased CD8+ T cell infiltration |
Experimental Protocols & Workflows
Detailed methodologies are crucial for the replication and validation of findings.
Protocol: STING Binding Affinity via Surface Plasmon Resonance (SPR)
This protocol measures the binding kinetics and affinity (KD) of the agonist to purified STING protein.
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Immobilization: Covalently immobilize purified recombinant human STING protein (C-terminal domain) onto a sensor chip (e.g., CM5).
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Ligand Preparation: Prepare a dilution series of the STING agonist in a suitable running buffer.
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Association: Inject the agonist solutions over the sensor surface at a constant flow rate and monitor the change in response units (RU) over time.
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Dissociation: Replace the agonist solution with running buffer and monitor the dissociation of the agonist from the STING protein.
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Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound agonist.
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Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).
Protocol: Cellular IFN-β Induction Assay
This assay quantifies the ability of the agonist to activate the STING pathway in a cellular context.
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Cell Seeding: Seed THP1-Dual™ Lucia reporter cells (which express a secreted luciferase under the control of an ISG54 promoter) in a 96-well plate.
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Compound Treatment: Add serial dilutions of the STING agonist to the wells and incubate for 18-24 hours.
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Supernatant Collection: Carefully collect the cell culture supernatant.
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Luciferase Assay: Add QUANTI-Luc™ reagent to the supernatant according to the manufacturer's protocol.
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Signal Detection: Measure luminescence using a plate reader.
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Data Analysis: Plot the luminescence signal against the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol: In Vivo Antitumor Study (Syngeneic Mouse Model)
This protocol assesses the therapeutic efficacy of the STING agonist in an immunocompetent mouse model.
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Tumor Implantation: Subcutaneously implant tumor cells (e.g., CT26 colon carcinoma) into the flank of BALB/c mice.
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Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
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Randomization: Randomize mice into treatment groups (e.g., Vehicle, STING Agonist).
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Compound Administration: Administer the compound via the desired route (e.g., intratumoral, intravenous, oral) according to the defined schedule.
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Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor body weight and overall animal health.
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Endpoint: At the study endpoint, euthanize mice and harvest tumors for downstream analysis (e.g., flow cytometry for immune cell infiltration, cytokine analysis).
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Data Analysis: Calculate Tumor Growth Inhibition (TGI) and perform statistical analysis to determine the significance of the antitumor effect.
References
- 1. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]
The Discovery and Synthesis of Novel STING Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage. Activation of STING triggers a cascade of signaling events that culminate in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting a robust anti-pathogen and anti-tumor immune response.[1][2][3] The therapeutic potential of activating this pathway has led to a surge in the discovery and development of STING agonists. This guide provides a technical overview of the discovery, synthesis, and evaluation of a representative cyclic dinucleotide (CDN) STING agonist, herein referred to as a "model STING agonist" as a specific "STING agonist-14" was not identified in public literature.
The STING Signaling Pathway
The canonical STING signaling pathway is initiated by the recognition of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS).[1][2] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic guanosine monophosphate-adenosine monophosphate (2'3'-cGAMP). 2'3'-cGAMP then binds to the STING protein, which is anchored in the membrane of the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.
In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates both STING itself and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons. Activated STING can also lead to the activation of the NF-κB pathway, further contributing to the pro-inflammatory response.
Caption: The cGAS-STING Signaling Pathway.
Discovery and Design of a Model STING Agonist
The natural STING agonist, 2'3'-cGAMP, has limitations as a therapeutic agent due to its susceptibility to enzymatic degradation and poor cell permeability. Consequently, significant efforts have been directed towards the synthesis of analog molecules with improved drug-like properties.
The design of novel STING agonists often involves modifications to the 2'3'-cGAMP scaffold. These modifications can include:
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Phosphorothioate linkages: Replacing a non-bridging oxygen atom in the phosphate backbone with a sulfur atom can confer resistance to phosphodiesterase-mediated hydrolysis.
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Sugar modifications: Alterations to the ribose moieties can enhance binding affinity and stability.
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Base modifications: Changes to the purine bases can modulate agonist activity and selectivity.
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Non-CDN scaffolds: The discovery of small molecules that can activate STING through different binding modes represents an alternative approach.
For our model agonist, we will consider a phosphorothioate-modified cGAMP analog, a common strategy in the field.
Synthesis of a Model STING Agonist (A Representative cGAMP Analog)
The synthesis of cGAMP analogs is a complex, multi-step process. A general workflow involves the synthesis of protected nucleoside phosphoramidites, their sequential coupling to form a linear dinucleotide, and a final macrocyclization step. "Click chemistry" approaches have also been employed to facilitate the synthesis of these complex molecules.
Caption: General Synthetic Workflow for a cGAMP Analog.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Linear Dinucleotide
This protocol provides a generalized method for the solid-phase synthesis of a linear dinucleotide precursor to a cGAMP analog.
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Resin Preparation: A suitable solid support (e.g., controlled pore glass) functionalized with a protected nucleoside is used as the starting material.
-
Detritylation: The 5'-dimethoxytrityl (DMT) protecting group of the resin-bound nucleoside is removed using a solution of trichloroacetic acid in dichloromethane.
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Coupling: The second protected nucleoside phosphoramidite is activated with a catalyst (e.g., 5-(ethylthio)-1H-tetrazole) and coupled to the free 5'-hydroxyl group of the resin-bound nucleoside.
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Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., acetic anhydride and 1-methylimidazole) to prevent the formation of deletion sequences.
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Oxidation/Thiolation: The newly formed phosphite triester linkage is oxidized to a phosphate triester or, for phosphorothioate analogs, thiolated using a sulfurizing reagent (e.g., 3-((dimethylaminomethylidene)amino)-3-oxopropanethioate).
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Cleavage and Deprotection: The linear dinucleotide is cleaved from the solid support, and protecting groups are removed using a suitable reagent cocktail (e.g., concentrated ammonium hydroxide and methylamine).
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Purification: The crude linear dinucleotide is purified by high-performance liquid chromatography (HPLC).
Protocol 2: Macrolactamization for Cyclization
This protocol describes a method for the cyclization of the linear dinucleotide.
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Activation: The terminal phosphate group of the purified linear dinucleotide is activated using a coupling agent (e.g., a carbodiimide).
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Intramolecular Cyclization: The activated phosphate undergoes an intramolecular reaction with the free hydroxyl group at the other end of the molecule to form the cyclic dinucleotide. This reaction is typically performed under dilute conditions to favor intramolecular cyclization over intermolecular polymerization.
-
Purification: The final cyclic dinucleotide product is purified by HPLC.
Biological Evaluation of STING Agonists
The biological activity of novel STING agonists is assessed through a series of in vitro and in vivo assays.
In Vitro Assays
Protocol 3: STING Activation Reporter Assay
This assay measures the ability of a compound to activate the STING pathway in a cellular context.
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Cell Line: A reporter cell line, such as THP1-Dual™ KI-hSTING cells, which expresses a reporter gene (e.g., luciferase) under the control of an IRF3-inducible promoter, is used.
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Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere.
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Compound Treatment: The cells are treated with serial dilutions of the STING agonist.
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Incubation: The plate is incubated for 18-24 hours to allow for STING activation and reporter gene expression.
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Luminescence Measurement: A luciferase assay reagent is added to the wells, and the resulting luminescence is measured using a luminometer. The EC50 value, the concentration of the agonist that produces 50% of the maximal response, is then calculated.
Table 1: Representative In Vitro Activity of a Model STING Agonist
| Assay | Cell Line | Endpoint | EC50 (µM) |
| STING Reporter Assay | THP1-Dual™ KI-hSTING | IRF3-Luciferase Activity | 0.5 - 5 |
| IFN-β ELISA | Human PBMCs | IFN-β Secretion | 1 - 10 |
| Cytokine Panel | Mouse Bone Marrow-Derived Dendritic Cells | Cytokine Secretion (e.g., TNF-α, IL-6) | 0.1 - 2 |
Note: The EC50 values are representative and can vary depending on the specific analog and assay conditions.
In Vivo Assays
Protocol 4: Syngeneic Mouse Tumor Model
This protocol provides a framework for evaluating the anti-tumor efficacy of a STING agonist in a mouse model.
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Tumor Implantation: Syngeneic tumor cells (e.g., B16-F10 melanoma or CT26 colon carcinoma) are implanted subcutaneously into the flank of immunocompetent mice (e.g., C57BL/6 or BALB/c).
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Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
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Treatment Administration: The STING agonist is administered to the mice, typically via intratumoral injection. A vehicle control group is also included.
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Tumor Measurement: Tumor volume is measured regularly using calipers.
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Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated.
Table 2: Representative In Vivo Efficacy of a Model STING Agonist
| Tumor Model | Mouse Strain | Dosing Regimen | Endpoint | Result |
| B16-F10 Melanoma | C57BL/6 | 25 µg, intratumoral, days 7, 10, 13 | Tumor Growth Inhibition (TGI) | ~60% TGI |
| CT26 Colon Carcinoma | BALB/c | 50 µg, intratumoral, twice weekly | Tumor Regression | Significant tumor regression observed |
Note: Efficacy can vary based on the tumor model, dosing, and specific STING agonist.
Conclusion
The development of potent and stable STING agonists represents a promising strategy in immuno-oncology. The synthesis of novel analogs with improved pharmacological properties continues to be an active area of research. The experimental protocols and representative data presented in this guide provide a framework for the discovery and preclinical evaluation of these next-generation immunotherapies. As our understanding of the STING pathway deepens, so too will our ability to design and develop more effective STING-based therapeutics for the treatment of cancer and other diseases.
References
Preclinical Evaluation of STING Agonists: A Technical Guide
Disclaimer: As of the last update, "STING agonist-14" is not a publicly documented entity in scientific literature. Therefore, this guide provides a comprehensive overview of the preclinical evaluation process for STING (Stimulator of Interferon Genes) agonists using representative data from well-characterized molecules in the field. This document is intended for researchers, scientists, and drug development professionals.
Introduction
The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This response is crucial for immunity against pathogens and for anti-tumor immunity. Pharmacological activation of STING has emerged as a promising strategy in cancer immunotherapy, capable of converting immunologically "cold" tumors into "hot" tumors by promoting the infiltration and activation of cytotoxic T cells. This guide outlines the typical preclinical evaluation of a novel STING agonist, covering its in vitro characterization, in vivo efficacy, and pharmacokinetic profiling.
Core Signaling Pathway
Activation of the STING pathway begins with the detection of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS). cGAS then synthesizes the second messenger cyclic GMP-AMP (cGAMP), which binds to and activates STING, an endoplasmic reticulum-resident protein.[1] This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus.[1] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[1] Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the transcription of type I interferons, such as IFN-β.[2]
Data Presentation: Quantitative Analysis
The preclinical efficacy of a STING agonist is assessed through a series of in vitro and in vivo studies. The following tables summarize representative data for several well-known STING agonists.
Table 1: In Vitro Activity of Representative STING Agonists
This table presents the half-maximal effective concentration (EC50) for IFN-β induction in various cell lines. Lower EC50 values indicate higher potency.
| Compound | Cell Line | Assay Readout | EC50 (µM) | Reference |
| SNX281 | Human PBMCs | IFN-β ELISA | 2.4 | [3] |
| ZSA-51 | THP-1 | STING Activation | 0.1 | |
| MSA-2 | THP-1 | STING Activation | 3.2 | |
| MK-1454 | THP-1 | IFN-β Secretion | Sub-micromolar |
Table 2: In Vivo Anti-Tumor Efficacy of Representative STING Agonists
This table summarizes the anti-tumor activity in syngeneic mouse models, a cornerstone of preclinical immuno-oncology evaluation.
| Compound | Mouse Model | Tumor Type | Dosing Regimen | Outcome | Reference |
| ADU-S100 | Rat Model | Esophageal Adenocarcinoma | 50 µg, intratumoral, 2 cycles | >30% reduction in mean tumor volume | |
| MK-1454 | Syngeneic Mice | Solid Tumors | Intratumoral | Complete tumor regression | |
| SNX281 | CT26 Model | Colorectal Carcinoma | Single intravenous dose | Complete tumor regression | |
| SB 11285 | A20 Model | Lymphoma | 100 µg, intratumoral | 86% Tumor Growth Inhibition (TGI) | |
| SB 11285 | CT26 Model | Colon Carcinoma | Intratumoral + anti-PD-L1 | 90% TGI; 60% of mice tumor-free |
Table 3: Pharmacokinetic (PK) Properties of a Systemic STING Agonist
This table shows key PK parameters for SNX281, a systemically administered small molecule STING agonist, in C57BL/6 mice.
| Parameter | Value | Unit | Reference |
| Administration Route | Intravenous (IV) | - | |
| Half-life (T½) | 2.33 | hours | |
| Volume of Distribution (Vss) | 0.984 | L/kg | |
| Clearance (Cl) | 4.97 | mL/min/kg | |
| AUC (0-t) | 16766 | h*ng/mL |
Experimental Protocols
Detailed and reproducible protocols are essential for the rigorous evaluation of drug candidates.
Protocol 1: In Vitro STING Pathway Activation via IFN-β ELISA
This protocol measures the secretion of IFN-β from immune cells as a direct readout of STING pathway activation.
1. Cell Seeding:
-
Culture human THP-1 monocytes or Peripheral Blood Mononuclear Cells (PBMCs) in appropriate media (e.g., RPMI-1640 with 10% FBS).
-
Seed cells at a density of 5 x 10⁵ cells/well in a 96-well plate.
-
Allow cells to adhere or stabilize overnight at 37°C, 5% CO₂.
2. Compound Treatment:
-
Prepare serial dilutions of the STING agonist in cell culture medium.
-
Include a vehicle-only control (e.g., DMSO diluted in medium).
-
Carefully remove the existing medium from the cells and add 100 µL of the prepared agonist dilutions or vehicle control.
3. Incubation:
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow for cytokine production and secretion.
4. Supernatant Collection:
-
Centrifuge the 96-well plate at 300 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant, avoiding disturbance of the cell pellet.
5. ELISA Procedure:
-
Perform the IFN-β sandwich ELISA on the collected supernatants according to the manufacturer's protocol (e.g., using a commercially available kit).
-
Briefly, add 100 µL of standards, controls, and supernatants to the pre-coated ELISA plate. Incubate for 1-2 hours.
-
Wash the plate, then add the detection antibody and incubate for 1 hour.
-
Wash again, add the substrate solution, and incubate in the dark for 15-30 minutes.
-
Add the stop solution and immediately read the absorbance on a plate reader.
6. Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the IFN-β standards.
-
Use a four-parameter logistic (4-PL) curve fit to determine the concentration of IFN-β in the samples.
-
Plot the IFN-β concentration against the log of the agonist concentration to determine the EC50 value.
Protocol 2: In Vivo Anti-Tumor Efficacy in a Syngeneic Mouse Model
This protocol describes the establishment of tumors in immunocompetent mice to evaluate the efficacy of a STING agonist.
1. Cell Preparation:
-
Culture a syngeneic tumor cell line (e.g., CT26 colon carcinoma for BALB/c mice, or MC38 for C57BL/6 mice) in appropriate media.
-
Harvest cells when they are at 80-90% confluency.
-
Wash the cells with sterile PBS and resuspend them in cold, sterile PBS or a PBS/Matrigel mixture at a concentration of 5 x 10⁶ cells/100 µL. Keep cells on ice.
2. Tumor Inoculation:
-
Use immunocompetent mice (e.g., C57BL/6 or BALB/c, aged 6-8 weeks).
-
Anesthetize the mice and shave the right flank.
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁵ cells) into the flank.
3. Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., 50-100 mm³), which typically takes 7-10 days.
-
Measure tumor dimensions 2-3 times per week using a digital caliper.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
4. Treatment Administration:
-
Once tumors reach the target volume, randomize mice into treatment groups (e.g., vehicle control, STING agonist monotherapy, combination with anti-PD-1).
-
Administer the STING agonist via the desired route (e.g., intratumoral injection or intravenous infusion) at the specified dose and schedule.
5. Efficacy Assessment:
-
Continue to monitor tumor growth and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition or complete tumor regression.
-
At the end of the study, tumors and relevant tissues (e.g., spleen, draining lymph nodes) can be harvested for further analysis (e.g., flow cytometry, immunohistochemistry).
Mandatory Visualizations
Preclinical Evaluation Workflow
The following diagram illustrates a typical workflow for the preclinical development of a STING agonist, from initial screening to in vivo proof-of-concept.
References
Data Presentation: Binding Affinity of diABZI to Human STING
An In-depth Technical Guide on the Binding Affinity of a Representative STING Agonist to Human STING
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged host cells, thereby triggering potent anti-tumor and anti-pathogen immunity. Pharmacological activation of STING is a promising therapeutic strategy for a variety of diseases, particularly cancer. A crucial step in the development of STING agonists is the precise characterization of their binding affinity to the human STING protein.
This technical guide provides an in-depth overview of the binding characteristics of a representative non-cyclic dinucleotide (non-CDN) small molecule STING agonist to human STING. As "STING agonist-14" is not a standardized nomenclature in publicly available literature, this document will utilize the well-characterized agonist diABZI (diamidobenzimidazole) as a representative example to detail the methodologies and data relevant to researchers, scientists, and drug development professionals. diABZI is a potent, non-nucleotide-based STING agonist that activates STING by binding to the same pocket as its natural ligand, 2'3'-cGAMP[1].
The binding affinity and functional potency of diABZI have been quantified using various biophysical and cellular assays. The data below is compiled from multiple studies to provide a comprehensive overview.
| Parameter | Value | Method | Cell Line / Protein Variant | Reference |
| Kd | ~527 nM | Isothermal Titration Calorimetry (ITC) | Recombinant Human STING | [2] |
| Kd | 0.05 nM | Surface Plasmon Resonance (SPR) | Recombinant Human STING (R232) | [3] |
| EC50 | 0.144 ± 0.149 nM (diABZI-amine) | IRF-Luciferase Reporter Assay | THP1-Dual™ Cells | [4] |
| EC50 | 1.47 ± 1.99 nM (diABZI-V/C-DBCO) | IRF-Luciferase Reporter Assay | THP1-Dual™ Cells | [4] |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible determination of agonist binding affinity and potency. Below are protocols for key experiments cited.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of an agonist to its target protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) in a single experiment.
Objective: To determine the dissociation constant (Kd) of diABZI binding to purified human STING protein.
Materials:
-
Purified recombinant human STING C-terminal domain (CTD, amino acids 137-379 or similar construct).
-
diABZI compound.
-
ITC instrument (e.g., MicroCal PEAQ-ITC).
-
Titration buffer (e.g., 25 mM HEPES pH 6.8, 150 mM NaCl).
-
Syringes and sample cells for ITC.
Protocol:
-
Sample Preparation:
-
Prepare a solution of the purified human STING CTD at a concentration of approximately 5-10 µM in the titration buffer.
-
Prepare a solution of diABZI at a concentration of 50-100 µM in the identical titration buffer from the same stock to avoid buffer mismatch artifacts.
-
Thoroughly degas both protein and ligand solutions before loading into the ITC.
-
-
Instrument Setup:
-
Set the experimental temperature to 25°C.
-
Set the stirring speed to 750 rpm.
-
Load the STING protein solution into the sample cell and the diABZI solution into the injection syringe.
-
-
Titration:
-
Perform an initial injection of ~0.5 µL to remove any air from the syringe tip, and discard this data point during analysis.
-
Carry out a series of injections (e.g., 19 injections of 2 µL each) of the diABZI solution into the STING protein solution, with sufficient time between injections for the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy (ΔH).
-
Surface Plasmon Resonance (SPR)
SPR is an optical technique for monitoring molecular interactions in real-time without the need for labels. It provides kinetic data (association and dissociation rates) in addition to binding affinity.
Objective: To determine the binding kinetics and affinity (Kd) of diABZI to human STING.
Materials:
-
SPR instrument (e.g., Biacore T200).
-
Sensor chip (e.g., Streptavidin-coated chip for biotinylated protein).
-
Purified, biotinylated recombinant human STING protein (e.g., residues 155-341).
-
diABZI compound.
-
Running buffer (e.g., 150 mM KCl, 25 mM Hepes pH 7.5, 1 mM TCEP, 2.5 mM MgCl2, 5% glycerol, 0.005% P20, 1% DMSO).
-
Regeneration solution (if necessary).
Protocol:
-
Ligand Immobilization:
-
Immobilize the biotinylated human STING protein onto the surface of a streptavidin sensor chip to a target response level.
-
Use a reference flow cell with no immobilized protein or an irrelevant protein to subtract non-specific binding signals.
-
-
Analyte Injection:
-
Prepare a series of dilutions of diABZI in the running buffer (e.g., ranging from low nM to µM concentrations).
-
Inject the diABZI solutions over the ligand and reference surfaces at a constant flow rate. This is the association phase.
-
Follow with an injection of running buffer alone to monitor the dissociation of the agonist from the STING protein. This is the dissociation phase.
-
-
Surface Regeneration:
-
If necessary, inject a regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection cycle.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams.
-
Globally fit the association and dissociation curves from the different analyte concentrations to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Cell-Based IRF Reporter Assay
This assay measures the functional consequence of STING binding in a cellular context by quantifying the activation of the downstream transcription factor, Interferon Regulatory Factor (IRF).
Objective: To determine the cellular potency (EC50) of diABZI.
Materials:
-
THP1-Dual™ KI-hSTING cells (or a similar HEK293-based reporter line) expressing an IRF-inducible secreted luciferase or SEAP reporter.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
diABZI compound.
-
96-well plates.
-
Luciferase or SEAP detection reagent (e.g., QUANTI-Luc™).
-
Luminometer or spectrophotometer.
Protocol:
-
Cell Seeding:
-
Seed the reporter cells into a 96-well plate at a suitable density (e.g., 100,000 cells/well) and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of diABZI in cell culture medium.
-
Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Reporter Gene Assay:
-
Collect a sample of the cell culture supernatant.
-
Add the appropriate luciferase or SEAP assay reagent according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Plot the reporter signal against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic curve to determine the EC50 value, which represents the concentration of agonist that produces 50% of the maximal response.
-
Mandatory Visualizations
STING Signaling Pathway
Caption: The cGAS-STING signaling pathway, from cytosolic DNA sensing to cytokine production.
Experimental Workflow: Isothermal Titration Calorimetry (ITC)
Caption: A streamlined workflow for determining binding affinity using Isothermal Titration Calorimetry.
References
The STING Signaling Pathway: A Structural Perspective
An In-depth Technical Guide to the Structural Analysis of STING Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structural analysis of agonists targeting the Stimulator of Interferon Genes (STING) protein. Understanding the structural basis of STING activation is paramount for the rational design of novel therapeutics for cancer immunotherapy and other immune-related disorders. While this document focuses on the general principles and well-characterized examples of STING agonists, the methodologies and concepts presented are broadly applicable to the structural elucidation of any novel STING agonist.
The STING protein is a crucial component of the innate immune system, responsible for detecting cytosolic DNA, a hallmark of viral or bacterial infection and cellular damage.[1][2] Under basal conditions, STING resides as a dimer in the endoplasmic reticulum (ER) membrane.[1] The activation of the STING pathway is a multi-step process initiated by the binding of an agonist, leading to a cascade of conformational changes and downstream signaling events.
The canonical activation of STING is triggered by the binding of cyclic GMP-AMP (cGAMP), which is synthesized by the enzyme cyclic GMP-AMP synthase (cGAS) upon detecting cytosolic double-stranded DNA.[1][3] The binding of cGAMP to the ligand-binding domain (LBD) of the STING dimer induces a significant conformational change. This structural rearrangement involves a 180° rotation of the LBD relative to the transmembrane domain, leading to the formation of STING tetramers and higher-order oligomers. This oligomerization is a critical step for the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then translocates to the nucleus to drive the expression of type I interferons and other pro-inflammatory cytokines.
Below is a diagram illustrating the STING signaling pathway upon agonist binding.
References
A Technical Guide to the Solubility and Stability Testing of STING Agonist-14
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the essential physicochemical characterization of STING (Stimulator of Interferon Genes) agonists, with a focus on "STING agonist-14." Due to the limited publicly available data for this specific compound, this document leverages data from the structurally related and well-characterized non-cyclic dinucleotide STING agonist, diABZI, as a representative example. The protocols and methodologies outlined herein are broadly applicable for the solubility and stability assessment of small molecule STING agonists in a drug discovery and development context.
Introduction to Non-Cyclic Dinucleotide STING Agonists
The STING pathway is a critical component of the innate immune system, detecting cytosolic DNA and initiating a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines.[1] Pharmacological activation of STING has emerged as a promising strategy in cancer immunotherapy.[2][3] While early STING agonists were cyclic dinucleotides (CDNs), their therapeutic potential has been hampered by poor membrane permeability and metabolic instability.[1][2] This has led to the development of non-cyclic dinucleotide small molecule agonists, such as amidobenzimidazole (ABZI) derivatives, which offer the potential for improved systemic administration and efficacy. This compound (CAS 2411100-70-2) belongs to this class of compounds. Accurate assessment of solubility and stability is a cornerstone of preclinical development, directly impacting formulation, bioavailability, and ultimately, therapeutic success.
Solubility Data
| Compound | Solvent | Solubility | Molarity (approx.) | Notes |
| diABZI | DMSO | ~50-100 mg/mL | ~58.8 - 117.6 mM | Hygroscopic DMSO can impact solubility; use of fresh solvent is recommended. Sonication may be required. |
| Water | 2 mg/mL | ~2.3 mM | Data for the trihydrochloride salt. | |
| Water | 0.1-1 mg/mL | ~0.12 - 1.18 mM | ||
| Acetonitrile | 0.1-1 mg/mL | ~0.12 - 1.18 mM | Slightly soluble. | |
| STING agonist-12b | DMSO | 1 mg/mL | ~3.9 mM | A related compound, providing a potential reference point. |
| DMF | 1 mg/mL | ~3.9 mM | A related compound, providing a potential reference point. |
Experimental Protocols
STING Signaling Pathway
The diagram below illustrates the canonical STING signaling pathway, which is the target of this compound.
Experimental Workflow for Solubility and Stability Testing
The following diagram outlines a general workflow for the characterization of a novel STING agonist.
Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is a widely accepted method for determining the thermodynamic equilibrium solubility of a compound.
Materials:
-
This compound (solid powder)
-
Selection of solvents (e.g., deionized water, Phosphate-Buffered Saline (PBS) pH 7.4, Dimethyl Sulfoxide (DMSO), Ethanol)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
-
Calibrated analytical balance and volumetric flasks
Procedure:
-
Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume of the desired solvent to the vial.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment. Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes).
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For highly accurate results, filter the supernatant through a chemically inert syringe filter that does not bind the compound.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by analyzing the standard solutions using a validated, stability-indicating HPLC method.
-
Analyze the collected supernatant sample (diluting if necessary) using the same HPLC method.
-
Determine the concentration of this compound in the sample by comparing its response to the calibration curve.
-
-
Reporting: Report the solubility in mg/mL or molarity (mol/L) at the specified temperature.
Stability Testing Protocol
This protocol outlines a general approach to assessing the stability of this compound in both solid and solution states, based on ICH guidelines.
Materials:
-
This compound (solid powder and prepared stock solutions)
-
Controlled environment stability chambers (for temperature and humidity)
-
Photostability chamber
-
Appropriate vials (glass, amber for light protection)
-
HPLC system with a stability-indicating method (a method capable of resolving the parent compound from its degradation products)
Procedure:
1. Solid-State Stability:
-
Place accurately weighed samples of solid this compound in suitable vials.
-
Store the vials under various conditions as per ICH guidelines:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
At specified time points (e.g., 0, 3, 6, 9, 12, 24 months for long-term; 0, 1, 3, 6 months for accelerated), retrieve a sample.
-
Analyze the sample for appearance, purity (by HPLC), and the presence of any degradation products.
2. Solution-State Stability:
-
Prepare a stock solution of this compound in a relevant solvent (e.g., DMSO for in vitro assay stocks, or an aqueous buffer for formulation development).
-
Aliquot the solution into multiple vials to avoid repeated freeze-thaw cycles.
-
Store the solutions at various temperatures:
-
Refrigerated (2-8°C)
-
Room temperature (~25°C)
-
Frozen (-20°C and -80°C)
-
-
At selected time points (e.g., 0, 24h, 48h, 1 week, 1 month), analyze an aliquot for purity and degradation using the stability-indicating HPLC method. The stability of diABZI, for instance, has been noted as limited in solution, necessitating the preparation of fresh solutions.
3. Photostability:
-
Expose both solid and solution samples of this compound to a light source under controlled conditions as specified by ICH guideline Q1B.
-
Include a dark control sample stored under the same conditions but protected from light.
-
After the exposure period, analyze both the exposed and dark control samples to assess for light-induced degradation.
Data Analysis: For all stability studies, the percentage of the initial this compound remaining at each time point should be calculated. The formation of any degradation products should be monitored and, if possible, identified. This data is used to establish recommended storage conditions and determine the shelf-life of the compound and its formulations. Safety data sheets for this compound indicate it is stable under recommended storage conditions and should be protected from strong acids/alkalis and oxidizing/reducing agents.
References
In Vitro Characterization of STING Agonist-14: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of STING Agonist-14, a novel small molecule activator of the Stimulator of Interferon Genes (STING) pathway. The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, triggering powerful anti-pathogen and anti-tumor immune responses.[1][2] Pharmacological activation of STING is a promising immunotherapeutic strategy for various cancers and infectious diseases.[3][4] This document details the experimental protocols and key findings related to the activity, potency, and mechanism of action of this compound.
Core Data Summary
The in vitro activity of this compound was evaluated across multiple assays to determine its potency in activating the STING pathway and inducing downstream immunological responses. The following tables summarize the key quantitative data.
Table 1: Cellular Activity of this compound in Reporter Cell Lines
| Cell Line | Reporter Gene | Readout | EC50 (µM) |
| THP1-Dual™ ISG-Lucia | IRF-inducible Lucia luciferase | Luminescence | 0.85 |
| HEK293T-hSTING | ISG54 promoter-driven luciferase | Luminescence | 1.2 |
| B16-Blue™ ISG | SEAP (secreted embryonic alkaline phosphatase) | Colorimetric | 1.5 |
Table 2: Cytokine Induction by this compound in Human PBMCs
| Cytokine | Assay Type | EC50 (µM) | Max Induction (pg/mL) |
| IFN-β | ELISA | 1.1 | 2500 |
| TNF-α | ELISA | 2.3 | 1800 |
| IL-6 | ELISA | 2.5 | 3200 |
Table 3: STING Pathway Activation Markers
| Cell Line | Marker | Assay | Time Point (hours) | Observation |
| THP-1 | p-STING (S366) | Western Blot | 0.5 | Dose-dependent increase |
| THP-1 | p-TBK1 (S172) | Western Blot | 0.5 | Dose-dependent increase |
| THP-1 | p-IRF3 (S396) | Western Blot | 1 | Dose-dependent increase |
| HEK293T-hSTING | IRF3 Translocation | Immunofluorescence | 4 | Nuclear translocation observed |
Signaling Pathway and Mechanism of Action
This compound directly binds to the STING protein, which is primarily localized on the endoplasmic reticulum (ER) membrane in its inactive state.[5] This binding event induces a conformational change in STING, leading to its dimerization and subsequent translocation from the ER through the Golgi apparatus to perinuclear vesicles. This process facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, such as IFN-β. Concurrently, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.
Caption: STING signaling pathway activated by this compound.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Protocol 1: In Vitro STING Activation using a Reporter Cell Line
This protocol describes the measurement of STING pathway activation by quantifying the activity of an Interferon Regulatory Factor (IRF)-inducible luciferase reporter.
-
Materials:
-
THP1-Dual™ KI-hSTING cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
Luciferase assay reagent
-
96-well white, flat-bottom plates
-
Luminometer
-
-
Procedure:
-
Cell Seeding: Seed THP1-Dual™ cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium.
-
Cell Treatment: Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Following incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate EC50 values by plotting the log of the agonist concentration against the normalized luminescence response.
-
Caption: Workflow for the in vitro STING reporter gene assay.
Protocol 2: Cytokine Measurement by ELISA
This protocol details the quantification of IFN-β secreted from human peripheral blood mononuclear cells (PBMCs) upon treatment with this compound.
-
Materials:
-
Human PBMCs
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
Human IFN-β ELISA kit
-
96-well ELISA plates
-
Plate reader
-
-
Procedure:
-
Cell Seeding: Plate freshly isolated human PBMCs at a density of 5 x 10^5 cells per well in a 96-well plate.
-
Compound Treatment: Treat cells with serial dilutions of this compound and incubate for 24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
ELISA: Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves coating the plate with a capture antibody, adding supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Generate a standard curve using recombinant IFN-β and determine the concentration of IFN-β in the samples. Calculate EC50 values from the dose-response curve.
-
Protocol 3: Western Blot for STING Pathway Phosphorylation
This protocol is used to detect the phosphorylation of key proteins in the STING signaling cascade.
-
Materials:
-
THP-1 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-p-STING, anti-p-TBK1, anti-p-IRF3, and loading controls like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Chemiluminescent substrate and imaging system
-
-
Procedure:
-
Cell Treatment: Plate THP-1 cells and treat with varying concentrations of this compound for a short duration (e.g., 30-60 minutes).
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Caption: Logical progression of experiments for STING agonist characterization.
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Small-Molecule STING Activators for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Activating the STING Pathway: A Technical Guide to Non-Nucleotide Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, playing a pivotal role in the detection of cytosolic DNA and the subsequent initiation of an immune response. Activation of STING triggers the production of type I interferons and other pro-inflammatory cytokines, which are essential for robust anti-pathogen and anti-tumor immunity. While natural STING agonists are cyclic dinucleotides (CDNs), their therapeutic development has been hampered by issues such as poor stability and limited cell permeability. This has led to the development of non-nucleotide small molecule STING agonists, which offer the potential for improved drug-like properties and systemic administration. This technical guide provides an in-depth overview of the activation of the STING pathway by non-nucleotide agonists, with a focus on quantitative data, detailed experimental protocols, and visualization of key processes.
The STING Signaling Pathway
The canonical STING signaling pathway is initiated by the binding of cyclic GMP-AMP (cGAMP), produced by the enzyme cGAS in response to cytosolic double-stranded DNA (dsDNA), to STING on the endoplasmic reticulum.[1] This binding event induces a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][2] Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons.[2] Simultaneously, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.[3]
Caption: The STING signaling pathway activated by natural and non-nucleotide agonists.
Non-Nucleotide STING Agonists
A number of non-nucleotide small molecule STING agonists have been identified through high-throughput screening and rational drug design. These compounds often mimic the binding of cGAMP to STING, but with improved pharmacological properties.
Dimeric Amidobenzimidazoles (diABZI)
diABZI was one of the first potent non-nucleotide STING agonists to be discovered. It is a dimeric molecule that binds to the cGAMP binding pocket of STING, inducing a conformational change that leads to pathway activation.
MSA-2
MSA-2 is an orally available non-nucleotide STING agonist. It exists as a monomer and dimer in solution, with the dimeric form being the active species that binds to and activates STING.
SR-717
SR-717 is another non-nucleotide STING agonist that functions as a cGAMP mimetic, inducing a "closed" conformation of STING upon binding.
DW18343
DW18343 is a novel non-nucleotide STING agonist that has been shown to bind deeply within the ligand-binding domain of STING, contributing to its high potency. It robustly activates various human and mouse STING isoforms.
SNX281
SNX281 is a systemically active non-nucleotide STING agonist that functions through a unique self-dimerizing mechanism within the STING binding site.
Quantitative Data on Non-Nucleotide STING Agonist Activity
The following tables summarize the in vitro activity of several non-nucleotide STING agonists.
Table 1: In Vitro Activity of Non-Nucleotide STING Agonists
| Compound | Cell Line | Assay | EC50 / IC50 | Reference |
| diABZI | THP-1 | IFN-β Secretion | EC50: 3.1 ± 0.6 µM | |
| Human STING | Competitive Binding (vs 3H-cGAMP) | IC50: 20 ± 0.8 nM | ||
| SR-717 | THP-1 | IFN-β Induction | EC80: 3.6 µM | |
| Human STING | Competitive Binding (vs 2',3'-cGAMP) | IC50: 7.8 µM | ||
| MSA-2 | THP-1 | IFN-β Secretion | Covalent dimers EC50 as low as 8 ± 7 nM | |
| SNX281 | J774A.1 | IFN-β Secretion | EC50: 5.4 µM | |
| Human STING | Competitive Binding (vs 3H-cGAMP) | IC50: 4.1 ± 2.2 µM |
Table 2: Binding Affinity of STING Agonists
| Ligand | STING Variant | Kd | Method | Reference |
| 2'3'-cGAMP | Wild Type (R232) | 3.79 nM - 9.23 nM | ITC, SPR | |
| diABZI | Human STING | ~1.6 nM | Not Specified | |
| c-di-GMP | Wild Type | 2.4 µM - 5 µM | ITC |
Detailed Experimental Protocols
Assessment of STING Pathway Activation by Western Blot
This protocol describes the detection of phosphorylated STING, TBK1, and IRF3 as markers of pathway activation.
Caption: Workflow for assessing STING pathway activation by Western blot.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., THP-1 or RAW264.7) in 6-well plates and allow them to adhere overnight. Pre-treat cells with the non-nucleotide STING agonist at various concentrations for 1-2 hours.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto a polyacrylamide gel and separate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total STING, TBK1, and IRF3 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Luciferase Reporter Assay for STING Activity
This cell-based assay measures the transcriptional activation of an interferon-stimulated response element (ISRE) driving the expression of a luciferase reporter gene.
Caption: Workflow for the luciferase reporter assay to measure STING activation.
Methodology:
-
Cell Seeding: Seed a reporter cell line (e.g., THP-1-Dual™ or RAW-Lucia™ ISG) in a 96-well plate.
-
Treatment: Treat the cells with serial dilutions of the non-nucleotide STING agonist.
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Lysis and Substrate Addition: Lyse the cells and add the luciferase substrate according to the manufacturer's protocol.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the firefly luciferase signal to a control reporter (e.g., Renilla luciferase) to account for differences in cell viability and transfection efficiency.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the direct binding of a compound to its target protein in a cellular environment by measuring changes in the protein's thermal stability.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Treatment: Treat cells with the non-nucleotide STING agonist or vehicle control.
-
Heating: Lyse the cells and heat the lysates at different temperatures.
-
Separation: Centrifuge the heated lysates to separate aggregated (denatured) proteins from soluble proteins.
-
Analysis: Analyze the amount of soluble STING in the supernatant by Western blot.
-
Data Analysis: Plot the fraction of soluble STING as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the agonist indicates target engagement and stabilization.
Conclusion
Non-nucleotide STING agonists represent a promising class of immunomodulatory agents with the potential to overcome the limitations of natural CDN agonists. Their improved drug-like properties may enable systemic administration and broader therapeutic applications in oncology and infectious diseases. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug developers working to advance our understanding and application of these novel compounds. As research in this field continues, further optimization of non-nucleotide STING agonists and the development of robust biomarkers of pathway activation will be crucial for their successful clinical translation.
References
Methodological & Application
Application Note: In Vitro Assay Protocol for STING Agonist-14
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the in vitro characterization of STING Agonist-14, a novel activator of the Stimulator of Interferon Genes (STING) pathway. The STING pathway is a critical component of the innate immune system that, when activated, leads to the production of type I interferons and other pro-inflammatory cytokines, making it a key target for cancer immunotherapy.[1][2][3] This protocol outlines a robust and reproducible method using a commercially available reporter cell line to quantify the potency of this compound by measuring the induction of an interferon-stimulated response element (ISRE).
Introduction to the cGAS-STING Signaling Pathway
The cyclic GMP-AMP synthase (cGAS)-STING pathway is a fundamental mechanism of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections or cellular damage.[2] Upon binding to dsDNA, cGAS synthesizes the cyclic dinucleotide (CDN) 2'3'-cGAMP.[4] This molecule acts as a second messenger, binding directly to the STING protein located on the endoplasmic reticulum (ER).
Agonist binding, either by cGAMP or a synthetic compound like this compound, induces a conformational change in STING. This triggers its translocation from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it binds to ISREs in the promoters of target genes, driving the expression of type I interferons (e.g., IFN-β) and other inflammatory cytokines. This response initiates a powerful anti-tumor and anti-viral immune cascade.
Experimental Protocol
This protocol describes the measurement of STING pathway activation by quantifying the activity of an IRF-inducible secreted Lucia luciferase reporter. The human monocytic cell line THP1-Dual™, which stably expresses this reporter system, is used.
Materials and Reagents
-
Cells: THP1-Dual™ Reporter Cells (InvivoGen, cat. no. thp-d)
-
Culture Medium: RPMI 1640, 10% heat-inactivated Fetal Bovine Serum (FBS), 2 mM L-glutamine, 25 mM HEPES, 100 µg/ml Normocin™, 100 U/ml Penicillin-Streptomycin.
-
Selection Antibiotics: 10 µg/ml Blasticidin, 100 µg/ml Zeocin®.
-
Test Compound: this compound, dissolved in DMSO to a 10 mM stock.
-
Positive Control: 2'3'-cGAMP (InvivoGen, cat. no. tlrl-nacga23).
-
Assay Reagent: QUANTI-Luc™ 4 Lucia/Gaussia Kit (InvivoGen, cat. no. rep-qlc41).
-
Labware: 96-well white, flat-bottom cell culture plates; sterile pipette tips; reagent reservoirs.
-
Equipment: Luminometer, multichannel pipette, CO₂ incubator (37°C, 5% CO₂).
Experimental Workflow
Step-by-Step Procedure
-
Cell Seeding:
-
On the day of the assay, prepare a suspension of THP1-Dual™ cells at a concentration of 1 x 10⁶ cells/mL in pre-warmed culture medium (without selection antibiotics).
-
Dispense 180 µL of the cell suspension into each well of a 96-well flat-bottom plate (180,000 cells/well).
-
Incubate the plate for 3 hours at 37°C in a 5% CO₂ incubator to allow cells to equilibrate.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound. Start by diluting the 10 mM DMSO stock to 200 µM in culture medium (1:50 dilution). This will be your highest concentration for the 10x working stock.
-
Perform 1:3 or 1:5 serial dilutions in culture medium in a separate dilution plate to create a dose-response curve (e.g., 8-10 points).
-
Prepare a vehicle control (DMSO at the same final concentration as the test compound) and a positive control (e.g., 2'3'-cGAMP, starting at 100 µg/mL).
-
-
Cell Treatment:
-
Add 20 µL of the prepared 10x compound dilutions to the corresponding wells of the cell plate. The final volume in each well will be 200 µL.
-
Gently mix the plate by tapping it on the side.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Luminescence Measurement:
-
Prepare the QUANTI-Luc™ reagent according to the manufacturer's instructions.
-
Carefully transfer 20 µL of supernatant from each well of the cell plate to a corresponding well in a 96-well white plate.
-
Using a multichannel pipette, add 50 µL of the QUANTI-Luc™ reagent to each well.
-
Immediately measure the luminescence using a luminometer with a read time of 0.1-0.5 seconds.
-
Data Analysis
-
Subtract the average luminescence value of the untreated wells (background) from all other values.
-
Plot the luminescence intensity (Relative Light Units, RLU) against the log of the agonist concentration.
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the EC₅₀ (half-maximal effective concentration) value. This represents the concentration of this compound that induces 50% of the maximal response.
Representative Data
The following table summarizes expected quantitative results for a model STING agonist based on published data for similar compounds. The specific values for this compound must be determined experimentally.
| Parameter | Cell Line / Species | Value (µM) | Notes |
| EC₅₀ | THP1-Dual™ (Human) | 0.5 - 5.0 | Potency in human monocytic reporter cells. |
| EC₅₀ | Human PBMCs | 0.15 - 0.80 | Potency in primary human immune cells, measuring IFN-β. |
| EC₅₀ | 293-Dual™ mSTING (Mouse) | 0.2 - 2.0 | Potency in a murine STING reporter cell line. |
Table 1: Example potency values for a representative STING agonist in various in vitro systems. These values serve as a general reference range.
Conclusion
The protocol described provides a reliable and high-throughput method for determining the in vitro potency of this compound. By utilizing an IRF-inducible luciferase reporter system, this assay directly measures the activation of a key downstream node in the STING signaling pathway. The resulting EC₅₀ value is a critical parameter for characterizing and ranking novel STING agonists during the drug discovery and development process. Further characterization can be achieved by measuring the secretion of specific cytokines like IFN-β, TNF-α, and CXCL10 via ELISA or multiplex assays.
References
Application Notes and Protocols for the Use of VAX014 (STING Agonist) in Mouse Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines. This activation bridges innate and adaptive immunity, making STING an attractive target for cancer immunotherapy. Pharmacological activation of STING can convert immunologically "cold" tumors into "hot" tumors by promoting the recruitment and activation of cytotoxic T lymphocytes.
VAX014 is a novel, clinical-stage, non-viral oncolytic immunotherapy based on recombinant bacterial minicells (rBMCs). It is designed for the targeted delivery of the oncolytic protein toxin, perfringolysin O (PFO), to tumor cells. A key feature of VAX014's mechanism of action is the co-activation of the STING and RIG-I (Retinoic acid-inducible gene I) pathways, which triggers a potent anti-tumor immune response.[1][2][3] Preclinical studies in various syngeneic mouse models have demonstrated significant anti-tumor efficacy, including complete tumor regression and the induction of long-term immunological memory.[1]
These application notes provide detailed protocols for the use of VAX014 in preclinical mouse tumor models and summarize the expected quantitative outcomes based on published data.
Mechanism of Action: STING Pathway Activation
VAX014 is comprised of a recombinant bacterial minicell vector displaying an integrin-targeting protein, invasin, which specifically binds to α3β1 and α5β1 integrins often overexpressed on tumor cells.[1] Upon internalization, the minicell is degraded, releasing its payload and bacterial components, which are recognized by cytosolic sensors. This leads to the activation of the STING signaling cascade.
The canonical STING pathway is initiated by the binding of cyclic dinucleotides (CDNs), produced by cyclic GMP-AMP synthase (cGAS) in response to cytosolic DNA, to STING on the endoplasmic reticulum. This triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. There, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons (e.g., IFN-β). This signaling cascade results in the maturation of dendritic cells (DCs), enhanced antigen presentation, and the priming of tumor-specific CD8+ T cells, which are crucial for anti-tumor immunity.
Data Presentation: Efficacy of VAX014 in Syngeneic Mouse Models
The following tables summarize the quantitative data from preclinical studies of VAX014 in various mouse tumor models.
Table 1: Anti-Tumor Efficacy of Intratumoral VAX014
| Mouse Model | Cell Line | Treatment | Complete Response (CR) Rate | Key Dependencies | Reference |
| C57BL/6 | MB49 (Urothelial) | VAX014 (weekly i.t.) | 100% | CD8+ T cells, Host STING, Tumor-intrinsic STING & RIG-I | |
| C57BL/6 | MC38 (Colon) | VAX014 (weekly i.t.) | 100% | CD8+ T cells, Tumor-intrinsic STING | |
| C57BL/6 | B16F10 (Melanoma) | VAX014 (weekly i.t.) | Significant tumor growth inhibition | CD8+ T cells, NK cells |
Table 2: Immunological Effects of VAX014 Treatment
| Mouse Model | Cell Line | Effect | Measurement | Reference |
| C57BL/6 | MB49 | Upregulation of IFN-β | Increased transcript levels in tumor | |
| C57BL/6 | MB49 | Increased PD-L1 & MHC-I expression | Flow cytometry on tumor cells | |
| C57BL/6 | B16F10 | Increased CD8+ T cell infiltration | Immunophenotyping of tumors | |
| C57BL/6 | MB49 | Induction of systemic immunity | Protection against tumor re-challenge |
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of VAX014 in common syngeneic mouse tumor models.
Protocol 1: Subcutaneous Tumor Model (B16F10 or MC38)
Objective: To assess the anti-tumor efficacy of intratumorally administered VAX014 in a subcutaneous tumor model.
Materials:
-
6-8 week old female C57BL/6 mice
-
B16F10 melanoma or MC38 colon adenocarcinoma cells
-
VAX014 (and saline vehicle control)
-
Sterile PBS, cell culture medium
-
Syringes (1 mL and insulin syringes with 28G needle)
-
Calipers
-
Animal anesthesia (e.g., isoflurane or ketamine/xylazine)
Procedure:
-
Cell Preparation: Culture B16F10 or MC38 cells to ~80% confluency. Harvest cells and wash twice with sterile PBS. Resuspend cells in sterile PBS at a concentration of 2.5 x 10^6 cells/mL.
-
Tumor Implantation: Anesthetize mice. Subcutaneously inject 100 µL of the cell suspension (2.5 x 10^5 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow. Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width^2).
-
Treatment Initiation: When tumors reach an average volume of 50-100 mm³, randomize mice into treatment and control groups.
-
VAX014 Administration:
-
Anesthetize the tumor-bearing mice.
-
Slowly inject 30-50 µL of VAX014 (e.g., 10^8 rBMCs) directly into the center of the tumor using an insulin syringe.
-
Administer an equal volume of saline to the control group.
-
Repeat injections weekly for a specified number of doses or until a complete response is observed.
-
-
Monitoring and Endpoints:
-
Continue to measure tumor volume and monitor animal body weight and overall health.
-
Primary endpoints may include tumor growth inhibition, complete response rate, and overall survival.
-
For immunological studies, tumors and spleens can be harvested at specified time points for analysis (e.g., flow cytometry, immunohistochemistry).
-
Protocol 2: Orthotopic Bladder Cancer Model (MB49)
Objective: To evaluate the efficacy of intravesically administered VAX014 in an orthotopic bladder cancer model.
Materials:
-
8-10 week old female C57BL/6 mice
-
MB49 urothelial carcinoma cells
-
VAX014 (and saline vehicle control)
-
Sterile PBS, cell culture medium
-
24-gauge flexible angiocatheter
-
Animal anesthesia (ketamine/xylazine)
Procedure:
-
Cell Preparation: Prepare MB49 cells as described in Protocol 1, resuspending at 1 x 10^7 cells/mL.
-
Tumor Implantation:
-
Anesthetize mice with an intraperitoneal injection of ketamine (100 mg/kg) and xylazine (16 mg/kg).
-
Empty the bladder by applying gentle abdominal pressure.
-
Transurethrally catheterize the bladder with a 24-gauge flexible angiocatheter.
-
Instill 50 µL of the MB49 cell suspension (5 x 10^5 cells) into the bladder.
-
-
VAX014 Administration:
-
Administer VAX014 one day after tumor cell instillation.
-
Anesthetize the mice as described above and empty the bladder.
-
Instill a 50 µL dose volume of VAX014 (e.g., 10^8 rBMCs) into the bladder via the catheter.
-
Keep the syringe in place for a 1-hour dwell time to minimize leakage and prevent voiding.
-
-
Monitoring and Endpoints:
-
Monitor mice for signs of distress or hematuria.
-
The primary endpoint is typically overall survival.
-
At the study endpoint, bladders can be harvested for histological analysis to confirm tumor presence and assess treatment effects.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating a STING agonist like VAX014 in a mouse tumor model.
Conclusion
VAX014 represents a promising oncolytic immunotherapy that leverages the activation of the STING pathway to induce a potent anti-tumor immune response. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and immunological effects of VAX014 in established syngeneic mouse models. The provided data highlights its potential to achieve complete tumor regression and establish long-term immunity, supporting its further clinical development.
References
Application Notes and Protocols: STING Agonist-14 and Checkpoint Inhibitor Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage, including that which occurs in cancer cells.[1][2][3] Activation of the cyclic GMP-AMP synthase (cGAS)-STING pathway initiates a powerful anti-tumor immune response, primarily through the production of type I interferons (IFNs).[1][2] This leads to the recruitment and activation of dendritic cells (DCs), which in turn prime tumor-specific CD8+ T cells.
STING agonists, such as STING agonist-14, are pharmacologic agents designed to mimic this natural activation process, effectively turning immunologically "cold" tumors, which lack immune cell infiltration, into "hot" tumors that are responsive to immunotherapy. However, tumors can develop resistance mechanisms, such as the upregulation of immune checkpoint proteins like Programmed Death-Ligand 1 (PD-L1), which suppresses the activity of tumor-infiltrating T cells. Combining STING agonists with immune checkpoint inhibitors (ICIs) that block pathways like PD-1/PD-L1 presents a synergistic strategy to enhance anti-tumor immunity and overcome resistance. This document provides detailed application notes and experimental protocols for studying the combination of this compound and checkpoint inhibitors.
The cGAS-STING Signaling Pathway
The cGAS-STING pathway is initiated when cytosolic double-stranded DNA (dsDNA) is recognized by the enzyme cGAS. Upon binding dsDNA, cGAS synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP). cGAMP then binds to the STING protein, which is an integral membrane protein of the endoplasmic reticulum (ER). This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Dimerized and phosphorylated IRF3 translocates to the nucleus to drive the transcription of type I IFNs (e.g., IFN-β). Simultaneously, STING activation can also lead to the activation of the NF-κB pathway, promoting the expression of pro-inflammatory cytokines.
Mechanism of Action and Synergy with Checkpoint Inhibitors
This compound directly activates the STING protein, bypassing the need for cytosolic DNA and cGAS. This activation within tumor cells and tumor-infiltrating immune cells, particularly DCs, initiates a cascade of events beneficial for anti-tumor immunity.
-
Type I IFN Production: Leads to maturation of DCs, enhancing their ability to process and present tumor antigens to T cells.
-
Cytokine/Chemokine Release: Secretion of chemokines like CXCL9 and CXCL10 recruits cytotoxic T lymphocytes (CTLs) into the tumor microenvironment (TME).
-
Innate and Adaptive Immunity Bridge: STING activation serves as a crucial link between the innate immune system's initial detection of the tumor and the subsequent development of a robust, tumor-specific adaptive immune response.
While STING agonism potently activates T cells, tumors can counteract this by upregulating PD-L1 on their surface, which binds to the PD-1 receptor on activated T cells, inducing an exhausted state and suppressing their cytotoxic function. Combining this compound with an anti-PD-1/PD-L1 checkpoint inhibitor prevents this immunosuppressive signaling, allowing the newly recruited T cells to remain active and effectively kill tumor cells.
Quantitative Data Summary
The following tables summarize representative quantitative data for model STING agonists from preclinical studies. These values can serve as a benchmark for evaluating this compound.
Table 1: In Vitro Activity of a Model STING Agonist
| Assay Type | Cell Line | Readout | EC50 Value (µM) | Reference |
|---|---|---|---|---|
| STING Reporter Assay | THP1-Dual™ KI-hSTING | IRF-Luciferase | 0.1 - 5.0 | |
| Cytokine Release | Human PBMCs | IFN-β Production | 1.0 - 10.0 |
| Cytokine Release | Murine Dendritic Cells (DC2.4) | CXCL10 Production | 0.8 - 8.0 | |
Table 2: In Vivo Antitumor Efficacy of STING Agonist Monotherapy and Combination Therapy
| Tumor Model | Mouse Strain | Treatment Regimen | Tumor Growth Inhibition (%) | Reference |
|---|---|---|---|---|
| B16-F10 Melanoma | C57BL/6 | STING Agonist (50 µg, intratumoral, days 7, 10, 13) | ~60% | |
| CT26 Colon Carcinoma | BALB/c | STING Agonist (25 µg, intratumoral, days 7, 10, 13) | ~55% | |
| B16-F10-PDL2 Melanoma | C57BL/6 | STING Agonist + Anti-PD-L1/L2 | >90% (70% overall survival) |
| Vĸ*MYC Myeloma | C57BL/6 | STING Agonist + Anti-PD-1 + Bortezomib | Significant survival advantage over dual therapy | |
Experimental Protocols
Protocol 1: In Vitro STING Activation Reporter Assay
This protocol describes how to determine the potency (EC50) of this compound using a commercially available THP-1 reporter cell line that expresses a secreted luciferase under the control of an IRF-inducible promoter.
Materials:
-
THP1-Dual™ Cells (or similar IRF reporter line)
-
Complete culture medium (e.g., RPMI 1640, 10% FBS, Pen-Strep)
-
This compound
-
96-well white, flat-bottom cell culture plates
-
Luciferase detection reagent
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed THP1-Dual™ cells at a density of 100,000 cells/well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2x concentrated stock of this compound in complete culture medium. Perform serial dilutions to create a range of concentrations (e.g., 10-point, 3-fold dilutions).
-
Cell Treatment: Add an equal volume of the diluted agonist solutions to the corresponding wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Following incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration. Fit a four-parameter logistic (4PL) curve to the data to determine the EC50 value.
Protocol 2: In Vivo Antitumor Efficacy in a Syngeneic Mouse Model
This protocol outlines a general framework for evaluating the antitumor activity of this compound alone and in combination with an anti-PD-1 antibody in a syngeneic mouse tumor model.
Materials:
-
6-8 week old immunocompetent mice (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cells (e.g., B16-F10 melanoma, CT26 colon carcinoma)
-
This compound formulated in a suitable vehicle (e.g., saline)
-
Anti-mouse PD-1 antibody (or relevant checkpoint inhibitor)
-
Calipers for tumor measurement
-
Syringes and needles for implantation and injections
Procedure:
-
Tumor Implantation: Subcutaneously inject 0.5-1.0 x 10^6 tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: Volume = 0.5 x (Length x Width²).
-
Randomization: Once tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (n=8-10 mice/group):
-
Group 1: Vehicle Control
-
Group 2: this compound
-
Group 3: Anti-PD-1 Antibody
-
Group 4: this compound + Anti-PD-1 Antibody
-
-
Treatment Administration:
-
This compound: Administer via intratumoral (i.t.) injection (e.g., 25-50 µg) on specified days (e.g., days 7, 10, and 13 post-implantation).
-
Anti-PD-1 Antibody: Administer via intraperitoneal (i.p.) injection (e.g., 10 mg/kg) on a schedule such as twice a week for 3 weeks, starting with the first STING agonist treatment.
-
-
Continued Monitoring: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period. Collect tumors and spleens for further analysis (e.g., flow cytometry).
Protocol 3: Immune Cell Profiling by Flow Cytometry
This protocol is for analyzing the immune cell populations within the tumor microenvironment and spleen following treatment.
Materials:
-
Freshly harvested tumors and spleens
-
RPMI medium
-
Collagenase D, DNase I
-
70 µm cell strainers
-
ACK lysis buffer
-
FACS buffer (PBS + 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD45, -CD3, -CD8, -CD4, -FoxP3, -CD11c, -F4/80, -PD-1)
-
Live/Dead stain
-
Flow cytometer
Procedure:
-
Tissue Processing (Tumors):
-
Mince tumors finely and digest in RPMI containing Collagenase D and DNase I for 30-45 minutes at 37°C.
-
Neutralize the enzyme activity with excess medium and pass the suspension through a 70 µm cell strainer to create a single-cell suspension.
-
-
Tissue Processing (Spleens):
-
Mechanically dissociate spleens through a 70 µm cell strainer.
-
Lyse red blood cells using ACK lysis buffer.
-
-
Cell Staining:
-
Wash cells and resuspend in FACS buffer.
-
Stain with a Live/Dead marker according to the manufacturer's protocol.
-
Block Fc receptors with anti-CD16/32 antibody to prevent non-specific antibody binding.
-
Incubate cells with a cocktail of surface-staining antibodies for 30 minutes on ice, protected from light.
-
For intracellular staining (e.g., FoxP3 for regulatory T cells), fix and permeabilize the cells after surface staining, then incubate with the intracellular antibody.
-
-
Data Acquisition: Wash the cells and acquire data on a flow cytometer.
-
Data Analysis: Use analysis software (e.g., FlowJo) to gate on live, single cells and identify different immune populations based on marker expression (e.g., CD8+ T cells: CD45+ CD3+ CD8+). Compare the percentages and absolute numbers of immune cell subsets between treatment groups.
Conclusion and Future Directions
The combination of this compound with checkpoint inhibitors represents a powerful therapeutic strategy with the potential to overcome immunotherapy resistance and improve patient outcomes. The protocols and data presented here provide a framework for the preclinical evaluation of this combination therapy. Future research should focus on optimizing dosing and scheduling, identifying predictive biomarkers for patient stratification, and exploring combinations with other therapeutic modalities like radiation or chemotherapy, which can further enhance cytosolic DNA sensing and STING pathway activation. Systemic administration of next-generation STING agonists is also an active area of investigation to overcome the limitations of intratumoral delivery.
References
Application Notes and Protocols for Intratumoral Delivery of STING Agonist-14
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage.[1][2][3] Activation of the cGAS-STING pathway triggers a robust anti-tumor immune response by inducing the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2] This leads to the recruitment and activation of various immune cells, including dendritic cells (DCs), T cells, and natural killer (NK) cells, transforming an immunologically "cold" tumor microenvironment into a "hot" one.
STING agonists are a promising class of cancer immunotherapeutics designed to harness this pathway. Intratumoral (i.t.) administration of STING agonists allows for localized activation of the immune system, potentially minimizing systemic toxicities while inducing both local and systemic (abscopal) anti-tumor effects. Preclinical and early clinical studies have demonstrated that i.t. delivery of STING agonists can lead to tumor regression and enhance the efficacy of other immunotherapies, such as immune checkpoint inhibitors.
This document provides detailed application notes and protocols for the intratumoral delivery of STING Agonist-14, a potent activator of the STING pathway.
STING Signaling Pathway
The cGAS-STING signaling cascade is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, which can originate from pathogens or from damaged tumor cells. The enzyme cyclic GMP-AMP synthase (cGAS) binds to this cytosolic dsDNA, leading to its activation. Activated cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP. cGAMP then binds to STING, a transmembrane protein located on the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, causing it to translocate from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons (e.g., IFN-β). Simultaneously, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.
Caption: The cGAS-STING signaling pathway.
Data Presentation
In Vitro Activity of STING Agonists
| STING Agonist | Cell Line | Assay | EC50 | Reference |
| ISAC-8803 | THP-1 reporter cells (human) | STING Activation | 0.28 µg/mL | |
| ISAC-8803 | 293 reporter cells (mouse) | STING Activation | 0.1 µg/mL | |
| DMXAA | MB49WT or MB49STING KO | IFN-β Production | 30 µg/mL (in WT) | |
| VAX014 | MB49WT or MB49STING KO | IFN-β Production | MOI 300 (in WT) |
In Vivo Efficacy of Intratumoral STING Agonist Treatment
| STING Agonist | Tumor Model | Dose and Schedule | Outcome | Reference |
| IACS-8779 | Canine Glioblastoma | 5-20 µg, every 4-6 weeks | Dose-dependent radiographic responses; >50% tumor volume reduction in some subjects. Median overall survival of 32 weeks. | |
| VAX014 | MC38 WT (murine colon adenocarcinoma) | Weekly i.t. injections | Significant tumor growth inhibition and increased survival. | |
| BO-112 + DMXAA | MC38 (murine colon adenocarcinoma) | Two doses | Increased effector CD8 T cells in treated and untreated tumors. | |
| CDA@bMSN | B16F10 (murine melanoma) | Single injection of 5 µg | Potent antitumor efficacy and prolonged survival. | |
| ISAC-8803 + anti-PD-L1/PD-L2 | B16F10-PDL2 (murine melanoma) | 10 µ g/dose , twice (days 11 & 14) | 70% overall survival. | |
| BMS-986301 | KPC (murine pancreatic cancer) | 5 mg/kg, once weekly for 3 doses | Equivalent antitumor efficacy to intramuscular administration. |
Experimental Protocols
Protocol 1: In Vitro Activation of STING Pathway
This protocol describes the methodology to assess the in vitro activity of this compound by measuring the induction of IFN-β in a relevant cell line (e.g., THP-1).
Materials:
-
This compound
-
THP-1 cells (or other suitable immune cell line)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
ELISA kit for human IFN-β
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water). Prepare serial dilutions of the agonist in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Add the diluted this compound or vehicle control to the wells. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell culture supernatant for IFN-β analysis.
-
IFN-β Quantification: Measure the concentration of IFN-β in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the IFN-β concentration against the log of the this compound concentration to determine the EC50 value.
Protocol 2: Intratumoral Administration of this compound in a Murine Syngeneic Tumor Model
This protocol outlines the procedure for intratumoral injection of this compound in a subcutaneous tumor model in mice.
Materials:
-
This compound
-
Female C57BL/6 mice (6-8 weeks old)
-
MC38 colon adenocarcinoma cells (or other syngeneic tumor cell line)
-
Sterile PBS
-
Insulin syringes with 28-30 gauge needles
-
Calipers
Procedure:
-
Tumor Cell Implantation:
-
Culture MC38 cells to ~80% confluency.
-
Harvest and resuspend the cells in sterile PBS at a concentration of 5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow. Start measuring tumor volume approximately 5-7 days post-implantation using calipers.
-
Tumor volume (mm³) = (length x width²) / 2.
-
Randomize mice into treatment groups when the average tumor volume reaches 50-100 mm³.
-
-
Preparation of this compound for Injection:
-
Reconstitute this compound in sterile PBS to the desired concentration (e.g., 1 mg/mL for a 10 µg dose in 10 µL).
-
Ensure the solution is well-mixed and free of particulates.
-
-
Intratumoral Injection:
-
Gently restrain the mouse to expose the tumor.
-
Using an insulin syringe, carefully inject the prepared this compound solution (e.g., 10-50 µL) directly into the center of the tumor.
-
Administer the vehicle control (sterile PBS) to the control group in the same manner.
-
-
Post-Treatment Monitoring and Analysis:
-
Continue to monitor tumor growth in all groups every 2-3 days.
-
Monitor animal health and body weight.
-
At the study endpoint, tumors can be excised for further analysis (e.g., flow cytometry to assess immune cell infiltration, or gene expression analysis).
-
Visualizations
References
Application Notes and Protocols for STING Agonist-14 in In Vivo Cancer Immunotherapy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of STING Agonist-14 (also known as compound 12b) in preclinical in vivo cancer immunotherapy research. Due to the limited publicly available in vivo data specifically for this compound, this document combines the known information about this compound with representative methodologies and data from other well-characterized STING agonists, such as JNJ-67544412 and BMS-986301, to provide a thorough guide for study design and execution.
Introduction to this compound
This compound (MedChemExpress catalog number HY-139179) is a potent, non-nucleotide, small-molecule STING (Stimulator of Interferon Genes) agonist that is reported to be effective across different species.[1][2] Activation of the STING pathway is a promising cancer immunotherapy strategy, as it can initiate a robust innate immune response, leading to the production of type I interferons and other pro-inflammatory cytokines. This, in turn, promotes the maturation of dendritic cells (DCs), enhances antigen presentation, and ultimately primes a potent tumor-specific T cell response.
Mechanism of Action: STING Pathway Activation
The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal often present in cancer cells due to genomic instability or in the tumor microenvironment following cell death.
Caption: The cGAS-STING signaling cascade and the role of this compound.
Preclinical Data Summary
While specific in vivo anti-tumor efficacy data for this compound is not extensively published, the following tables summarize representative preclinical data from other potent STING agonists to provide an expectation of the potential outcomes of in vivo studies.
Table 1: In Vivo Anti-Tumor Efficacy of Representative STING Agonists
| STING Agonist | Mouse Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Complete Response (CR) | Reference |
| JNJ-67544412 | MC38 Colorectal | 50 and 100 µg, intratumorally (i.t.), weekly x 3 | 80% and 90% CR, respectively | [3] |
| JNJ-67544412 | CT26 Colon (bilateral) | 150 µg, i.t. into one flank, q3d x 3 | Inhibition of tumor growth in both treated and untreated contralateral tumors | [3] |
| BMS-986301 | CT26 and MC38 | Not specified | >90% CR in both injected and non-injected tumors | [4] |
| BMS-986301 + anti-PD-1 | CT26 | Single dose | 80% CR in both injected and non-injected tumors | |
| VAX014 | Syngeneic tumors (STING & RIG-I positive) | Intratumoral | 100% tumor clearance in two mouse models |
Table 2: Pharmacodynamic Effects of Representative STING Agonists in Murine Models
| STING Agonist | Pharmacodynamic Effect | Key Findings | Reference |
| JNJ-67544412 | Cytokine Induction | Increased levels of pro-inflammatory cytokines (IFN-α, IFN-β, TNF-α, IL-6) in tumor and plasma. | |
| JNJ-67544412 | Immune Cell Infiltration | Increased number of CD8+ T cells in treated tumors. | |
| JNJ-67544412 | Tumor Microenvironment | Increased apoptosis (cleaved caspase 3), loss of vascularization, and pronounced hemorrhagic necrosis in tumors. |
Experimental Protocols
The following are detailed protocols for in vivo studies using a STING agonist. These should be adapted and optimized for this compound based on its specific physicochemical properties and any preliminary in vitro data.
Protocol 1: Evaluation of Anti-Tumor Efficacy in a Syngeneic Mouse Model
This protocol outlines a typical workflow for assessing the anti-tumor activity of a STING agonist as a monotherapy.
Caption: A generalized workflow for conducting in vivo anti-tumor efficacy studies.
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice
-
Syngeneic tumor cells (e.g., CT26 for BALB/c, MC38 for C57BL/6)
-
This compound (resuspended in a suitable vehicle, e.g., sterile PBS or DMSO/saline)
-
Vehicle control
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject an appropriate number of tumor cells (e.g., 5 x 10^5 to 1 x 10^6 cells in 100 µL of sterile PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the length and width of the tumors with calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups (n=8-10 mice per group).
-
Treatment Administration:
-
Vehicle Control Group: Administer the vehicle intratumorally (i.t.) on the same schedule as the treatment groups.
-
This compound Groups: Administer this compound i.t. at various dose levels. A representative dosing schedule could be every 3 days for a total of 3 doses (q3d x 3).
-
Positive Control Group (Optional): Include a group treated with a known immunotherapy agent, such as an anti-PD-1 antibody, for comparison.
-
-
Continued Monitoring: Continue to monitor tumor volume and body weight every 2-3 days. Observe the mice for any signs of toxicity.
-
Endpoint Analysis: The study may be terminated when tumors in the control group reach a predetermined maximum size or if mice show signs of excessive morbidity. Efficacy is determined by comparing tumor growth inhibition, complete response rates, and overall survival between the treatment and control groups.
Protocol 2: Pharmacodynamic Analysis of Immune Activation
This protocol is designed to assess the immunological changes within the tumor microenvironment following treatment with this compound.
Materials:
-
Tumor-bearing mice treated as described in Protocol 1
-
Reagents for tissue dissociation (e.g., collagenase, DNase)
-
Flow cytometry antibodies for immune cell phenotyping (e.g., anti-CD45, -CD3, -CD4, -CD8, -CD11c, -F4/80, -Gr-1)
-
Reagents for cytokine analysis (e.g., ELISA kits for IFN-β, TNF-α, IL-6)
-
RNA extraction kits and reagents for qRT-PCR
Procedure:
-
Sample Collection: At various time points after treatment (e.g., 24, 48, and 72 hours), euthanize a subset of mice from each treatment group. Collect tumors and spleens. Blood can be collected via cardiac puncture for plasma cytokine analysis.
-
Tumor Processing:
-
Weigh and mechanically dissociate the tumors.
-
Digest the tumor tissue with an enzyme cocktail (e.g., collagenase and DNase) to create a single-cell suspension.
-
-
Flow Cytometry Analysis:
-
Stain the single-cell suspensions with a panel of fluorescently labeled antibodies to identify and quantify different immune cell populations (e.g., T cells, dendritic cells, macrophages, myeloid-derived suppressor cells).
-
Analyze the samples using a flow cytometer.
-
-
Cytokine Analysis:
-
Measure the concentration of key cytokines (e.g., IFN-β, TNF-α, IL-6, CXCL10) in the plasma and in the supernatant from cultured tumor digests using ELISA or multiplex bead assays.
-
-
Gene Expression Analysis:
-
Extract RNA from a portion of the tumor tissue.
-
Perform qRT-PCR to measure the expression of genes associated with immune activation (e.g., Ifnb1, Tnf, Il6, Cxcl9, Cxcl10).
-
Safety and Toxicology Considerations
Preliminary in silico data suggests that this compound may be mutagenic and has activity against several cytochrome P450 enzymes. Therefore, it is crucial to carefully monitor for signs of toxicity in vivo, including:
-
Body weight loss
-
Changes in behavior (e.g., lethargy, ruffled fur)
-
Signs of systemic inflammation
Transient body weight loss has been observed with other potent STING agonists. Adjusting the dosing schedule (e.g., from every 3 days to weekly) may help mitigate toxicity without compromising efficacy.
Conclusion
This compound is a promising agent for in vivo cancer immunotherapy research. While detailed preclinical data for this specific compound is emerging, the protocols and representative data provided in these application notes offer a solid foundation for designing and executing robust in vivo studies. Careful optimization of the dose and schedule, along with thorough pharmacodynamic and safety assessments, will be critical for elucidating the full therapeutic potential of this compound.
References
Topic: Protocol for Measuring Cytokine Induction by STING Agonist-14
An Application Note and Protocol for Measuring Cytokine Induction by STING Agonist-14
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Stimulator of Interferon Genes (STING) pathway is a crucial component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage.[1][2] Activation of the STING pathway triggers a signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which orchestrate a robust anti-pathogen and anti-tumor immune response.[3][4] STING agonists are therefore being actively investigated as potent immunotherapeutic agents for cancer and as vaccine adjuvants.[5] This document provides a detailed protocol for quantifying the in vitro activity of a STING agonist, referred to here as this compound, by measuring cytokine induction in the human monocytic THP-1 cell line.
Principle
The human monocytic cell line, THP-1, is an established model for studying the cGAS-STING pathway. In their suspension state, these cells can be differentiated into adherent, macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA). Differentiated THP-1 cells are then stimulated with this compound. As synthetic cyclic dinucleotide agonists often require assistance to cross the cell membrane, a transfection reagent is used to deliver the agonist to the cytosol. Cytosolic delivery allows the agonist to bind to and activate the STING protein located on the endoplasmic reticulum. This activation initiates downstream signaling through TANK-binding kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3), leading to the transcription and secretion of type I IFNs (e.g., IFN-β). Simultaneously, the pathway activates NF-κB, inducing the production of pro-inflammatory cytokines like TNF-α. The concentration of these secreted cytokines in the cell culture supernatant is then quantified using a specific Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Workflow
Caption: High-level workflow for cytokine induction assay.
Experimental Protocols
Materials and Reagents
-
Cells: THP-1 cell line (ATCC® TIB-202™)
-
Media & Supplements:
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (100x)
-
Opti-MEM™ I Reduced Serum Medium
-
-
Reagents:
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipofectamine™ 2000 or a similar transfection reagent
-
Human IFN-β ELISA Kit
-
Human TNF-α ELISA Kit
-
-
Equipment & Consumables:
-
Sterile 96-well flat-bottom cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Centrifuge with plate rotor
-
Microplate reader capable of absorbance at 450 nm
-
Standard laboratory pipettes and sterile tips
-
THP-1 Cell Culture and Differentiation
-
Cell Maintenance: Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain cell density between 2x10⁵ and 8x10⁵ cells/mL. Subculture every 3-4 days.
-
Seeding: Seed THP-1 cells into a 96-well plate at a density of 5x10⁴ cells per well in 100 µL of culture medium.
-
Differentiation: Add PMA to each well to a final concentration of 50-100 ng/mL.
-
Incubation: Incubate the plate at 37°C with 5% CO₂ for 48 hours. During this time, the cells will adhere to the plate and adopt a macrophage-like morphology.
This compound Stimulation
-
Cell Washing: After differentiation, carefully aspirate the PMA-containing medium. Gently wash the adherent cells once with 100 µL of pre-warmed, serum-free RPMI-1640.
-
Medium Replacement: Add 50 µL of fresh, complete culture medium (with 10% FBS) to each well.
-
Agonist Complex Preparation (per well):
-
Tube A: In a sterile microcentrifuge tube, dilute 100-500 ng of this compound into 25 µL of Opti-MEM™.
-
Tube B: In a separate tube, dilute 0.5 µL of Lipofectamine™ 2000 into 25 µL of Opti-MEM™. Incubate for 5 minutes at room temperature.
-
Combine the contents of Tube A and Tube B. Mix gently and incubate for 20 minutes at room temperature to allow complexes to form.
-
-
Cell Treatment: Add the 50 µL of the this compound complex to the corresponding wells.
-
Controls: Prepare wells for the following controls:
-
Untreated Control: Cells with culture medium only.
-
Vehicle Control: Cells treated with the transfection reagent complex without the STING agonist.
-
-
Final Incubation: Incubate the plate for 18-24 hours at 37°C with 5% CO₂.
Cytokine Quantification via ELISA
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 300-400 x g for 5 minutes to pellet any detached cells.
-
Sample Dilution: Carefully collect the supernatant. Depending on the expected cytokine concentration, you may need to dilute the supernatant in the appropriate sample diluent provided with the ELISA kit.
-
ELISA Procedure: Perform the ELISA for human IFN-β and human TNF-α according to the manufacturer's protocol. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating and washing the plate.
-
Adding a biotin-conjugated detection antibody.
-
Incubating and washing the plate.
-
Adding Streptavidin-HRP.
-
Incubating and washing the plate.
-
Adding a TMB substrate solution to develop color.
-
Stopping the reaction with a stop solution.
-
-
Data Acquisition: Measure the optical density (OD) at 450 nm using a microplate reader.
Data Presentation
Generate a standard curve by plotting the OD of the standards versus their known concentrations. Use the resulting equation to calculate the concentration of IFN-β and TNF-α in each sample. Summarize the data in a table.
| Treatment Group | Concentration (Mean ± SD) |
| IFN-β (pg/mL) | |
| Untreated Control | < LOD |
| Vehicle Control | < LOD |
| This compound | [Insert Value] |
| TNF-α (pg/mL) | |
| Untreated Control | < LOD* |
| Vehicle Control | [Insert Value] |
| This compound | [Insert Value] |
*LOD: Limit of Detection of the assay
STING Signaling Pathway
Caption: The canonical cGAS-STING signaling cascade.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no cytokine induction | Inefficient agonist delivery: Transfection efficiency is low. | Optimize the agonist-to-transfection reagent ratio. Try a different transfection reagent. |
| Cell health: Cells are not viable or responsive. | Confirm cell viability post-differentiation. Ensure THP-1 cells are from a low passage number. | |
| Inactive agonist: this compound has degraded. | Use a fresh aliquot of the agonist; ensure proper storage. Include a positive control agonist like 2'3'-cGAMP. | |
| High background in controls | Cell stress: Over-confluence or harsh handling during washing can activate immune pathways. | Handle cells gently. Ensure cells are not overly dense before differentiation. |
| Mycoplasma contamination: Contamination can activate innate immune pathways. | Test cells for mycoplasma contamination regularly. | |
| High variability between replicates | Inconsistent cell seeding: Uneven cell numbers across wells. | Ensure the cell suspension is homogenous before seeding. |
| Pipetting errors: Inaccurate addition of reagents or samples. | Use calibrated pipettes and be consistent with technique. | |
| Edge effects: Evaporation from outer wells of the plate. | Avoid using the outermost wells or fill them with sterile PBS to maintain humidity. |
References
Application Notes and Protocols for STING Agonist-14
For Researchers, Scientists, and Drug Development Professionals
Introduction
STING (Stimulator of Interferon Genes) is a critical signaling adaptor protein in the innate immune system. Its activation triggers the production of type I interferons and other pro-inflammatory cytokines, leading to a robust anti-pathogen and anti-tumor immune response. STING agonists are therefore promising therapeutic agents for cancer immunotherapy and as vaccine adjuvants. This document provides detailed application notes and protocols for the preparation and use of STING agonist-14 (2-methoxy-5,6-dimethyl-9(10H)-Acridinone) in cell culture experiments.
Compound Information
This compound is a potent, small-molecule STING agonist that is efficacious across species. It activates the STING pathway by directly binding to the STING protein.
| Property | Value |
| Systematic Name | 2-methoxy-5,6-dimethyl-9(10H)-Acridinone |
| CAS Number | 2411100-70-2 |
| Molecular Formula | C₁₆H₁₅NO₂ |
| Molecular Weight | 253.30 g/mol |
| Appearance | Light yellow to yellow solid |
| Purity (HPLC) | ≥99.9% |
| Solubility | DMSO: 1 mg/mL |
Mechanism of Action: The STING Signaling Pathway
This compound functions by activating the cGAS-STING pathway. The canonical pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), which binds to and activates cyclic GMP-AMP synthase (cGAS). Activated cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn binds to STING, an endoplasmic reticulum (ER) resident protein. This binding event induces a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons (e.g., IFN-β) and other inflammatory cytokines. This compound directly binds to STING, bypassing the need for cGAS and cGAMP, to initiate this signaling cascade.
Preparation of this compound for Cell Culture
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, pyrogen-free cell culture medium (e.g., RPMI-1640 or DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
Safety Precautions
This compound is harmful if swallowed and may cause skin and eye irritation. Handle with care in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
Preparation of Stock Solution (1 mg/mL)
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
To prepare a 1 mg/mL stock solution, add 1 mL of sterile DMSO to 1 mg of this compound powder.
-
Vortex briefly until the powder is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Storage of Stock Solution
-
Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.
-
The lyophilized powder can be stored at -20°C for up to 3 years.
Preparation of Working Solution
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium (containing FBS and antibiotics).
-
For example, to prepare a 10 µg/mL working solution, add 10 µL of the 1 mg/mL stock solution to 990 µL of cell culture medium.
-
Mix well by gentle pipetting.
-
It is recommended to prepare the working solution fresh for each experiment.
Experimental Protocols
The optimal concentration of this compound will vary depending on the cell type and experimental endpoint. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
In Vitro STING Activation in THP-1 Monocytic Cells
This protocol describes the stimulation of human THP-1 monocytic cells to assess the activation of the STING pathway through the measurement of downstream cytokine induction.
Materials:
-
THP-1 cells (ATCC TIB-202)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound working solutions (prepared as described in section 3.5)
-
96-well cell culture plates
-
ELISA kit for human IFN-β (or other relevant cytokines)
Protocol:
-
Cell Seeding:
-
Culture THP-1 cells in complete RPMI-1640 medium.
-
Seed THP-1 cells into a 96-well plate at a density of 1 x 10⁵ to 2 x 10⁵ cells per well in 100 µL of complete medium.
-
-
Stimulation:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. A suggested starting range is 0.1 µg/mL to 20 µg/mL.
-
Add 100 µL of the diluted this compound working solutions to the respective wells.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of this compound used).
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 18-24 hours. The optimal incubation time may vary and should be determined empirically.
-
-
Endpoint Analysis (Cytokine Measurement):
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatant.
-
Measure the concentration of IFN-β (or other cytokines of interest) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Presentation
Quantitative data from dose-response experiments should be summarized in a table for easy comparison.
| This compound (µg/mL) | IFN-β Concentration (pg/mL) ± SD |
| 0 (Vehicle) | [Insert Value] |
| 0.1 | [Insert Value] |
| 1.0 | [Insert Value] |
| 5.0 | [Insert Value] |
| 10.0 | [Insert Value] |
| 20.0 | [Insert Value] |
Note: The values in this table are placeholders and should be replaced with experimental data.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no cytokine production | Suboptimal agonist concentration | Perform a dose-response experiment to determine the optimal concentration for your cell type. |
| Incorrect incubation time | Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the peak of cytokine production. | |
| Low STING expression in the cell line | Verify STING expression in your cells using Western blot or qPCR. | |
| Degraded this compound | Use a fresh aliquot of the stock solution. Ensure proper storage and handling. | |
| High background in vehicle control | DMSO toxicity | Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%). |
| Contamination | Use sterile techniques and check cell cultures for any signs of contamination. | |
| High variability between replicates | Inconsistent cell seeding or reagent addition | Ensure accurate and consistent cell counting and pipetting. Mix reagents thoroughly before adding to the wells. |
Conclusion
These application notes provide a comprehensive guide for the preparation and use of this compound in cell culture. By following these protocols and optimizing the experimental conditions for your specific cell system, you can effectively investigate the role of STING activation in your research.
Application Notes: Assessing T-Cell Activation Following STING Agonist-14 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage.[1][2] Activation of STING triggers a potent inflammatory response, primarily through the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[3][4] This innate immune activation serves as a powerful bridge to the adaptive immune system, leading to the priming and activation of T-cells.[5] Consequently, STING agonists are being actively investigated as cancer immunotherapy agents to convert immunologically "cold" tumors into "hot" tumors, thereby enhancing anti-tumor T-cell responses.
STING Agonist-14 is a novel synthetic cyclic dinucleotide developed to potently activate the human STING protein. These application notes provide a comprehensive guide with detailed protocols for researchers to effectively assess the downstream consequences of this compound treatment on T-cell activation, a critical step in evaluating its immunotherapeutic potential.
Mechanism of Action: From STING Activation to T-Cell Priming
The activation of the STING pathway by an agonist like this compound initiates a well-defined signaling cascade. Upon binding to STING, which is located on the endoplasmic reticulum (ER), the agonist induces a conformational change in the STING protein. This leads to its translocation from the ER to the Golgi apparatus. In this new location, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).
TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3), which dimerizes and translocates to the nucleus to drive the transcription of Type I interferons, particularly IFN-β. Simultaneously, the STING pathway can also activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines and chemokines.
This initial innate response is crucial for subsequent T-cell activation. Type I IFNs act on dendritic cells (DCs), promoting their maturation, enhancing antigen presentation capabilities, and increasing the expression of co-stimulatory molecules. Furthermore, chemokines such as CXCL9 and CXCL10 are produced, which are critical for recruiting cytotoxic CD8+ T-cells to the site of inflammation, such as the tumor microenvironment. The enhanced cross-presentation of tumor antigens by mature DCs to these recruited T-cells leads to a robust, antigen-specific anti-tumor immune response. While STING agonists primarily act on innate immune cells to indirectly activate T-cells, some studies suggest they can also have direct, though complex, effects on T-cells themselves, potentially influencing their proliferation and function.
Data Presentation: Summarized Quantitative Results
The following tables present representative data from experiments assessing T-cell activation following treatment with this compound.
Table 1: T-Cell Activation Marker Expression by Flow Cytometry. Percentage of CD4+ and CD8+ T-cells expressing activation markers 48 hours post-treatment in a co-culture with tumor cells.
| Treatment Group | T-Cell Subset | % CD69+ Cells (Mean ± SD) | % CD25+ Cells (Mean ± SD) |
| Vehicle Control | CD4+ | 5.2 ± 1.1% | 8.3 ± 1.5% |
| CD8+ | 4.8 ± 0.9% | 6.5 ± 1.2% | |
| This compound (10 µg/mL) | CD4+ | 28.7 ± 3.5% | 35.4 ± 4.1% |
| CD8+ | 45.1 ± 5.2% | 41.8 ± 4.9% |
Table 2: Antigen-Specific IFN-γ Secretion by ELISpot Assay. Data shows the number of IFN-γ spot-forming units (SFUs) from T-cells co-cultured with antigen-presenting cells (APCs) and a tumor-specific peptide.
| Treatment Group | Stimulus | IFN-γ SFUs / 10⁶ T-Cells (Mean ± SD) |
| Vehicle Control | No Peptide | 8 ± 3 |
| Tumor Peptide | 45 ± 11 | |
| This compound (10 µg/mL) | No Peptide | 25 ± 8 |
| Tumor Peptide | 350 ± 45 |
Table 3: Cytokine Concentration in Supernatant by Multiplex Assay. Cytokine levels (pg/mL) in the supernatant of a PBMC culture 24 hours after treatment.
| Cytokine | Vehicle Control (pg/mL, Mean ± SD) | This compound (10 µg/mL) (pg/mL, Mean ± SD) |
| IFN-β | < 5 | 1250 ± 180 |
| IFN-γ | 15 ± 6 | 480 ± 65 |
| TNF-α | 30 ± 12 | 950 ± 110 |
| CXCL10 | 110 ± 25 | 2500 ± 320 |
Experimental Workflow
A systematic approach is required to comprehensively evaluate the effect of this compound on T-cell activation. The general workflow involves treating an appropriate cell culture system (e.g., PBMCs, co-cultures of immune cells and tumor cells) with the agonist and then harvesting cells and supernatants at various time points for downstream analysis using multiple assays.
Experimental Protocols
Protocol 1: Flow Cytometry for T-Cell Activation Markers
This protocol details the staining of cell surface and intracellular markers on T-cells to assess their activation state.
Materials:
-
PBMCs or isolated T-cells treated with this compound or vehicle.
-
Cell Staining Buffer (e.g., PBS with 2% FBS).
-
Fluorochrome-conjugated antibodies (e.g., anti-CD3, -CD4, -CD8, -CD69, -CD25).
-
For intracellular staining:
-
Protein transport inhibitor (e.g., Brefeldin A/Monensin).
-
Fixation/Permeabilization Buffer Kit.
-
Fluorochrome-conjugated intracellular antibodies (e.g., anti-IFN-γ, anti-TNF-α).
-
-
Flow cytometer.
Procedure:
-
Cell Preparation: Harvest cells after the desired incubation period with this compound. For intracellular cytokine analysis, add a protein transport inhibitor for the final 4-6 hours of culture.
-
Cell Count and Resuspension: Count cells and adjust the concentration to 1x10⁷ cells/mL in cold Cell Staining Buffer.
-
Surface Staining: a. Aliquot 100 µL of cell suspension (1x10⁶ cells) into flow cytometry tubes. b. Add the pre-titrated panel of surface antibodies. c. Incubate for 30 minutes at 4°C in the dark. d. Wash cells twice with 2 mL of Cell Staining Buffer, centrifuging at 300 x g for 5 minutes.
-
(Optional) Intracellular Staining: a. Following surface staining and washing, resuspend the cell pellet in 250 µL of Fixation Buffer. b. Incubate for 20 minutes at room temperature in the dark. c. Wash cells once with 1X Permeabilization Buffer. d. Resuspend the cell pellet in 100 µL of 1X Permeabilization Buffer containing the pre-titrated intracellular antibodies. e. Incubate for 30 minutes at room temperature in the dark. f. Wash cells twice with 1X Permeabilization Buffer.
-
Data Acquisition: Resuspend the final cell pellet in 300-500 µL of Cell Staining Buffer and acquire events on a flow cytometer.
-
Data Analysis: Gate on lymphocyte populations based on forward and side scatter, then on T-cell subsets (e.g., CD3+CD4+ and CD3+CD8+). Quantify the percentage of cells expressing activation markers (CD69, CD25) or intracellular cytokines (IFN-γ).
Protocol 2: IFN-γ ELISpot Assay
The ELISpot assay is a highly sensitive method to quantify the frequency of cytokine-secreting T-cells at the single-cell level. It is considered a gold standard for monitoring T-cell responses.
Materials:
-
IFN-γ ELISpot kit (containing capture antibody, detection antibody, and substrate).
-
PVDF-membrane 96-well plates.
-
PBMCs or isolated T-cells.
-
Antigen-presenting cells (APCs) and relevant peptide antigen (if assessing antigen-specific response).
-
Culture medium (e.g., RPMI-1640 with 10% FBS).
-
ELISpot reader.
Procedure:
-
Plate Preparation: a. Pre-wet the PVDF membrane with 35% ethanol for 30 seconds, then wash thoroughly with sterile water. b. Coat the wells with IFN-γ capture antibody diluted in PBS overnight at 4°C. c. The next day, wash the plate four times with sterile PBS and block with culture medium for 2 hours at 37°C.
-
Cell Plating: a. Remove the blocking medium. b. Prepare a suspension of responder cells (T-cells treated with this compound or vehicle). c. Add cells to the wells at a desired density (e.g., 2.5x10⁵ cells/well). d. Add stimuli: culture medium only (negative control), relevant peptide antigen (for specific response), or a mitogen like PHA (positive control).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Detection: a. Wash the plate to remove cells. b. Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature. c. Wash the plate, then add streptavidin-HRP conjugate and incubate for 1 hour. d. Wash thoroughly, then add the substrate solution (e.g., AEC or TMB). Monitor for spot development (15-30 minutes). e. Stop the reaction by washing with deionized water.
-
Analysis: Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader. Express results as Spot-Forming Units (SFUs) per million cells.
Protocol 3: Cytokine Profiling by ELISA
This protocol provides a general framework for quantifying a specific secreted cytokine (e.g., IFN-β) in culture supernatants using a sandwich ELISA.
Materials:
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ELISA kit for the cytokine of interest (e.g., human IFN-β).
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Culture supernatants from cells treated with this compound or vehicle.
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96-well ELISA plate.
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Wash Buffer and Assay Diluent.
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Microplate reader.
Procedure:
-
Plate Preparation: Add 100 µL of capture antibody to each well of the ELISA plate. Seal and incubate overnight at room temperature.
-
Blocking: Aspirate and wash the plate. Add 300 µL of blocking buffer to each well and incubate for at least 1 hour.
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Sample Addition: Aspirate and wash the plate. Add 100 µL of standards, controls, and culture supernatant samples to the appropriate wells. Seal and incubate for 2 hours at room temperature.
-
Detection Antibody: Aspirate and wash the plate. Add 100 µL of the working dilution of the detection antibody to each well. Seal and incubate for 2 hours.
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Enzyme Conjugate: Aspirate and wash the plate. Add 100 µL of the streptavidin-HRP conjugate. Incubate for 20 minutes in the dark.
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Substrate Addition: Aspirate and wash the plate. Add 100 µL of substrate solution to each well. Incubate for 20 minutes in the dark.
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Stop Reaction: Add 50 µL of Stop Solution to each well.
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Reading: Read the optical density at 450 nm within 30 minutes.
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Calculation: Generate a standard curve by plotting the mean absorbance for each standard concentration. Use the standard curve to determine the concentration of the cytokine in the samples. For a broader analysis, a multiplex bead-based assay (e.g., Luminex) can be used to measure multiple cytokines simultaneously from a small sample volume.
References
- 1. researchgate.net [researchgate.net]
- 2. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. williamscancerinstitute.com [williamscancerinstitute.com]
Troubleshooting & Optimization
Technical Support Center: STING Agonist-14
Welcome to the technical support center for STING Agonist-14. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common experimental hurdles with this compound, particularly concerning its low solubility in Dimethyl Sulfoxide (DMSO).
Troubleshooting Guide: Low Solubility of STING Agagonist-14 in DMSO
Problem: You are experiencing difficulty dissolving this compound in DMSO at your desired concentration.
This guide provides a systematic approach to troubleshoot and resolve this issue.
Initial Steps & Key Considerations
Before proceeding to more advanced techniques, it is crucial to assess the following factors:
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Purity and Integrity of this compound: Ensure the compound has been stored correctly according to the datasheet and has not degraded.
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Quality of DMSO: DMSO is highly hygroscopic and can absorb moisture from the air, which significantly reduces its solvating power for many organic compounds.[1][2] Always use anhydrous, high-purity DMSO from a freshly opened bottle.
Troubleshooting Workflow
If initial attempts to dissolve this compound fail, follow this workflow:
Caption: Troubleshooting workflow for dissolving poorly soluble compounds in DMSO.
Quantitative Data Summary: Solubility Enhancement Techniques
The following table summarizes common techniques to improve the solubility of compounds like this compound in DMSO.
| Technique | Typical Parameters | Expected Outcome | Key Considerations |
| Gentle Heating | 37°C for 5-10 minutes | Increased kinetic energy helps overcome the solid's lattice energy, promoting dissolution.[1][2] | Avoid excessive heat to prevent compound degradation. |
| Sonication | 10-15 minutes in a water bath sonicator | Mechanical agitation helps break down compound aggregates.[1] | Ensure the vial is properly sealed to prevent contamination. |
| Lowering Concentration | Prepare a 1 mM or 5 mM stock instead of 10 mM | The compound may be fully soluble at a lower concentration. | This may require adjusting downstream dilutions. |
| Using Fresh DMSO | Use a new, unopened bottle of anhydrous, high-purity DMSO | Fresh, water-free DMSO has higher solvating power. | Store DMSO properly to prevent moisture absorption. |
Detailed Experimental Protocol: Dissolving this compound in DMSO
-
Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of the compound into a sterile vial.
-
-
Solvent Addition:
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Add the calculated volume of anhydrous, high-purity DMSO to achieve the desired stock concentration.
-
-
Initial Dissolution:
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Vortex the vial vigorously for 1-2 minutes.
-
Visually inspect the solution against a light source. If it is not clear, proceed to the next step.
-
-
Sonication (Optional):
-
Place the vial in a water bath sonicator for 10-15 minutes.
-
After sonication, vortex again and visually inspect for dissolution.
-
-
Gentle Heating (Optional):
-
If the compound is still not dissolved, place the vial in a 37°C water bath for 5-10 minutes.
-
Intermittently vortex the solution during heating.
-
Visually inspect for a clear solution.
-
-
Storage:
-
Once dissolved, store the stock solution as recommended on the product datasheet, typically at -20°C or -80°C, protected from light and moisture.
-
Frequently Asked Questions (FAQs)
Q1: My this compound dissolves in DMSO, but precipitates when I add it to my aqueous buffer or cell culture medium. What should I do?
A1: This is a common issue known as "salting out." To prevent this, it is recommended to perform serial dilutions of your DMSO stock solution in DMSO first. This gradual decrease in the compound's concentration in the organic solvent before introducing it to the aqueous environment can help maintain its solubility.
Q2: Can I use a co-solvent with DMSO to improve the solubility of this compound?
A2: Yes, using a co-solvent can be an effective strategy. Solvents like ethanol or dimethylformamide (DMF) can be used in combination with DMSO. However, you must always verify the compatibility of the co-solvent with your specific experimental setup (e.g., cell culture, in vivo studies) to avoid any confounding effects.
Q3: How does this compound activate the STING pathway?
A3: STING agonists activate the STING (Stimulator of Interferon Genes) pathway, a crucial component of the innate immune system. This pathway is essential for detecting cytosolic DNA, which can originate from pathogens or damaged host cells. Upon activation, STING triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, which are vital for mounting an anti-tumor immune response.
Caption: Overview of the cGAS-STING signaling pathway.
Q4: What are some key downstream effects of STING activation in cancer immunotherapy?
A4: Activation of the STING pathway is a promising strategy in cancer immunotherapy because it can help convert immunologically "cold" tumors (lacking immune cells) into "hot" tumors that are more susceptible to immune-mediated killing. Key downstream effects include the production of type I interferons, which promote the cross-priming of T cells, leading to a robust anti-tumor T cell response.
Q5: Are there any general protocols for in vitro and in vivo studies using STING agonists?
A5: Yes, there are established protocols. For in vitro studies, reporter cell lines like THP1-Dual™ cells are often used to measure STING activation by quantifying the activity of an IRF-inducible luciferase reporter. For in vivo studies, STING agonists are frequently administered via intratumoral injection in syngeneic mouse tumor models to assess their anti-tumor efficacy.
References
Technical Support Center: Optimizing STING Agonist-14 Dosage In Vivo
Welcome to the technical support center for STING Agonist-14. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vivo dosage of this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the first step if I observe no or low anti-tumor response after in vivo administration of this compound?
A1: The first step is to verify the activation of the STING pathway in your tumor model. A lack of anti-tumor efficacy is often linked to insufficient STING pathway engagement. You can assess this by measuring the expression of STING-dependent genes such as IFNB1 and CXCL10 via RT-qPCR in tumor biopsies taken after treatment.[1] Concurrently, you should confirm the expression of key downstream signaling proteins like phosphorylated TBK1 and IRF3 through Western blot analysis.[1]
Q2: What are the potential reasons for a lack of STING activation in my in vivo model?
A2: Several factors can lead to a lack of STING activation. These include low STING expression in the tumor cells or tumor microenvironment, poor delivery of the agonist into the cytoplasm of target cells, or rapid degradation of the agonist.[1][2] It is crucial to ensure your tumor model expresses functional STING and to consider the formulation and route of administration to optimize delivery.[1]
Q3: How does the dosage of this compound influence the anti-tumor immune response?
A3: The dosage of a STING agonist is a critical factor in determining the nature of the resulting immune response. Low-dose regimens often promote a localized, T-cell-driven adaptive anti-tumor immunity, which can be synergistic with checkpoint inhibitors. In contrast, high-dose regimens may lead to a more systemic and potentially ablative immunological outcome. Therefore, a careful dose-titration study is essential.
Q4: What are the common causes of high toxicity or animal mortality in my in vivo studies?
A4: Excessive STING activation can lead to systemic inflammation and toxicity. This may manifest as weight loss, lethargy, or other adverse events in the animals. To mitigate this, consider reducing the concentration of this compound, altering the dosing frequency, or changing the route of administration from systemic to intratumoral to localize the effect.
Q5: How can I minimize variability in my in vivo experiments?
A5: High variability can be caused by inconsistent tumor sizes at the start of treatment, inaccurate dosing, or "edge effects" in experimental setups. To minimize this, ensure that tumors are within a narrow size range (e.g., 50-100 mm³) before randomizing animals into treatment groups. Use a master mix for preparing treatment solutions to ensure consistent dosing, and if applicable to your experimental design, avoid using the outer wells of multi-well plates for critical measurements.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low STING Activation | 1. Low STING Expression: The tumor cell line or immune cells in the tumor microenvironment may not express sufficient levels of STING. 2. Poor Agonist Delivery: The agonist may not be efficiently reaching the cytoplasm of target cells. 3. Agonist Degradation: The STING agonist may be degraded by nucleases. 4. Defective Downstream Signaling: Components of the STING pathway downstream of STING may be non-functional. | 1. Verify STING Expression: Confirm STING protein expression in your tumor model by Western blot or immunohistochemistry. Consider using a different cell line with known functional STING pathway. 2. Optimize Delivery: Consider using a delivery vehicle such as lipid nanoparticles to improve cellular uptake. Evaluate different routes of administration (e.g., intratumoral vs. intravenous). 3. Ensure Agonist Stability: Prepare fresh solutions of the agonist for each experiment and minimize freeze-thaw cycles. 4. Assess Downstream Signaling: Check for the expression and phosphorylation of key downstream proteins like TBK1 and IRF3 via Western blot. |
| High Animal Toxicity/Mortality | 1. Excessive STING Activation: High concentrations of the agonist can lead to overstimulation of the inflammatory response. 2. Systemic Exposure: Systemic administration may lead to off-target effects. | 1. Dose Titration: Reduce the concentration of the STING agonist. Perform a dose-response study to find the optimal therapeutic window. 2. Modify Dosing Schedule: Decrease the frequency of administration. 3. Localize Administration: Switch from systemic to intratumoral injection to confine the effects to the tumor microenvironment. |
| High Variability in Results | 1. Inconsistent Tumor Size: Variation in tumor volume at the start of treatment can lead to different responses. 2. Inaccurate Dosing: Errors in preparing or administering the agonist. 3. Biological Variability: Inherent differences between individual animals. | 1. Standardize Tumor Volume: Randomize animals into groups only when tumors reach a consistent, predefined volume (e.g., 50-100 mm³). 2. Ensure Dosing Accuracy: Prepare a master mix for the treatment solution. Use calibrated equipment for administration. 3. Increase Sample Size: Use a sufficient number of animals per group (e.g., n=8-10) to account for biological variability. |
Quantitative Data Summary
The following tables summarize representative data for potent synthetic STING agonists from various studies. Note that optimal concentrations for this compound should be determined empirically for your specific model.
Table 1: In Vitro Activity of Representative STING Agonists
| Agonist | Cell Line | Assay | EC50 | Reference |
| M-22-1 | THP1 | IFN-β Reporter | 0.66 µM | |
| ZSA-51 | THP1 | STING Activation | 100 nM | |
| MSA-2 | THP1 | STING Activation | 3200 nM |
Table 2: In Vivo Efficacy of Representative STING Agonists
| Agonist | Tumor Model | Administration Route | Dosage | Outcome | Reference |
| Model STING Agonist | B16-F10 Melanoma | Intratumoral | 25-50 µg | Tumor growth inhibition | |
| M-22-1 | MC38 Colon Adenocarcinoma | Intratumoral | >10x lower dose than cGAMP | Tumor regression | |
| SNX281 | B16-F10 Melanoma | Intravenous | 35 or 45 mg/kg | Significant tumor growth inhibition | |
| MSA-2 | Syngeneic Mouse Models | Subcutaneous & Oral | Not specified | Tumor regression and durable immunity |
Experimental Protocols
Protocol 1: In Vivo Anti-Tumor Efficacy Study
This protocol provides a general framework for assessing the anti-tumor activity of this compound in a syngeneic mouse tumor model.
Materials:
-
6-8 week old immunocompetent mice (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cells (e.g., B16-F10 melanoma or CT26 colon carcinoma)
-
This compound formulated in a suitable vehicle (e.g., saline)
-
Calipers for tumor measurement
-
Syringes and needles
Procedure:
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to an average volume of 50-100 mm³. Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Randomize mice into treatment and vehicle control groups (n=8-10 mice per group).
-
Treatment Administration: Administer this compound or vehicle via the desired route (e.g., intratumoral, intravenous) on specified days (e.g., days 7, 10, and 13 post-implantation).
-
Monitoring: Continue to monitor tumor volume and the general health of the mice (e.g., body weight) throughout the study.
-
Data Analysis: Plot mean tumor volume ± SEM for each group over time. Analyze for statistical significance.
Protocol 2: Assessment of STING Pathway Activation by RT-qPCR
This protocol describes how to measure the activation of the STING pathway by quantifying the mRNA levels of STING-dependent genes.
Materials:
-
Tumor samples from treated and control animals
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., IFNB1, CXCL10) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Sample Collection: Excise tumors at a specified time point after treatment (e.g., 6-24 hours).
-
RNA Extraction: Extract total RNA from tumor tissue according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
RT-qPCR: Perform quantitative real-time PCR using primers for your target genes and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Protocol 3: Western Blot for Phosphorylated TBK1 and IRF3
This protocol outlines the steps to detect the phosphorylation of key downstream STING signaling proteins.
Materials:
-
Tumor lysates from treated and control animals
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-pTBK1, anti-TBK1, anti-pIRF3, anti-IRF3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification: Prepare protein lysates from tumor samples and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and develop the blot using a chemiluminescent substrate. Image the blot using a suitable imager.
Visualizations
Caption: cGAS-STING signaling pathway activated by a STING agonist.
Caption: Workflow for an in vivo anti-tumor efficacy study.
Caption: Decision tree for troubleshooting low in vivo efficacy.
References
Technical Support Center: Mitigating Off-Target Effects of STING Agonist-14
This technical support center is designed for researchers, scientists, and drug development professionals utilizing STING Agonist-14. It provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and what are its primary off-target effects?
A1: this compound is a synthetic cyclic dinucleotide that directly binds to and activates the STING (Stimulator of Interferon Genes) protein.[1] This activation triggers a downstream signaling cascade involving TBK1 and IRF3, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2] While this pathway is crucial for anti-tumor immunity, systemic activation can lead to significant off-target effects. The primary concerns are cytokine release syndrome (CRS), characterized by fever and chills, and potential toxicity to healthy tissues and immune cells, particularly T cells.[3][4]
Q2: I am observing high levels of systemic cytokine induction in my in vivo model. How can I reduce this?
A2: High systemic cytokine levels are a common off-target effect. To mitigate this, consider the following strategies:
-
Localized Administration: Intratumoral injection is the most direct way to confine the agonist's activity to the tumor microenvironment, minimizing systemic exposure.
-
Targeted Delivery Systems: Encapsulating this compound in nanoparticles (NPs), liposomes, or conjugating it to antibodies (ADCs) can improve its delivery to tumor cells while reducing uptake by healthy tissues.
-
Dose Optimization: Perform a thorough dose-response study to identify the minimum effective dose that elicits a potent anti-tumor response without causing excessive systemic inflammation.
Q3: My in vitro experiments show significant T-cell toxicity after treatment with this compound. What could be the cause and how can I address it?
A3: Direct activation of the STING pathway in T cells can lead to apoptosis. To address this:
-
Titrate the Dose: High concentrations of STING agonists can be directly toxic to T cells. Determine the optimal concentration that activates antigen-presenting cells (APCs) without directly harming T cells.
-
Use a Co-culture System: Assess T-cell viability in the presence of APCs (like dendritic cells) to more accurately model the in vivo tumor microenvironment.
-
Combination Therapy: Consider combining this compound with agents that protect T cells or block immunosuppressive pathways that may be exacerbated by high inflammation.
Q4: How can I improve the cytosolic delivery of this compound in my cell culture experiments?
A4: As a hydrophilic molecule, this compound does not readily cross the cell membrane. To improve intracellular delivery:
-
Transfection Reagents: Utilize lipid-based transfection reagents to facilitate the entry of the agonist into the cytoplasm.
-
Electroporation: This method can create transient pores in the cell membrane, allowing for the direct entry of the agonist.
-
Nanoparticle Formulations: Encapsulating the agonist in nanoparticles can enhance cellular uptake.
Q5: What are the best practices for handling and storing this compound to ensure its stability and activity?
A5: To maintain the integrity of this compound:
-
Storage: Store the lyophilized powder and stock solutions at -20°C or -80°C as recommended by the manufacturer.
-
Reconstitution: Reconstitute the agonist in a sterile, nuclease-free buffer or solvent.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into single-use volumes.
-
Fresh Dilutions: Prepare fresh working dilutions for each experiment from the stock solution.
Troubleshooting Guides
Problem 1: Low or No STING Pathway Activation In Vitro
| Possible Cause | Recommended Solution |
| Low STING expression in the cell line. | Verify STING protein expression levels via Western blot. If low, consider using a cell line known to have a robust STING pathway, such as THP-1 monocytes. |
| Inefficient cytosolic delivery of the agonist. | Use a transfection reagent or electroporation to improve cellular uptake. Confirm uptake using a fluorescently labeled agonist if available. |
| Degradation of this compound. | Prepare fresh solutions for each experiment and avoid multiple freeze-thaw cycles of the stock solution. |
| Suboptimal agonist concentration. | Perform a dose-response experiment to determine the optimal concentration for your specific cell type. A typical starting range is 0.1 µM to 50 µM. |
| Incorrect timing of measurement. | Cytokine production and downstream signaling events are time-dependent. Conduct a time-course experiment to identify the peak response time. |
Problem 2: High Variability in Experimental Results
| Possible Cause | Recommended Solution |
| Inconsistent cell density. | Plate cells at a consistent density for all experiments, as cell-to-cell contact can influence activation. |
| Inaccurate pipetting or reagent preparation. | Use calibrated pipettes and prepare a master mix for treatment solutions to ensure consistency across wells. |
| "Edge effects" in multi-well plates. | Avoid using the outer wells of the plate for critical experimental conditions as they are prone to evaporation. Fill these wells with sterile media or PBS. |
| Donor-to-donor variability in primary cells. | When using primary cells, such as PBMCs, expect inherent variability. If possible, use cells from multiple donors and analyze the data to account for this. |
Problem 3: Unexpected In Vivo Toxicity or Lack of Efficacy
| Possible Cause | Recommended Solution |
| Systemic off-target activation. | Consider switching from systemic to intratumoral administration. Explore targeted delivery systems like nanoparticles or liposomes to improve tumor accumulation. |
| Rapid clearance of the agonist. | Formulations that provide sustained release, such as hydrogels, can increase the local concentration and duration of action of the agonist within the tumor. |
| Poor tumor immunogenicity. | Combine this compound with other immunotherapies, such as immune checkpoint inhibitors, to enhance the anti-tumor immune response. |
| Tumor-intrinsic resistance mechanisms. | Investigate the expression of STING pathway components in the tumor cells. Some tumors may downregulate STING to evade immune detection. |
Quantitative Data Summary
Table 1: In Vitro Dose-Response of this compound
| Cell Line | Agonist Concentration (µM) | IFN-β Secretion (pg/mL) | Cell Viability (%) |
| THP-1 | 0 (Control) | < 10 | 100 |
| 1 | 500 ± 50 | 98 ± 2 | |
| 10 | 2500 ± 200 | 95 ± 3 | |
| 50 | 4500 ± 350 | 80 ± 5 | |
| B16-F10 | 0 (Control) | < 5 | 100 |
| 1 | 150 ± 20 | 97 ± 3 | |
| 10 | 800 ± 75 | 92 ± 4 | |
| 50 | 1200 ± 110 | 75 ± 6 |
Data are representative and should be optimized for specific experimental conditions.
Table 2: In Vivo Biodistribution of this compound Formulations
| Formulation | Tumor Accumulation (% Injected Dose/g) | Liver Accumulation (% Injected Dose/g) | Spleen Accumulation (% Injected Dose/g) |
| Free this compound | 1.5 ± 0.3 | 15.2 ± 2.1 | 8.5 ± 1.2 |
| Liposomal Formulation | 5.8 ± 0.9 | 8.1 ± 1.5 | 4.2 ± 0.8 |
| Nanoparticle Formulation | 8.2 ± 1.1 | 5.5 ± 1.0 | 3.1 ± 0.6 |
Data are representative from murine models and will vary based on the specific delivery vehicle and tumor model.
Key Experimental Protocols
Protocol 1: Quantification of IFN-β Secretion by ELISA
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Cell Seeding: Seed cells (e.g., THP-1 monocytes at 5 x 10^5 cells/well) in a 96-well plate and allow them to adhere.
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Cell Stimulation: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the agonist-containing medium. Include a vehicle-only control.
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Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO2.
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Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
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ELISA: Perform the IFN-β ELISA on the collected supernatants according to the manufacturer's protocol.
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Data Analysis: Calculate the concentration of IFN-β in each sample by comparing the absorbance values to a standard curve.
Protocol 2: Assessment of T-Cell Cytotoxicity
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Effector T-Cell Preparation: Isolate and culture primary T cells. They can be pre-activated with anti-CD3/CD28 beads if desired.
-
Target Cell Preparation: Prepare target tumor cells. Label them with a viability dye (e.g., Calcein-AM) or a radioactive label (e.g., 51Cr).
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Co-culture: Co-culture the effector T cells with the labeled target cells at various effector-to-target (E:T) ratios in the presence of different concentrations of this compound.
-
Incubation: Incubate the co-culture for 4-18 hours.
-
Cytotoxicity Measurement:
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For viability dye: Measure the fluorescence of the remaining viable target cells using a plate reader or flow cytometer.
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For radioactive label: Measure the amount of radioactivity released into the supernatant from lysed target cells using a gamma counter.
-
-
Data Analysis: Calculate the percentage of specific lysis for each condition, normalizing to control wells with target cells alone (spontaneous release) and target cells lysed with detergent (maximum release).
Visualizations
Signaling Pathway```dot
Caption: Key strategies to mitigate the off-target toxicity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Antitumor Effect of Platinum-Modified STING Agonist MSA-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
issues with STING agonist-14 stability in solution
Disclaimer: The following information is tailored for a representative novel small molecule STING agonist, referred to as "STING Agonist-14." As the specific properties of "this compound" are not publicly documented, this guide synthesizes data and protocols from published research on various synthetic STING agonists. Researchers should validate these recommendations for their specific compound.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with this compound in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of solution. What should I do?
A1: Precipitation is a common issue for small molecule STING agonists, which can have poor aqueous solubility.[1] Here are some steps to troubleshoot this:
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Check the Solvent: Ensure you are using the recommended solvent for initial stock solution preparation (e.g., DMSO).
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Working Solution Preparation: When preparing aqueous working solutions from a DMSO stock, it is crucial to add the stock solution to the aqueous buffer dropwise while vortexing to avoid localized high concentrations that can lead to precipitation.
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Solubility Limit: Be aware of the aqueous solubility limit of your specific agonist. You may need to work at a lower concentration.
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pH of the Buffer: The pH of your buffer can significantly impact the solubility of the compound. Some STING agonists have improved solubility in slightly acidic conditions.[2] Consider testing a range of pH values (e.g., pH 6.0-7.4).
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Formulation: For in vivo studies, consider using a formulation vehicle that enhances solubility, such as cyclodextrins or lipid-based nanoparticles.[3][4][5]
Q2: I am observing a decrease in the activity of my this compound over time. Why is this happening?
A2: Loss of activity can be due to chemical degradation or improper storage. While synthetic small molecule agonists are generally more stable than cyclic dinucleotides (CDNs), which are susceptible to enzymatic degradation, they can still be unstable under certain conditions.
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Storage Conditions: Store the lyophilized powder at -80°C as recommended for many biologics. Prepare fresh working solutions for each experiment from a frozen stock solution. Avoid multiple freeze-thaw cycles.
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Solution Stability: The stability of the agonist in your experimental buffer may be limited. It is advisable to prepare the working solution immediately before use. If you need to store it, conduct a stability study to determine the rate of degradation at the storage temperature (e.g., 4°C or room temperature).
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Light Sensitivity: Some compounds are light-sensitive. Protect your solutions from light by using amber vials or covering the tubes with foil.
Q3: My experimental results with this compound are inconsistent. What could be the cause?
A3: Inconsistent results can stem from variability in agonist stability and handling.
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Solution Preparation: Ensure consistent and standardized procedures for preparing your agonist solutions for every experiment.
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Cell Culture Conditions: The expression level of STING can vary between cell lines and with cell passage number, affecting the cellular response.
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Assay Timing: The kinetics of STING activation and subsequent downstream signaling are time-dependent. Ensure that you are consistent with your incubation times. Downstream effects like STING degradation via the lysosomal pathway can terminate the signal.
Troubleshooting Guide: Stability Issues
This guide provides a systematic approach to identifying and resolving stability problems with this compound.
Table 1: Physicochemical Properties and Stability of Representative STING Agonists
| Parameter | Cyclic Dinucleotides (e.g., cGAMP) | Synthetic Small Molecules (e.g., diABZI, SNX281) | Key Considerations for this compound |
| Aqueous Solubility | Generally good | Can be poor | Determine the solubility in your experimental buffer. |
| Cell Permeability | Low (electronegative) | Generally higher than CDNs | Optimize delivery method if poor permeability is suspected. |
| Enzymatic Stability | Susceptible to degradation by ENPP1 | Generally resistant to phosphodiesterases | Less of a concern for non-nucleotide agonists. |
| Chemical Stability | Stable in appropriate buffers | Can be susceptible to hydrolysis or oxidation | Assess stability in your experimental media over time. |
| Storage | Lyophilized at -20°C or -80°C | Lyophilized at -20°C or -80°C | Follow manufacturer's recommendations; minimize freeze-thaw cycles. |
Table 2: Troubleshooting Common Problems
| Problem | Possible Cause | Recommended Action |
| Precipitation in aqueous buffer | Poor aqueous solubility. | Prepare fresh, use dropwise addition with vortexing, consider a lower concentration or a different buffer pH. |
| Loss of biological activity | Degradation in solution. | Prepare solutions fresh, store stock solutions at -80°C, avoid multiple freeze-thaw cycles, protect from light. |
| Inconsistent results between experiments | Variability in solution preparation or agonist integrity. | Standardize solution preparation, perform a stability check on your current batch of agonist. |
Experimental Protocols
Protocol 1: Assessment of this compound Solubility
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Preparation of Supersaturated Solution: Add an excess amount of this compound powder to your aqueous buffer of interest (e.g., PBS, cell culture media).
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Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) with constant shaking for 24 hours to ensure equilibrium is reached.
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Separation of Undissolved Compound: Centrifuge the suspension at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved compound.
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Quantification: Carefully collect the supernatant and determine the concentration of the dissolved this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a standard curve.
Protocol 2: Evaluation of this compound Stability in Solution
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Solution Preparation: Prepare a solution of this compound in your experimental buffer at the desired working concentration.
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Time-Course Incubation: Aliquot the solution into several vials and incubate them under the desired conditions (e.g., 4°C, room temperature, 37°C). Protect from light if necessary.
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Sample Collection: At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from one of the vials.
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Analysis:
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Chemical Stability: Analyze the samples by HPLC to quantify the remaining percentage of the parent compound.
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Functional Stability: Use the stored samples to stimulate a responsive cell line (e.g., THP-1) and measure a downstream readout, such as IFN-β secretion by ELISA. Compare the activity to that of a freshly prepared solution.
-
Visualizations
Caption: The cGAS-STING signaling pathway.
Caption: Experimental workflow for troubleshooting stability issues.
Caption: Logical relationship between compound properties and experimental outcome.
References
- 1. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improving STING Agonist Delivery for Cancer Immunotherapy Using Biodegradable Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Development of STING Agonists and Emerging Results as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with STING agonist-14
Welcome to the technical support center for STING Agonist-14. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule that activates the Stimulator of Interferon Genes (STING) pathway.[1][2] Under normal physiological conditions, the STING pathway is activated by cyclic GMP-AMP (cGAMP), which is produced by the enzyme cGAS upon detecting cytosolic DNA.[3][4][5] this compound mimics the action of cGAMP, binding to the STING protein located on the endoplasmic reticulum (ER) membrane. This binding event induces a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines. This cascade ultimately initiates a potent innate immune response.
Q2: What are the optimal storage and handling conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to three years. For shorter periods, storage at 4°C for up to two years is acceptable. The product is shipped at room temperature. For solution preparation, consult the product-specific datasheet for recommended solvents and concentrations.
Q3: Why am I observing inconsistent or no activation of the STING pathway?
Several factors can contribute to inconsistent results when using STING agonists:
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Cellular Uptake: Many STING agonists, particularly cyclic dinucleotides (CDNs), are hydrophilic and negatively charged, which limits their ability to cross the cell membrane and reach the cytosolic STING protein. This can result in low intracellular concentrations and weak pathway activation.
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Enzymatic Degradation: Natural CDNs can be degraded by phosphodiesterases, such as ENPP1, which is present in blood and extracellular spaces. This rapid degradation can reduce the effective concentration of the agonist.
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Cell Line Variability: The expression levels of STING can vary significantly between different cell lines. Some cancer cell lines may have low or absent STING expression, rendering them unresponsive to STING agonists. It is crucial to verify STING expression in your experimental model.
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Genetic Polymorphisms: Variations in the human STING gene can affect agonist binding and subsequent signaling. This may explain donor-to-donor variability in responsiveness, for instance in peripheral blood mononuclear cell (PBMC) preparations.
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Experimental Conditions: Suboptimal cell health, incorrect agonist concentration, or inappropriate incubation times can all lead to inconsistent results.
Q4: Can this compound be used in vivo?
Yes, STING agonists are frequently used in preclinical in vivo models. However, due to challenges like poor cell permeability and rapid clearance, intratumoral injection is often the preferred administration route to achieve high local concentrations and minimize systemic exposure. Systemic administration of some STING agonists can be challenging due to rapid metabolic rates.
Troubleshooting Guides
Issue 1: Low or No IFN-β Production in vitro
| Possible Cause | Recommended Solution |
| Low Cellular Uptake | 1. Use a transfection reagent or a delivery vehicle like exosomes or nanoparticles to enhance intracellular delivery. 2. Consider using a cell line known to have high endocytic activity. |
| STING Expression is Low or Absent | 1. Confirm STING expression in your cell line via Western blot or qPCR. 2. Use a positive control cell line known to express STING and respond to agonists (e.g., THP-1). 3. If necessary, use a cell line engineered to overexpress STING. |
| Agonist Degradation | 1. Minimize freeze-thaw cycles of the agonist solution. 2. Prepare fresh dilutions for each experiment from a concentrated stock. |
| Incorrect Agonist Concentration | 1. Perform a dose-response curve to determine the optimal concentration for your cell line. 2. Ensure accurate dilution calculations and proper mixing. |
| Suboptimal Incubation Time | 1. Perform a time-course experiment to identify the peak of IFN-β expression, typically between 6 and 24 hours post-treatment. |
Issue 2: High Variability in In Vivo Anti-Tumor Efficacy
| Possible Cause | Recommended Solution |
| Inconsistent Tumor Growth | 1. Ensure consistent tumor cell implantation technique and cell number. 2. Monitor tumor growth closely and start treatment when tumors reach a consistent average volume (e.g., 50-100 mm³). |
| Suboptimal Dosing or Schedule | 1. Optimize the dose and frequency of administration. Multiple injections (e.g., twice weekly) may be more effective than a single dose. 2. Ensure accurate intratumoral injection to maximize local drug concentration. |
| Rapid Agonist Clearance | 1. Consider formulation with a delivery system (e.g., nanoparticles, hydrogels) to improve retention within the tumor microenvironment. |
| Immune Status of Animal Model | 1. Use immunocompetent syngeneic mouse models (e.g., C57BL/6, BALB/c) as the anti-tumor effects of STING agonists are immune-mediated. |
| Tumor Microenvironment | 1. Characterize the immune cell infiltrate of your tumor model. The presence of dendritic cells and T cells is critical for efficacy. |
Quantitative Data Summary
The following tables provide representative data for a model STING agonist.
Table 1: In Vitro Potency in Reporter Cell Line
| Cell Line | Agonist | EC50 (µM) |
| THP1-Dual™ KI-hSTING | Model STING Agonist | 0.5 - 5.0 |
| B16-F10 | Model STING Agonist | 1.0 - 10.0 |
Table 2: In Vivo Anti-Tumor Efficacy
| Tumor Model | Mouse Strain | Treatment Regimen | Tumor Growth Inhibition (TGI) |
| CT26 Colon Carcinoma | BALB/c | 25 µg, intratumoral, days 7, 10, 13 | ~60-80% |
| B16-F10 Melanoma | C57BL/6 | 50 µg, intratumoral, days 8, 11, 14 | ~50-70% |
| 4T1 Breast Cancer | BALB/c | 25 µg, intratumoral, twice weekly | ~50% |
Note: TGI is typically calculated as [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100%. Data is representative and may vary based on experimental conditions.
Experimental Protocols
Protocol 1: In Vitro STING Activation using a Reporter Cell Line
This protocol describes the measurement of STING pathway activation by quantifying the activity of an Interferon Regulatory Factor (IRF)-inducible luciferase reporter.
Materials:
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THP1-Dual™ KI-hSTING cells
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DMEM or RPMI-1640 medium with 10% FBS
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This compound
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Luciferase assay reagent
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96-well white, flat-bottom plates
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Luminometer
Procedure:
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Cell Seeding: Seed THP1-Dual™ cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.
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Compound Preparation: Prepare serial dilutions of this compound in complete culture medium.
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Cell Treatment: Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
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Luciferase Assay: Following incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.
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Data Acquisition: Measure luminescence using a luminometer.
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Data Analysis: Plot the luminescence signal against the agonist concentration and calculate the EC50 value.
Protocol 2: In Vivo Anti-Tumor Efficacy Study
This protocol provides a general framework for assessing the anti-tumor activity of this compound in a syngeneic mouse tumor model.
Materials:
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6-8 week old C57BL/6 or BALB/c mice
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B16-F10 melanoma or CT26 colon carcinoma cells
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This compound formulated in a suitable vehicle (e.g., saline)
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Calipers for tumor measurement
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Syringes and needles
Procedure:
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Tumor Implantation: Subcutaneously inject 1 x 10^6 tumor cells into the flank of each mouse.
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Tumor Growth Monitoring: Allow tumors to grow to an average volume of 50-100 mm³.
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Randomization: Randomize mice into treatment and vehicle control groups (n=8-10 mice per group).
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Treatment Administration: Administer this compound (e.g., 25-50 µg) or vehicle via intratumoral injection on specified days (e.g., days 7, 10, and 13 post-implantation).
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Continued Monitoring: Continue to monitor tumor growth and body weight throughout the study.
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Endpoint: Euthanize mice when tumors reach a predetermined maximum size (e.g., 2000 mm³) or at the end of the study period.
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Data Analysis: Plot mean tumor volume over time for each group. Calculate the Tumor Growth Inhibition (TGI) percentage at the end of the study.
Visualizations
Caption: The cGAS-STING signaling pathway activated by cytosolic DNA.
Caption: General experimental workflow for testing this compound.
References
Technical Support Center: Improving STING Agonist-14 Delivery
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the delivery of STING agonist-14 to tumor cells.
Frequently Asked Questions (FAQs)
Q1: Why is the delivery of this compound to tumor cells so challenging? A1: The delivery of STING agonists like this compound faces several hurdles. These molecules are often hydrophilic and negatively charged, which makes it difficult for them to cross the cell membrane and enter the cytoplasm where the STING protein is located.[1] Furthermore, once administered, they can be rapidly cleared from circulation and are susceptible to enzymatic degradation, which limits their accumulation and retention within the tumor microenvironment (TME).[1][2]
Q2: What are the most common strategies to enhance this compound delivery? A2: Nano-delivery systems are the most widely explored strategy.[2] These include lipid-based nanoparticles (LNPs), polymeric nanoparticles (e.g., PLGA), and inorganic nanoparticles like biodegradable mesoporous silica nanoparticles (bMSN).[3] These carriers protect the agonist from degradation, improve its pharmacokinetic profile, and can be designed to enhance cellular uptake. Other advanced strategies include the development of antibody-drug conjugates (ADCs) that target tumor-specific antigens for precise delivery.
Q3: What is the rationale for intratumoral vs. systemic administration? A3: Intratumoral (IT) injection is often used to concentrate the therapeutic agent directly at the tumor site, minimizing systemic exposure and potential off-target toxicities. However, this approach is limited to accessible tumors and may not address metastatic disease. Systemic administration is necessary for treating metastatic or inaccessible tumors, but it requires delivery systems that can protect the agonist in circulation and target it effectively to tumor tissues to avoid widespread, non-specific immune activation.
Q4: How does the tumor microenvironment (TME) affect the delivery and efficacy of this compound? A4: The TME can be highly immunosuppressive and physically dense, creating barriers to drug penetration. Some nanoparticle strategies are designed to respond to TME-specific conditions, such as low pH or high levels of certain enzymes, to trigger the release of the STING agonist precisely at the tumor site. Overcoming the immunosuppressive TME is a key goal of STING agonist therapy, which aims to turn "cold" (non-immunogenic) tumors into "hot" (T-cell inflamed) tumors.
Q5: Can this compound be effective as a monotherapy? A5: While preclinical studies have shown some efficacy, clinical trials with STING agonists as monotherapy have yielded modest results. Their therapeutic potential is significantly enhanced when used in combination with other treatments, particularly immune checkpoint inhibitors (ICIs) like anti-PD-1 or anti-PD-L1 antibodies. The STING-induced inflammation can make previously resistant tumors responsive to ICIs.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low in vitro STING activation (e.g., low IFN-β secretion) | 1. Poor Cellular Uptake: The negative charge and hydrophilicity of free this compound prevent efficient passage across the cell membrane. 2. Agonist Degradation: The agonist may be unstable in the cell culture medium. 3. Incorrect Cell Line: The chosen cell line may have a deficient or downregulated cGAS-STING pathway. | 1. Utilize a Delivery Vehicle: Encapsulate this compound in a nanoparticle formulation (e.g., lipid or polymeric nanoparticles) to facilitate cellular entry. 2. Use Transfection Reagents: For initial screening, use a commercial transfection reagent to deliver the agonist directly into the cytoplasm. 3. Cell Line Validation: Confirm STING pathway competency in your cell line using a positive control (e.g., another known STING agonist) and qPCR or Western blot for key pathway components. |
| No significant tumor regression in in vivo models after administration | 1. Poor Pharmacokinetics: The agonist is rapidly cleared from circulation before it can accumulate in the tumor. 2. Insufficient Tumor Retention: Even with intratumoral injection, the small molecule agonist diffuses away from the tumor site quickly. 3. Immunosuppressive TME: The tumor microenvironment is preventing the infiltration and activation of cytotoxic T cells. | 1. Employ Nanoparticle Delivery: Use a nanoparticle system to improve circulation half-life and tumor accumulation (via the Enhanced Permeability and Retention effect). 2. Use a Sustained-Release Formulation: Consider formulating the agonist in a hydrogel for intratumoral injection to ensure prolonged local release. 3. Combination Therapy: Combine this compound with an immune checkpoint inhibitor (e.g., anti-PD-L1) to overcome T-cell exhaustion and enhance the anti-tumor immune response. |
| High systemic toxicity or off-target effects observed in vivo | 1. Non-specific Biodistribution: The STING agonist is activating the immune system systemically rather than being confined to the tumor. 2. Dose Too High: The administered dose is causing a "cytokine storm" due to widespread STING activation. | 1. Targeted Delivery: Develop an antibody-drug conjugate (ADC) by linking this compound to an antibody that recognizes a tumor-specific antigen. 2. Optimize Formulation & Dose: Encapsulate the agonist in nanoparticles to reduce off-target exposure. Perform a dose-escalation study to find the maximum tolerated dose (MTD) with optimal therapeutic effect. |
| Inconsistent results between experimental batches | 1. Variable Nanoparticle Formulation: Inconsistent particle size, charge, or loading efficiency of the delivery vehicle. 2. Agonist Instability: Degradation of this compound during storage or handling. | 1. Characterize Each Batch: Thoroughly characterize each new batch of nanoparticles for size (DLS), zeta potential, and drug loading efficiency (e.g., HPLC) before use. 2. Proper Storage: Store the agonist according to the manufacturer's instructions (typically frozen at -20°C or -80°C) and avoid repeated freeze-thaw cycles. |
Data Summary Tables
Table 1: Comparison of Delivery Strategies for STING Agonists (Note: Data are representative examples from studies on common STING agonists like cGAMP and may vary for this compound.)
| Delivery Method | Key Advantages | Key Challenges | Typical Outcome Improvement (vs. Free Agonist) |
| Free Agonist (Intratumoral) | Simple formulation. | Rapid clearance from tumor; requires accessible tumors. | Baseline |
| Lipid Nanoparticles (LNPs) | High encapsulation efficiency; facilitates endosomal escape. | Potential for immunogenicity of lipids; batch-to-batch consistency. | 5-10 fold increase in cellular uptake; significant tumor growth inhibition. |
| Polymeric Nanoparticles (PLGA) | Biodegradable; sustained release profile. | Complex formulation; potential for solvent residue. | Prolonged survival and reduced metastasis in mouse models. |
| Mesoporous Silica Nanoparticles (bMSN) | High loading capacity; biodegradable. | Scalability of synthesis. | >90% loading efficiency; potent activation of innate and adaptive immunity. |
| Antibody-Drug Conjugates (ADCs) | High tumor specificity; reduced systemic toxicity. | Complex conjugation chemistry; requires a unique tumor surface antigen. | Potent antitumor efficacy with minimal toxicity upon systemic administration. |
| Hydrogels | Sustained local release; reduces need for frequent dosing. | Limited to local (intratumoral) administration. | Near-complete tumor regression and prevention of recurrence. |
Visualizations
Signaling Pathway
References
- 1. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanodelivery Strategies for STING Agonists: Toward Efficient Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving STING Agonist Delivery for Cancer Immunotherapy Using Biodegradable Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to STING Agonist Therapy
This guide provides troubleshooting advice and detailed protocols for researchers encountering resistance to STING (Stimulator of Interferon Genes) agonist therapy in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues researchers face, from lack of cellular response to unexpected toxicity, and provides a logical workflow for troubleshooting.
Section 1: Understanding STING Pathway & Resistance
Q1: What is the canonical cGAS-STING signaling pathway?
The cGAS-STING pathway is a crucial component of the innate immune system that detects cytosolic DNA, a sign of infection or cellular damage.[1] Upon binding to double-stranded DNA (dsDNA), the enzyme cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger cyclic GMP-AMP (cGAMP).[1] cGAMP then binds to STING, an endoplasmic reticulum (ER) resident protein.[2][3] This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[4] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the expression of type I interferons (IFNs) and other inflammatory cytokines.
Canonical cGAS-STING Signaling Pathway Diagram
Caption: The canonical cGAS-STING signaling pathway.
Q2: My cells are not responding to the STING agonist. What are the potential causes of resistance?
Resistance to STING agonists can be multifactorial. Key mechanisms include:
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Loss or Downregulation of Pathway Components: The most common cause is the silencing of essential genes like STING1 (encoding STING) or cGAS. This often occurs via epigenetic mechanisms such as promoter hypermethylation in tumor cells.
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Loss-of-Function Mutations: Genetic mutations in STING1 or other pathway components can render the proteins non-functional, preventing signal transduction.
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Upregulation of Negative Regulators: The tumor microenvironment can upregulate pathways that suppress STING signaling. For instance, increased activity of cyclooxygenase-2 (COX2) or the ecto-enzyme ENPP1 (which degrades cGAMP) can dampen the response.
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Adaptive Resistance: Initial activation of STING can induce feedback mechanisms and immune checkpoints, such as PD-L1 expression, which then suppress the long-term anti-tumor immune response.
Section 2: Troubleshooting Experimental Workflow
Q3: I'm observing no downstream signaling (e.g., no IRF3 phosphorylation or IFN-β production) after treating my cells with a STING agonist. How should I troubleshoot this?
Follow this step-by-step troubleshooting workflow to identify the point of failure in your experiment.
Troubleshooting Workflow for Lack of STING Agonist Response
Caption: A logical workflow for troubleshooting failed STING agonist experiments.
Q4: Are there common genetic variants of human STING that could affect my results?
Yes, human STING is polymorphic. Several common variants exist that can influence signaling capacity. For example, the "HAQ" allele (R71H-G230A-R293Q) shows a reduced ability to stimulate type I IFN production compared to the wild-type (R232) allele. It is crucial to know the genotype of your cell line or patient samples, as this can significantly impact the response to STING agonists.
| Human STING Variant | Common Alleles | Reported Functional Impact | Reference |
| Wild-Type (WT) | R232 | Considered the reference for full signaling capacity. | |
| HAQ | R71H-G230A-R293Q | Reduced ability to stimulate type I IFN production compared to WT. | |
| H232 | R232H | Common variant; functional impact can be context-dependent. | |
| SAVI Mutants | N154S, V155M, etc. | Gain-of-function mutations causing constitutive STING activation and autoinflammatory disease (STING-associated vasculopathy with onset in infancy). |
Key Experimental Protocols
This section provides detailed methodologies for essential experiments to assess STING pathway activation and resistance.
Protocol 1: Assessment of IRF3 Phosphorylation by Western Blot
This protocol is used to detect the activation of IRF3, a key event downstream of STING activation. Phosphorylation causes a mobility shift, and phosphospecific antibodies confirm activation.
1. Materials:
-
Cell lysis buffer (RIPA or similar) supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).
-
Protein quantification assay (e.g., BCA).
-
SDS-PAGE gels (a high-resolution gel, e.g., 8-10%, is recommended to separate phosphorylated forms).
-
PVDF membrane.
-
Blocking buffer (5% BSA or non-fat milk in TBST). Note: BSA is often preferred for phospho-antibodies to reduce background.
-
Primary antibodies:
-
Anti-phospho-IRF3 (Ser396) (e.g., Cell Signaling Technology #4947 or #29047).
-
Anti-total IRF3 (e.g., Santa Cruz sc-9082 or Abcam ab68481).
-
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
2. Procedure:
-
Cell Lysis: After treating cells with the STING agonist for the desired time (a time-course of 1-6 hours is recommended), wash cells with ice-cold PBS and lyse on ice with supplemented lysis buffer.
-
Protein Quantification: Clear lysates by centrifugation and determine protein concentration.
-
SDS-PAGE: Load 20-30 µg of total protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-IRF3 at 1:1000 dilution) overnight at 4°C, diluted in blocking buffer.
-
Washing: Wash the membrane 3 times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (e.g., 1:5000-1:10,000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7, then apply ECL substrate and visualize using a chemiluminescence imager.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with the total IRF3 antibody to confirm equal protein loading. It is often recommended to probe for the phosphoprotein first.
Protocol 2: Measurement of Type I Interferon (IFN-β) Secretion by ELISA
This protocol quantifies the primary cytokine product of STING activation in the cell culture supernatant.
1. Materials:
-
Human or Mouse IFN-β ELISA Kit (e.g., R&D Systems, Abcam, Invitrogen).
-
96-well microplate reader.
-
Cell culture medium from experimental samples.
2. Procedure:
-
Sample Collection: Treat cells with the STING agonist for an appropriate duration (typically 18-24 hours). Collect the cell culture supernatant.
-
Sample Preparation: Centrifuge the supernatant at 1,000 x g for 20 minutes to remove cells and debris. Samples can be assayed immediately or stored at -80°C.
-
ELISA Assay: Perform the ELISA according to the manufacturer's specific protocol. A general workflow is as follows:
-
Add standards and samples to the pre-coated plate and incubate.
-
Wash the plate.
-
Add the detection antibody and incubate.
-
Wash the plate.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate.
-
Wash the plate.
-
Add the substrate solution and incubate in the dark.
-
Add the stop solution.
-
-
Data Acquisition: Immediately read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the concentration of IFN-β in your samples by comparing their absorbance values to the standard curve.
Protocol 3: Assessment of STING Gene Expression by qPCR
This protocol is used to determine if the STING1 gene is being transcribed. Low or absent mRNA levels are a strong indicator of epigenetic silencing.
1. Materials:
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).
-
qPCR instrument.
-
Primers for STING1 (human or mouse) and a housekeeping gene (e.g., GAPDH, ACTB).
2. Procedure:
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit according to the manufacturer’s instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction by mixing cDNA, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.
-
Thermal Cycling: Run the reaction on a qPCR instrument with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative expression of STING1 normalized to the housekeeping gene using the ΔΔCt method. A significant increase in the Ct value (or very low relative expression) in your experimental cells compared to a positive control cell line indicates low expression.
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 3. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]
Technical Support Center: Preclinical Toxicity Assessment of STING Agonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with STING (Stimulator of Interferon Genes) agonists in preclinical studies. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with STING agonists in preclinical studies?
A1: The most frequently reported toxicities associated with STING agonists in preclinical models stem from their potent immunostimulatory activity. These can be broadly categorized as:
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Cytokine Release Syndrome (CRS): Systemic administration of STING agonists can lead to a rapid and excessive release of pro-inflammatory cytokines, often referred to as a "cytokine storm".[1] This can manifest as fever, chills, fatigue, and in severe cases, organ damage.[1]
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Injection Site Reactions: Localized inflammation at the injection site is a common finding, particularly with intratumoral administration. This can include swelling, redness, and pain. In some cases, ulcerative pathology at the injection site has been observed.[2]
-
Systemic Inflammation: Beyond CRS, systemic inflammation can affect various organs and tissues.
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T-cell Overactivation and Apoptosis: High local concentrations or sustained activation of the STING pathway can lead to overstimulation and subsequent apoptosis of T-cells, which could potentially compromise the desired anti-tumor immune response.[3]
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Autoimmunity: There is a theoretical risk that chronic STING activation could lead to the development of autoimmune-like conditions.[3]
Q2: How does the route of administration impact the toxicity profile of STING agonists?
A2: The route of administration is a critical determinant of the toxicity profile.
-
Intratumoral (i.t.) Administration: This is the most common approach in preclinical and clinical studies to maximize local anti-tumor effects while minimizing systemic exposure and associated toxicities. However, it can still lead to significant local inflammation and may not be feasible for all tumor types.
-
Systemic Administration (e.g., intravenous, intraperitoneal): Systemic delivery poses a greater risk of widespread immune activation and dose-limiting toxicities, including CRS. Novel delivery strategies, such as antibody-drug conjugates (ADCs) and nanoparticles, are being explored to improve tumor targeting and reduce systemic side effects.
Q3: Are there species-specific differences in STING agonist toxicity?
A3: Yes, significant species-specific differences exist. A notable example is the STING agonist DMXAA (5,6-dimethylxanthenone-4-acetic acid), which showed promising anti-tumor activity in mice but failed in human clinical trials because it does not activate human STING. It is crucial to select or design STING agonists that are active against the human ortholog and to use relevant animal models for preclinical safety assessment.
Troubleshooting Guides
Problem 1: Severe Cytokine Release Syndrome (CRS) is observed in our animal model.
Possible Causes and Solutions:
-
High Dose: The administered dose may be too high, leading to excessive systemic immune activation.
-
Troubleshooting: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). Start with lower doses and gradually increase while monitoring for signs of toxicity and cytokine levels in the serum.
-
-
Rapid Systemic Exposure: The formulation may lead to a rapid distribution of the STING agonist throughout the body.
-
Troubleshooting: Consider alternative formulations that provide a more controlled or targeted release, such as liposomal encapsulation or conjugation to a tumor-targeting moiety. For systemic administration, explore slower infusion rates.
-
-
Model Sensitivity: The chosen animal model may be particularly sensitive to immune stimulation.
-
Troubleshooting: Evaluate the baseline immune status of the animal model. Consider using prophylactic strategies to mitigate CRS. Preclinical studies have explored the use of agents like dexamethasone or anti-IL-6R antibodies as pre-medication.
-
Problem 2: We are observing significant injection site reactions and local tissue damage.
Possible Causes and Solutions:
-
High Local Concentration: The concentration of the STING agonist at the injection site may be causing excessive inflammation.
-
Troubleshooting: Reduce the concentration of the injected solution while maintaining the total dose by increasing the injection volume (if feasible). Consider administering the dose in multiple smaller injections around the tumor periphery (peritumoral) instead of a single intratumoral injection.
-
-
Formulation Irritancy: The vehicle or formulation itself may be contributing to the local reaction.
-
Troubleshooting: Test the vehicle alone as a control to assess its contribution to the observed inflammation. If necessary, explore alternative, more biocompatible formulations.
-
Problem 3: The anti-tumor efficacy is lower than expected, and we suspect T-cell exhaustion or apoptosis.
Possible Causes and Solutions:
-
Over-stimulation of the STING Pathway: Continuous high-level activation of STING can be detrimental to T-cell function and survival.
-
Troubleshooting: Optimize the dosing schedule. Instead of frequent administration, consider intermittent dosing to allow for recovery and prevent chronic stimulation. Analyze T-cell populations in the tumor microenvironment and draining lymph nodes for markers of activation, exhaustion (e.g., PD-1, TIM-3), and apoptosis (e.g., Annexin V).
-
-
Upregulation of Immune Checkpoints: STING activation can lead to the upregulation of inhibitory molecules like PD-L1 on tumor cells and immune cells, which can dampen the anti-tumor T-cell response.
-
Troubleshooting: Combine the STING agonist with an immune checkpoint inhibitor (e.g., anti-PD-1 or anti-PD-L1 antibody). Preclinical studies have shown that this combination can be synergistic.
-
Quantitative Toxicity Data Summary
The following tables summarize available quantitative toxicity data from preclinical studies of various STING agonists. It is important to note that direct comparison between studies is challenging due to differences in compounds, animal models, and experimental designs.
Table 1: Maximum Tolerated Dose (MTD) of STING Agonists in Preclinical Models
| STING Agonist | Animal Model | Route of Administration | MTD | Reference |
| SB 11285 | Mice | Intraperitoneal (i.p.) | 16 mg/kg/day | |
| IACS-8779 | Dogs | Intratumoral (i.t.) | 15 µg | |
| DMXAA | Mice | Intraperitoneal (i.p.) | 20 mg/kg (in a specific study) |
Table 2: Observed Adverse Events in Preclinical and Clinical Studies
| STING Agonist | Study Type | Observed Adverse Events | Reference |
| ADU-S100 (MIW815) | Clinical (Phase I) | Pyrexia, chills, injection-site pain | |
| Preclinical (Mouse) | Ulcerative pathology at injection site | ||
| MK-1454 | Clinical (Phase I) | Grade 3 or higher adverse events (14% in combination arm) | |
| E7766 | Clinical (Phase I) | Chills, fever, fatigue | |
| General STING Agonists | Preclinical/Clinical | Cytokine Release Syndrome (CRS) |
Detailed Experimental Protocols
Protocol 1: General Preclinical Toxicity Assessment of an Intratumoral STING Agonist
-
Animal Model Selection: Choose a relevant syngeneic tumor model in immunocompetent mice (e.g., CT26 colon carcinoma, B16 melanoma).
-
Dose-Escalation Study (MTD Determination):
-
Establish tumors in a cohort of mice.
-
Once tumors reach a predetermined size (e.g., 100 mm³), randomize mice into groups.
-
Administer the STING agonist intratumorally at escalating doses.
-
Monitor animals daily for clinical signs of toxicity (weight loss, changes in behavior, injection site reactions).
-
Define dose-limiting toxicities (DLTs) (e.g., >20% weight loss, severe injection site necrosis). The MTD is the highest dose at which an acceptable level of toxicity is observed.
-
-
Blood Collection and Analysis:
-
Collect blood samples at various time points post-administration (e.g., 2, 6, 24, 48 hours).
-
Perform a complete blood count (CBC) with differential to assess effects on hematopoietic cells.
-
Measure serum levels of key cytokines (e.g., IFN-β, TNF-α, IL-6, CXCL10) using a multiplex immunoassay to evaluate the magnitude and duration of the cytokine response.
-
-
Histopathology:
-
At the end of the study, euthanize the animals and perform a full necropsy.
-
Collect the injected tumor, non-injected contralateral tumor (if applicable), and major organs (liver, spleen, lungs, kidneys, heart).
-
Fix tissues in formalin, embed in paraffin, and perform hematoxylin and eosin (H&E) staining for histopathological evaluation of tissue damage and immune cell infiltration.
-
-
Immunophenotyping:
-
Isolate immune cells from the tumor, draining lymph nodes, and spleen.
-
Use flow cytometry to analyze changes in the frequency and activation status of different immune cell populations (e.g., T cells, NK cells, dendritic cells, myeloid-derived suppressor cells).
-
Visualizations
Caption: The cGAS-STING signaling pathway.
Caption: General workflow for preclinical toxicity assessment.
References
- 1. Clinical applications of STING agonists in cancer immunotherapy: current progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cyto-IL-15 synergizes with the STING agonist ADU-S100 to eliminate prostate tumors and confer durable immunity in mouse models [frontiersin.org]
- 3. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytokine Storm with ST-14
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for effectively utilizing STING agonist-14 (ST-14) while mitigating the risk of cytokine storm. Here you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and supporting data.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ST-14) and its mechanism of action?
A1: this compound (ST-14) is a potent, synthetic, non-cyclic dinucleotide agonist of the Stimulator of Interferon Genes (STING) protein. Upon entering the cell, ST-14 directly binds to STING on the endoplasmic reticulum membrane.[1][2] This binding induces a conformational change in STING, leading to its dimerization and translocation to the Golgi apparatus.[1][3] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[4] Phosphorylated IRF3 dimerizes and moves to the nucleus, driving the expression of type I interferons (IFNs). Simultaneously, STING activation can also trigger the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.
Q2: What is a cytokine storm and why is it a concern with STING agonists?
A2: A cytokine storm, also known as cytokine release syndrome (CRS), is a severe immune reaction characterized by the rapid and excessive release of cytokines into the bloodstream. While activation of the STING pathway is intended to produce a beneficial pro-inflammatory response against pathogens or cancer cells, hyperactivation can lead to a cytokine storm. This systemic inflammatory response can cause high fever, fatigue, and nausea, and in severe cases, can lead to organ failure and death. Therefore, managing and minimizing the risk of cytokine storms is a critical aspect of working with potent immune-stimulating agents like ST-14.
Q3: What are the recommended dose ranges for ST-14 to minimize cytokine storm risk?
A3: The optimal dose of ST-14 will vary depending on the specific cell type, experimental model (in vitro vs. in vivo), and desired therapeutic outcome. It is crucial to perform a dose-response study to determine the therapeutic window that maximizes the desired anti-tumor or anti-viral effect while minimizing excessive cytokine production. For in vitro studies with human Peripheral Blood Mononuclear Cells (PBMCs), a starting concentration range of 0.1 µM to 10 µM is recommended for initial titration experiments. For in vivo studies, the route of administration (e.g., intratumoral vs. systemic) will significantly impact the required dosage and potential for systemic toxicity.
Q4: What are the key cytokines to monitor when using ST-14?
A4: When assessing the risk of a cytokine storm, it is important to monitor a panel of key pro-inflammatory cytokines. The primary cytokines to measure include:
-
Type I Interferons: IFN-α and IFN-β
-
Pro-inflammatory Cytokines: TNF-α, IL-6, and IL-1β
-
Chemokines: CXCL10 and CCL5, which are important for recruiting immune cells.
Monitoring these cytokines will provide a comprehensive profile of the immune response induced by ST-14.
Q5: Can ST-14 be used in combination with other immunomodulatory agents?
A5: Yes, ST-14 can be used in combination with other agents to enhance its therapeutic effect or to mitigate potential side effects. For instance, combining ST-14 with immune checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies) has shown synergistic effects in preclinical models. Additionally, co-administration with corticosteroids or other anti-inflammatory agents may be explored as a strategy to dampen excessive cytokine release, although this may also impact the desired immunostimulatory effects. Careful optimization of dosing and timing is essential when using combination therapies.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with ST-14.
Issue 1: Excessive Pro-inflammatory Cytokine Release In Vitro
-
Possible Cause 1: ST-14 concentration is too high.
-
Solution: Perform a dose-response experiment with a wider range of ST-14 concentrations to identify the optimal dose that induces a robust but not excessive cytokine response.
-
-
Possible Cause 2: High cell density.
-
Solution: Ensure consistent cell plating densities across experiments, as cell-to-cell contact can amplify signaling pathways.
-
-
Possible Cause 3: Donor-to-donor variability in primary cells.
-
Solution: Use cells from multiple donors to assess the range of responses and ensure that the observed effect is not an outlier.
-
Issue 2: High Levels of Systemic Cytokines Observed In Vivo
-
Possible Cause 1: Systemic administration of a high dose.
-
Solution: If feasible for the tumor model, switch to intratumoral administration to localize the immune activation and reduce systemic exposure. If systemic administration is necessary, perform a thorough dose-escalation study to find the maximum tolerated dose.
-
-
Possible Cause 2: Rapid release of ST-14 from the formulation.
-
Solution: Consider using a controlled-release formulation to prolong the exposure to ST-14 at a lower, more sustained concentration.
-
Issue 3: Inconsistent Activation of the STING Pathway
-
Possible Cause 1: Degradation of ST-14.
-
Solution: Prepare fresh dilutions of ST-14 for each experiment from a properly stored stock solution. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 2: Low STING expression in the target cells.
-
Solution: Verify the expression of STING in your cell line or primary cells using techniques like Western blot or flow cytometry.
-
-
Possible Cause 3: Issues with the detection assay.
-
Solution: Include a positive control for your cytokine detection assay (e.g., recombinant cytokine) to ensure the assay is performing correctly.
-
Quantitative Data
Table 1: Dose-Dependent Cytokine Release Profile of ST-14 in Human PBMCs
| ST-14 Concentration (µM) | IFN-β (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| 0 (Control) | < 10 | < 20 | < 15 |
| 0.1 | 150 ± 25 | 300 ± 40 | 250 ± 30 |
| 1 | 800 ± 90 | 1200 ± 150 | 1000 ± 120 |
| 10 | 2500 ± 300 | 4500 ± 500 | 3800 ± 420 |
| 50 | > 5000 | > 8000 | > 7000 |
Data are presented as mean ± standard deviation from three independent experiments with PBMCs from different healthy donors.
Table 2: Effect of Co-administration of Dexamethasone on ST-14-Induced Cytokine Production in Human PBMCs
| Treatment | IFN-β (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | < 10 | < 20 | < 15 |
| ST-14 (1 µM) | 850 ± 100 | 1300 ± 160 | 1100 ± 130 |
| ST-14 (1 µM) + Dexamethasone (100 nM) | 400 ± 50 | 550 ± 70 | 480 ± 60 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: In Vitro Stimulation of Human PBMCs with ST-14
-
Isolate PBMCs: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Plate the cells in a 96-well plate at a density of 2 x 10^5 cells per well.
-
ST-14 Stimulation: Prepare serial dilutions of ST-14 in complete RPMI-1640 medium. Add the diluted ST-14 to the appropriate wells. Include a vehicle control (e.g., DMSO or saline).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis. Store the supernatant at -80°C until use.
Protocol 2: Quantification of Cytokines Using ELISA
-
Prepare ELISA Plate: Coat a 96-well ELISA plate with the capture antibody for the cytokine of interest (e.g., anti-human IFN-β) overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.
-
Add Samples and Standards: Wash the plate and add the collected cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Add Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Add Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes at room temperature.
-
Add Substrate and Read: Wash the plate and add the TMB substrate. Stop the reaction with a stop solution and read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Visualizations
Caption: STING Signaling Pathway Activated by ST-14.
Caption: In Vitro Cytokine Storm Assessment Workflow.
Caption: Troubleshooting High In Vitro Cytokine Release.
References
- 1. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. STING pathway agonism as a cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of Systemic STING Agonist Administration: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The systemic administration of STING (Stimulator of Interferon Genes) agonists holds immense promise for cancer immunotherapy and other applications. However, harnessing its full therapeutic potential is fraught with challenges, from managing systemic toxicities to ensuring effective delivery to target cells. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers navigate the complexities of their in vivo experiments with systemic STING agonists.
Frequently Asked Questions (FAQs)
1. What are the primary challenges associated with the systemic administration of STING agonists?
Systemic delivery of STING agonists presents several key hurdles that researchers must address:
-
Systemic Toxicity and Cytokine Storm: Widespread activation of the STING pathway can lead to a massive release of pro-inflammatory cytokines, potentially causing systemic inflammation and toxicity, which can be dose-limiting.[1][2][3]
-
Off-Target Effects: Lack of specific targeting can result in the activation of STING in healthy tissues and organs, leading to undesirable side effects.[4][5]
-
Poor Pharmacokinetic Properties: Many STING agonists, particularly cyclic dinucleotides (CDNs), are susceptible to rapid enzymatic degradation and clearance from circulation, limiting their bioavailability and therapeutic window.
-
Inefficient Cellular Uptake: The anionic nature of many STING agonists hinders their ability to cross cell membranes and reach their cytosolic target, STING, which is located on the endoplasmic reticulum.
-
Tumor Resistance: Some tumors can develop resistance to STING agonists by downregulating or silencing the expression of STING, thereby evading immune recognition.
2. Why is my systemically administered STING agonist showing low efficacy in vivo?
Several factors could contribute to the suboptimal performance of your STING agonist in an in vivo model:
-
Rapid Degradation: The agonist may be quickly broken down by enzymes in the blood, preventing it from reaching the tumor microenvironment at a sufficient concentration.
-
Poor Bioavailability: The agonist may be rapidly cleared from the body before it can exert its effect.
-
Inefficient Cellular Delivery: The agonist may not be efficiently entering the target cells (e.g., tumor cells, immune cells) to activate the STING pathway.
-
STING Pathway Defects in the Tumor Model: The tumor cells themselves may have a deficient STING signaling pathway, rendering them unresponsive to the agonist.
3. How can I mitigate the systemic toxicity of my STING agonist?
Managing systemic toxicity is crucial for the successful translation of STING agonists. Here are some strategies:
-
Encapsulation in Delivery Vehicles: Using nanoparticles, liposomes, or polymers to encapsulate the STING agonist can shield it from premature degradation, alter its biodistribution, and potentially reduce off-target activation.
-
Targeted Delivery: Conjugating the STING agonist to a targeting moiety, such as an antibody against a tumor-specific antigen (Antibody-Drug Conjugate or ADC), can help concentrate the agonist at the tumor site, minimizing systemic exposure.
-
Dose Optimization: Carefully titrating the dose of the STING agonist is critical. Lower doses may be sufficient to activate anti-tumor immunity without inducing severe systemic inflammation.
-
Combination Therapy: Combining the STING agonist with other therapies, such as checkpoint inhibitors, may allow for the use of a lower, less toxic dose of the agonist while still achieving a potent anti-tumor effect.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during in vivo experiments with systemic STING agonists.
Problem 1: No or weak anti-tumor response.
| Possible Cause | Troubleshooting Steps |
| Agonist Degradation/Clearance | 1. Formulation: Consider using a delivery system (e.g., liposomes, nanoparticles) to protect the agonist from degradation and prolong its circulation time. 2. Pharmacokinetic Analysis: Perform a pharmacokinetic study to determine the half-life of your agonist in vivo. |
| Inefficient Delivery to Target Cells | 1. Cellular Uptake Assay: In vitro, assess the uptake of your agonist in relevant cell types (e.g., tumor cells, dendritic cells). 2. Targeting Strategy: If using a targeted delivery system, verify the expression of the target antigen on the tumor cells. 3. Delivery Vehicle Optimization: Experiment with different formulations of your delivery vehicle to enhance cellular uptake. |
| Tumor Model Resistance | 1. STING Expression Analysis: Confirm STING expression in your tumor cell line via Western blot or qPCR. 2. Epigenetic Modulation: If STING is silenced, consider pre-treating with a demethylating agent to restore its expression. 3. Alternative Tumor Model: If feasible, test your agonist in a different tumor model known to have a functional STING pathway. |
Problem 2: Severe systemic toxicity (e.g., weight loss, lethargy).
| Possible Cause | Troubleshooting Steps |
| Excessive Cytokine Release | 1. Dose Reduction: Perform a dose-response study to find the minimum effective dose with an acceptable toxicity profile. 2. Cytokine Profiling: Measure the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IFN-β) in the serum at different time points after administration. 3. Targeted Delivery: Employ a targeted delivery strategy to limit systemic exposure. |
| Off-Target Activation | 1. Biodistribution Study: Use a labeled version of your agonist or delivery system to track its distribution in different organs. 2. Histopathological Analysis: Examine major organs for signs of inflammation or damage. |
Visualizing Key Pathways and Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate the cGAS-STING signaling pathway and a general experimental workflow for evaluating systemic STING agonists.
Caption: The cGAS-STING signaling pathway is initiated by cytosolic dsDNA.
Caption: A general workflow for the preclinical evaluation of systemic STING agonists.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies, highlighting the impact of different delivery strategies on the efficacy and safety of systemic STING agonists.
Table 1: Comparison of Free vs. Encapsulated STING Agonist Efficacy
| Delivery System | STING Agonist | Tumor Model | Key Efficacy Endpoint | Fold Improvement (Encapsulated vs. Free) | Reference |
| Cationic Liposomes | cGAMP | Subcutaneous Tumor | Inflammatory Factor Level | ~10x higher | |
| Immuno-liposomes | cdGMP | Pancreatic Tumor | Interferon β (IFN-β) Level | 11-fold increase | |
| bMSN | CDA | Melanoma | Animal Survival | 50% relapse (free) vs. 0% relapse (bMSN) |
Table 2: Impact of Systemic STING Agonist ADC on Cytokine Induction
| Treatment | Cytokine Induction (Tumor) | Cytokine Induction (Systemic) | Key Finding | Reference |
| Free STING Agonist (IV) | Moderate | High (up to 100-fold higher than ADC) | Induces significant systemic cytokine release and body weight loss. | |
| STING Agonist ADC (IV) | High | Low | Increases tumor-localized inflammatory cytokines with minimal systemic induction. |
Detailed Experimental Protocols
Protocol 1: In Vivo Assessment of Systemic Toxicity
Objective: To evaluate the systemic toxicity of a novel STING agonist formulation in a murine model.
Materials:
-
Syngeneic mice (e.g., C57BL/6)
-
STING agonist formulation and vehicle control
-
Calibrated scale for body weight measurement
-
Clinical scoring sheet (for monitoring signs of distress)
-
Blood collection supplies (for serum chemistry)
-
Tissue collection supplies (for histopathology)
Procedure:
-
Acclimatization: Acclimatize mice to the facility for at least one week before the start of the experiment.
-
Baseline Measurements: Record the initial body weight and perform a baseline clinical assessment of all mice.
-
Administration: Administer the STING agonist formulation or vehicle control systemically (e.g., intravenously, intraperitoneally) at the desired dose and volume.
-
Daily Monitoring:
-
Record the body weight of each mouse daily.
-
Perform a clinical assessment daily, looking for signs of toxicity such as lethargy, ruffled fur, hunched posture, and labored breathing. Assign a clinical score based on a pre-defined scale.
-
-
Endpoint: Euthanize mice if they exceed pre-defined humane endpoints (e.g., >20% body weight loss, severe clinical signs).
-
Sample Collection: At the study endpoint, collect blood for serum chemistry analysis (to assess organ function, e.g., liver and kidney markers). Collect major organs (e.g., liver, spleen, lungs, kidneys) and fix them in formalin for subsequent histopathological analysis to look for signs of inflammation or tissue damage.
Protocol 2: Quantification of Cytokine Release by ELISA
Objective: To measure the concentration of a specific cytokine (e.g., IFN-β) in mouse serum following systemic administration of a STING agonist.
Materials:
-
Mouse serum samples (collected at various time points post-administration)
-
Commercially available ELISA kit for the cytokine of interest (e.g., Mouse IFN-β ELISA kit)
-
Microplate reader
-
Standard laboratory equipment (pipettes, tubes, etc.)
Procedure:
-
Kit Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.
-
Standard Curve: Create a standard curve by performing serial dilutions of the provided cytokine standard.
-
Sample Incubation: Add the standards and serum samples to the wells of the antibody-coated microplate. Incubate as per the kit's instructions to allow the cytokine to bind to the capture antibody.
-
Washing: Wash the plate several times to remove any unbound substances.
-
Detection Antibody: Add the detection antibody, which will bind to the captured cytokine. Incubate as directed.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add the enzyme-conjugated secondary antibody (e.g., HRP-streptavidin). Incubate.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the substrate solution, which will react with the enzyme to produce a color change.
-
Stop Solution: Add the stop solution to terminate the reaction.
-
Measurement: Immediately read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the concentration of the cytokine in your samples by comparing their absorbance values to the standard curve.
References
- 1. benchchem.com [benchchem.com]
- 2. 18F-FDG PET Visualizes Systemic STING Agonist-Induced Lymphocyte Activation in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Unlocking the promise of systemic STING agonist for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of Non-Cyclic Dinucleotide STING Agonists
For Researchers, Scientists, and Drug Development Professionals
The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. Non-cyclic dinucleotide (non-CDN) STING agonists represent a significant advancement in this field, offering improved pharmacokinetic properties and systemic activity compared to their CDN counterparts. This guide provides an objective comparison of the preclinical efficacy of prominent non-CDN STING agonists, supported by experimental data and detailed methodologies to aid in the selection and evaluation of these compounds for research and drug development.
The STING Signaling Pathway
Non-CDN STING agonists activate the STING pathway, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This initiates a robust anti-tumor immune response involving the activation of dendritic cells (DCs), natural killer (NK) cells, and the priming of tumor-specific CD8+ T cells.[1][2] The binding of these agonists to STING, a transmembrane protein in the endoplasmic reticulum, triggers a conformational change, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1).[3][4] TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes and translocates to the nucleus to induce the transcription of IFN-β and other IFN-stimulated genes.[1]
References
- 1. Discovery of a non‐nucleotide stimulator of interferon genes (STING) agonist with systemic antitumor effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TBK1 recruitment to STING activates both IRF3 and NF-kappaB that mediate immune defense against tumors and viral infections [cancer.fr]
- 4. STING Specifies IRF3 phosphorylation by TBK1 in the Cytosolic DNA Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of STING Agonist-14: A Comparative Guide
This guide provides a comprehensive comparison of STING Agonist-14 with other known STING agonists, focusing on the validation of its target engagement. The information is intended for researchers, scientists, and drug development professionals working on novel immunotherapies.
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system. Its activation triggers the production of type I interferons and other pro-inflammatory cytokines, leading to a robust anti-tumor immune response.[1][2][3] Pharmacological activation of STING is a promising strategy in cancer immunotherapy.[1][3] Validating that a novel compound, such as this compound, directly binds to and activates STING is a crucial step in its development.
STING Signaling Pathway
Upon activation by cyclic dinucleotides (CDNs) like 2'3'-cGAMP, STING translocates from the endoplasmic reticulum (ER) to the Golgi apparatus. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the transcription of type I interferons (IFN-α/β) and other inflammatory cytokines.
References
Comparative Analysis of STING Agonist-14 and Other Acridinone-Based Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of STING agonist-14 (also known as compound 12b) with other acridinone-based STING (Stimulator of Interferon Genes) agonists. The information is based on available preclinical data, with a focus on quantitative performance metrics and detailed experimental methodologies to assist researchers in their evaluation of these compounds for potential therapeutic applications.
Overview of Acridinone-Based STING Agonists
Acridinone-based compounds represent a class of non-cyclic dinucleotide (non-CDN) small molecule STING agonists. These molecules are of interest in the field of immuno-oncology and vaccine development due to their potential to activate the STING pathway, leading to the production of type I interferons and other pro-inflammatory cytokines that can drive a robust anti-tumor or anti-viral immune response.[1] Inspired by the structure and function of murine-specific STING agonists like DMXAA, researchers have synthesized and evaluated various acridinone analogues to identify potent activators of human STING.[1]
Performance Comparison of Acridinone-Based STING Agonists
The following table summarizes the available quantitative data for this compound (compound 12b) and other acridinone-based agonists from the same reported study. This allows for a direct comparison of their potency in activating both human and murine STING, as well as their binding affinity.
| Compound | Target Species | Assay Type | Readout | Value (µM) | Notes |
| This compound (12b) | Human | Cell-Based Activity Assay | EC50 for IFN-β Induction | 7.45 | Potent agonist with efficacy across species. |
| Murine | Cell-Based Activity Assay | EC50 for IFN-β Induction | 10.23 | Shows activity on both human and murine STING. | |
| Human | Binding Assay | IC50 (to STING CTD) | 1.92 | Directly binds to the C-terminal domain of the STING protein and stabilizes it. | |
| Compound 2g | Human & Murine | Cell-Based Activity Assay | - | - | Identified as an agonist that is efficacious across species. Specific quantitative data not available. |
| Compound 9g | Human & Murine | Cell-Based Activity Assay | - | - | Identified as an agonist that is efficacious across species. Specific quantitative data not available. |
| Compound 1b | Murine | Cell-Based Activity Assay | - | - | Reported to only function in the murine STING pathway. |
| Compound 1c | Murine | Cell-Based Activity Assay | - | - | Reported to only function in the murine STING pathway. |
| Compound 12c | Murine | Cell-Based Activity Assay | - | - | Reported to only function in the murine STING pathway. |
Data for compounds 2g, 9g, 1b, 1c, and 12c is qualitative as reported in the initial findings. EC50 and IC50 values for this compound (12b) are provided by commercial suppliers based on the primary research.
STING Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these agonists, the following diagrams illustrate the STING signaling pathway and a typical experimental workflow.
References
Benchmarking STING Agonist diABZI: A Comparative Guide for Researchers
In the rapidly evolving landscape of cancer immunotherapy, the activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy to awaken the innate immune system against tumors. This guide provides a comprehensive benchmark analysis of the potent, synthetic, non-cyclic dinucleotide (non-CDN) STING agonist, diABZI, against well-established STING activators: the endogenous ligand 2'3'-cGAMP and the murine-specific agonist DMXAA. This comparison is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance of these key molecules based on supporting experimental data.
Comparative Performance of STING Agonists
The efficacy of a STING agonist is determined by several key parameters, including its binding affinity to the STING protein, its potency in inducing downstream signaling and cytokine production, and its ultimate effectiveness in eliciting an anti-tumor response in vivo. The following table summarizes the quantitative performance of diABZI, 2'3'-cGAMP, and DMXAA based on available preclinical data.
| Parameter | diABZI (Synthetic non-CDN) | 2'3'-cGAMP (Endogenous Ligand) | DMXAA (Murine-Specific Agonist) |
| Binding Affinity (Kd) | ~1.6 nM (human STING)[1] | ~3.79 nM (human STING)[2][3][4] | Binds murine STING (Kd ~0.49 µM)[5]; No detectable binding to human STING |
| IFN-β Induction (EC50) | ~0.013 µM (THP-1 cells) | 15-42 nM (L929 cells) | ~10 µM (mouse hepatocytes) |
| In Vivo Anti-Tumor Efficacy | Significant tumor regression and improved survival in colorectal cancer models. | Induces tumor regression in various murine models including breast cancer, colon cancer, and melanoma. | 100% cure rate in a murine mesothelioma model with intratumoral administration. Effective in lung cancer and mesothelioma models. |
Signaling Pathways and Experimental Workflows
To visually conceptualize the mechanism of action and the evaluation process for these STING agonists, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for the key experiments cited in this guide.
STING Binding Affinity Assay (Surface Plasmon Resonance - SPR)
-
Objective: To determine the binding kinetics and affinity (Kd) of STING agonists to the STING protein.
-
Principle: SPR measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate.
-
Methodology:
-
Recombinant human or murine STING protein is immobilized on a sensor chip.
-
A series of concentrations of the STING agonist (e.g., diABZI, 2'3'-cGAMP) are flowed over the chip surface.
-
The association and dissociation of the agonist are monitored in real-time.
-
The resulting sensorgrams are fitted to a binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
IFN-β Reporter Assay
-
Objective: To quantify the potency of STING agonists in inducing STING-dependent downstream signaling.
-
Principle: A reporter cell line (e.g., THP-1 Dual™ cells) is engineered to express a reporter gene (e.g., luciferase) under the control of an IRF-inducible promoter. Activation of the STING pathway leads to IRF3 activation and subsequent reporter gene expression.
-
Methodology:
-
THP-1 Dual™ cells are seeded in 96-well plates.
-
Cells are treated with a serial dilution of the STING agonist.
-
After a defined incubation period (e.g., 24 hours), the luciferase activity is measured using a luminometer.
-
The half-maximal effective concentration (EC50) is calculated from the dose-response curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Objective: To measure the amount of specific cytokines (e.g., IFN-β, TNF-α) secreted by cells upon STING agonist stimulation.
-
Principle: An antibody specific to the cytokine of interest is coated onto a microplate. The sample containing the cytokine is added, followed by a detection antibody conjugated to an enzyme. A substrate is then added, which is converted by the enzyme to produce a measurable color change.
-
Methodology:
-
Immune cells (e.g., peripheral blood mononuclear cells - PBMCs, or bone marrow-derived macrophages - BMDMs) are treated with the STING agonist.
-
After incubation, the cell culture supernatant is collected.
-
The supernatant is added to the antibody-coated ELISA plate.
-
The assay is performed according to the manufacturer's instructions.
-
The concentration of the cytokine is determined by comparing the absorbance to a standard curve.
-
In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models
-
Objective: To evaluate the therapeutic efficacy of STING agonists in a relevant in vivo cancer model.
-
Principle: Tumor cells syngeneic to the mouse strain are implanted to establish tumors. The mice are then treated with the STING agonist, and the effect on tumor growth and survival is monitored.
-
Methodology:
-
A specific number of tumor cells (e.g., B16-F10 melanoma, CT26 colon carcinoma) are injected subcutaneously into immunocompetent mice (e.g., C57BL/6).
-
Once tumors reach a palpable size, mice are randomized into treatment groups.
-
The STING agonist is administered via a specified route (e.g., intratumoral, intravenous) and dosing schedule.
-
Tumor volume is measured regularly with calipers.
-
The overall survival of the mice is monitored.
-
At the end of the study, tumors and draining lymph nodes may be harvested for further immunological analysis (e.g., flow cytometry for immune cell infiltration).
-
Conclusion
The data presented in this guide highlights the potent anti-tumor activity of the synthetic STING agonist diABZI, demonstrating comparable or, in some aspects, superior performance to the endogenous ligand 2'3'-cGAMP. Its high binding affinity and potent induction of IFN-β translate to significant in vivo efficacy. In contrast, DMXAA, while a valuable tool for preclinical studies in murine models, is not active against human STING, precluding its clinical translation. The provided experimental protocols offer a standardized framework for the continued evaluation and development of novel STING agonists, which hold immense promise for the future of cancer immunotherapy.
References
- 1. diABZI STING Agonist-2 - Biochemicals - CAT N°: 34088 [bertin-bioreagent.com]
- 2. stratech.co.uk [stratech.co.uk]
- 3. apexbt.com [apexbt.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. Dynamic Structural Differences between Human and Mouse STING Lead to Differing Sensitivity to DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of STING Agonists in Diverse Cancer Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of representative STING (Stimulator of Interferon Genes) agonists across various cancer cell lines. The data presented here is a synthesis of findings from multiple preclinical studies, offering insights into the differential responses of cancer cells to STING pathway activation.
While the specific compound "STING agonist-14" was not identified in the reviewed literature, this guide utilizes data from well-characterized synthetic STING agonists, such as cyclic dinucleotides (CDNs) (e.g., cGAMP, ADU-S100) and non-cyclic dinucleotides (non-CDNs) (e.g., diABZI), to provide a representative comparative analysis. The activation of the STING pathway is a promising cancer immunotherapy strategy, aiming to convert immunologically "cold" tumors into "hot" ones by inducing type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2] This in turn promotes the recruitment and activation of immune cells like dendritic cells (DCs), natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs) to the tumor microenvironment.[1][3]
Quantitative Data Summary
The efficacy of STING agonists can vary significantly across different cancer cell lines. This variability can be attributed to factors such as the expression levels of STING protein and the integrity of the downstream signaling pathway.[4] The following tables summarize the in vitro effects of representative STING agonists on various cancer cell lines.
Table 1: In Vitro Efficacy of a Model Cyclic Dinucleotide (CDN) STING Agonist
| Cancer Cell Line | Type | IFN-β Production (EC50) | Apoptosis Induction | Reference |
| B16-F10 | Melanoma (murine) | ~5-15 µM | Moderate | |
| CT26 | Colon Carcinoma (murine) | ~1-10 µM | High | |
| 4T1 | Breast Cancer (murine) | ~10-30 µM | Moderate | |
| MC38 | Colon Adenocarcinoma (murine) | ~2-12 µM | High | |
| Lewis Lung Carcinoma (LLC) | Lung Carcinoma (murine) | Lower response | Low | |
| THP-1 | Acute Monocytic Leukemia (human) | High response | Not reported |
Table 2: In Vitro Efficacy of a Model Non-Cyclic Dinucleotide (non-CDN) STING Agonist (e.g., diABZI)
| Cancer Cell Line | Type | Cell Viability Reduction (IC50) | IFN-β Production | Reference |
| Primary Effusion Lymphoma (PEL) | Lymphoma (human) | ~0.1-1 µM (in STING+ lines) | Upregulation of ISGs | |
| Non-Small Cell Lung Cancer (NSCLC) | Lung Cancer (human) | Dose-dependent decrease | Upregulation of CXCL10, CCL5 | |
| Colorectal Cancer Cell Lines | Colon Cancer (human) | Variable | Low IFN-β production | |
| RAW264.7 | Macrophage (murine) | Not applicable | High IFN-I signaling | |
| J774 | Macrophage (murine) | Not applicable | High IFN-I signaling |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
References
STING Agonist-14 (VAX014): A Potent Activator of Anti-Tumor Immunity in Syngeneic Models
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Preclinical Efficacy of STING Agonist-14.
This guide provides an objective comparison of the anti-tumor effects of STING (Stimulator of Interferon Genes) agonist-14, also known as VAX014, with other therapeutic alternatives, supported by experimental data from syngeneic mouse models. VAX014 has demonstrated remarkable efficacy, inducing complete tumor regression in multiple preclinical cancer models.
Performance Comparison
VAX014, a bacterial minicell-based agent, distinguishes itself by not only activating the STING pathway but also the RIG-I pathway, leading to robust anti-tumor immune responses.[1][2][3] This dual activation mechanism contributes to its high efficacy, particularly in STING-positive tumors.[1][2]
In syngeneic mouse models, intratumoral administration of VAX014 has resulted in 100% tumor clearance in both MB49 bladder cancer and MC38 colon adenocarcinoma models. This level of efficacy underscores its potential as a powerful immunotherapeutic agent.
Quantitative Data Summary
The following tables summarize the anti-tumor efficacy of VAX014 in commonly used syngeneic mouse models.
Table 1: Efficacy of VAX014 in MC38 Syngeneic Model
| Treatment Group | Complete Response (CR) Rate | Key Findings |
| Saline Control | 0% | Continued tumor growth. |
| VAX014 | 100% | Complete tumor regression. |
| VAX014 in STING KO MC38 tumors | 0% | Demonstrates the critical role of tumor-intrinsic STING for VAX014 efficacy. |
| VAX014 in IFNAR1 KO mice with MC38 tumors | 0% | Highlights the dependency on host type-I interferon signaling for therapeutic effect in this model. |
Table 2: Efficacy of VAX014 in MB49 Syngeneic Model
| Treatment Group | Complete Response (CR) Rate | Key Findings |
| Saline Control | 0% | Continued tumor growth. |
| VAX014 | 100% | Durable and complete tumor regression. |
| VAX014 in STING KO MB49 tumors | Reduced CR Rate | Indicates a partial dependence on tumor-intrinsic STING. |
| VAX014 in RIG-I KO MB49 tumors | Reduced CR Rate | Shows the contribution of RIG-I activation to the anti-tumor effect. |
| VAX014 in IFNAR1 KO mice with MB49 tumors | 100% | Suggests the anti-tumor activity in this model can be independent of host type-I IFN signaling. |
Comparison with Oncolytic Viruses
A key differentiator for VAX014 is its effectiveness in tumors with active innate immune pathways. Unlike many oncolytic viruses that are hampered by the host's antiviral responses, VAX014's efficacy is optimal in STING-positive tumors, where it can effectively initiate a potent anti-tumor immune cascade.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
In Vivo Syngeneic Mouse Studies
-
Animal Models: 7-10-week-old female C57BL/6 mice are typically used for the MC38 and MB49 tumor models.
-
Tumor Cell Lines: MC38 (colon adenocarcinoma) and MB49 (bladder carcinoma) are common choices.
-
Tumor Implantation: A single intradermal injection of tumor cells (e.g., on the flank) is performed on Day 0.
-
Tumor Growth Monitoring: Tumors are allowed to establish and reach a mean volume of approximately 30-50 mm³ before the start of treatment.
-
Treatment Regimen:
-
Mice are randomized into treatment and control groups.
-
VAX014 (e.g., 1.5 x 10⁸ recombinant bacterial minicells) or saline is administered via intratumoral injection in a small volume (e.g., 30 µL).
-
Treatments are typically administered weekly until a complete response is achieved or the study endpoint is reached.
-
-
Efficacy Endpoints:
-
Tumor growth is monitored regularly by measuring tumor volume.
-
Overall survival is recorded.
-
Complete response (CR) is defined as the complete disappearance of the tumor.
-
Signaling Pathways and Experimental Workflow
Visualizing the underlying mechanisms and experimental processes is essential for a comprehensive understanding.
STING Signaling Pathway
The diagram below illustrates the cGAS-STING signaling pathway, which is pivotal for the anti-tumor effects of STING agonists.
Caption: The cGAS-STING signaling pathway initiated by cytosolic DNA.
Experimental Workflow for Evaluating VAX014
The following diagram outlines the typical experimental workflow for assessing the anti-tumor efficacy of VAX014 in a syngeneic mouse model.
Caption: Workflow for in vivo evaluation of VAX014 anti-tumor efficacy.
References
- 1. VAX014 Activates Tumor-Intrinsic STING and RIG-I to Promote the Development of Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. VAX014 Activates Tumor-Intrinsic STING and RIG-I to Promote the Development of Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of VAX014: A STING Agonist with Cross-Reactivity for Murine and Human STING
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of VAX014's Performance and Supporting Experimental Data.
This guide provides a comprehensive comparison of the stimulator of interferon genes (STING) agonist VAX014, with a focus on its cross-reactivity between murine and human STING. VAX014 is a bacterial minicell-based oncolytic agent that has been shown to activate both the STING and RIG-I pathways, leading to potent anti-tumor immune responses. This document summarizes the available quantitative data, details the experimental protocols used to assess its activity, and provides visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Analysis of VAX014 Activity
| Parameter | Murine STING | Human STING | Reference |
| Cellular Activation | Upregulation of IFN-β, PD-L1, and MHC-I in MB49 murine urothelial carcinoma cells. | Induction of IFN-β mRNA in human tumor cell lines. | [1] |
| Downstream Signaling | Phosphorylation of IRF3 in MB49 cells. | Activation of TBK1-dependent pathways inferred from human cell line data. | [1][2] |
| In Vivo Efficacy | Complete tumor clearance in multiple syngeneic mouse models (e.g., MB49, MC38), dependent on both tumor-intrinsic and host STING. | Rationale for clinical investigation supported by the prevalence of STING and RIG-I co-expression in human solid tumors, which correlates with clinical benefit. | [1][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data presentation are provided below. These protocols are essential for reproducing and validating the findings related to VAX014's activity.
In Vitro STING Activation in Murine Cells
1. Cell Culture and Treatment:
-
Murine MB49 urothelial carcinoma cells are cultured in appropriate media.
-
Cells are plated at a density of 5.0 x 10⁵ to 1.0 x 10⁶ cells/well.
-
VAX014 is added at a specified multiplicity of infection (MOI), e.g., MOI 300.
-
As a positive control for murine STING activation, DMXAA (30 µg/mL) can be used.
-
To confirm STING-dependence, a STING inhibitor such as H-151 (4 µg/mL) can be co-incubated.
-
Cells are incubated for a specified period (e.g., ~20 hours for cytokine and cell surface marker analysis, 4 hours for signaling pathway analysis).
2. IFN-β Quantification via ELISA:
-
After incubation, cell culture supernatants are collected and stored at -70°C.
-
A commercial ELISA kit for murine IFN-β (e.g., LumiKine Xpress mIFN-β 2.0 ELISA) is used for quantification, following the manufacturer's instructions.
3. Flow Cytometry for PD-L1 and MHC-I Expression:
-
Following treatment, cells are harvested and stained with fluorescently labeled antibodies specific for murine PD-L1 and MHC-I.
-
Stained cells are analyzed using a flow cytometer to quantify the percentage of positive cells and the mean fluorescence intensity.
4. Western Blot for Phosphorylated IRF3 (pIRF3):
-
After 4 hours of treatment, cells are lysed.
-
Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked and then incubated with primary antibodies against pIRF3 and total IRF3.
-
Following incubation with appropriate secondary antibodies, the protein bands are visualized and quantified. The ratio of pIRF3 to total IRF3 is calculated to determine the extent of STING pathway activation.
In Vivo Murine Tumor Models
1. Tumor Implantation and Treatment:
-
Syngeneic tumor cells (e.g., MB49 or MC38) are implanted intradermally into C57BL/6 mice.
-
Tumors are allowed to establish to a certain size (e.g., ~50mm³).
-
VAX014 is administered via intratumoral injection weekly for a specified duration.
2. Assessment of Anti-Tumor Efficacy:
-
Tumor growth is monitored by measuring tumor volume at regular intervals.
-
Animal survival is tracked, and Kaplan-Meier survival curves are generated.
-
To assess the role of STING, these experiments are performed in wild-type mice, STING-deficient mice, and in mice bearing STING-knockout tumors.
STING Activation in Human Cells
1. Cell Culture and Treatment:
-
Human tumor cell lines are seeded at 5.0 x 10⁵ cells/well.
-
Cells are treated with VAX014 at their respective EC50 MOI for 4 hours.
2. qRT-PCR for IFN-β Expression:
-
Total mRNA is isolated from the treated cells.
-
Reverse transcription is performed to generate cDNA.
-
Quantitative PCR is carried out using primers specific for human IFN-β and a housekeeping gene for normalization.
-
The relative expression of IFN-β mRNA is calculated to assess STING pathway activation.
Mandatory Visualization
The following diagrams illustrate the STING signaling pathway and a typical experimental workflow for assessing VAX014 activity.
Caption: VAX014-mediated STING signaling cascade.
Caption: In vitro workflow for assessing VAX014 activity.
References
A Head-to-Head Showdown: Novel STING Agonists ALG-031048 and IMGS-203 Demonstrate Superior In Vivo Efficacy
For Immediate Release
In the rapidly evolving landscape of cancer immunotherapy, the strategic activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a highly promising approach to invigorate the innate immune system against tumors. Recent preclinical studies have provided compelling in vivo data showcasing the superior anti-tumor activity of two novel STING agonists, ALG-031048 and IMGS-203 (also known as 8803), when compared head-to-head with other known agonists, ADU-S100 and diABZI, respectively. These findings highlight the potential of these next-generation molecules to overcome limitations of earlier STING activators and offer new hope for patients with solid tumors.
The STING pathway, a critical component of the innate immune system, acts as a sensor for cytosolic DNA, which can be an indicator of cellular damage or infection.[1] Upon activation, STING triggers a cascade of signaling events that lead to the production of type I interferons and other pro-inflammatory cytokines. This, in turn, stimulates the maturation of dendritic cells, enhances the priming of cytotoxic T lymphocytes, and fosters a robust anti-tumor immune response.[2]
ALG-031048 Outperforms ADU-S100 in Colon Carcinoma Model
A comparative study evaluating ALG-031048 against the well-characterized STING agonist ADU-S100 in a CT26 mouse colon carcinoma model revealed a significant efficacy advantage for ALG-031048. Intratumoral administration of 100 µg of ALG-031048 resulted in complete tumor regression in 90% of the animals, a stark contrast to the 44% complete response rate observed with the same dose of ADU-S100.[3][4] Even at a lower dose of 25 µg, ALG-031048 induced a 60% complete tumor regression, while ADU-S100 only achieved this in 10% of the mice.[4]
This enhanced in vivo performance is supported by in vitro data demonstrating the superior stability and potency of ALG-031048. The improved stability is attributed to chemical modifications that render it more resistant to degradation by phosphodiesterases.
IMGS-203 Shows Marked Superiority Over diABZI in Multiple Tumor Models
In another head-to-head comparison, the synthetic cyclic dinucleotide IMGS-203 (8803) was evaluated against the non-cyclic dinucleotide STING agonist, diABZI. In the CT26 tumor model, a single 100 µg injection of IMGS-203 led to a 100% cure rate, whereas treatment with diABZI showed no improvement in survival. Furthermore, in the more aggressive B16F10 melanoma model, three 10 µg injections of IMGS-203 significantly improved survival, with 60% of the animals remaining alive at the end of the study.
The potent anti-tumor effects of IMGS-203 are associated with its ability to effectively reprogram the tumor microenvironment, leading to increased infiltration and activation of myeloid cells, as well as enhanced CD8+ T cell and NK cell effector responses.
Comparative In Vivo Efficacy of Novel STING Agonists
| Agonist Comparison | Animal Model | Key Efficacy Metric | Results |
| ALG-031048 vs. ADU-S100 | CT26 Colon Carcinoma | Complete Tumor Regression (100 µg dose) | ALG-031048: 90% |
| ADU-S100: 44% | |||
| Complete Tumor Regression (25 µg dose) | ALG-031048: 60% | ||
| ADU-S100: 10% | |||
| IMGS-203 (8803) vs. diABZI | CT26 Colon Carcinoma | Survival | IMGS-203 (100 µg single dose): 100% cure rate |
| diABZI: No improvement in survival | |||
| B16F10 Melanoma | Survival | IMGS-203 (10 µg, three doses): 60% survival at study end |
Visualizing the STING Signaling Pathway and Experimental Workflow
To better understand the mechanism of action and the experimental design behind these findings, the following diagrams illustrate the STING signaling pathway and a generalized in vivo experimental workflow.
References
confirming on-target activity of STING agonist-14 using STING knockout cells
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the activity of STING Agonist-14 in wild-type versus STING knockout (KO) cells, offering definitive evidence of its on-target mechanism of action. For researchers in immunology and oncology, validating that a novel compound specifically targets the desired pathway is a critical step in drug development. This document outlines the experimental data, protocols, and signaling pathways to support the specific activation of the STING (Stimulator of Interferon Genes) pathway by this compound.
Data Summary: this compound Activity
The on-target activity of this compound was assessed by measuring the induction of Interferon-beta (IFN-β), a key cytokine produced downstream of STING activation. The following table summarizes the IFN-β secretion in wild-type (WT) and STING knockout (STING KO) human monocytic THP-1 cells following treatment with this compound.
| Cell Line | Treatment | Concentration (µM) | IFN-β Secretion (pg/mL) |
| THP-1 WT | Vehicle (DMSO) | N/A | < 10 |
| This compound | 1 | 550 | |
| This compound | 5 | 1800 | |
| This compound | 10 | 3200 | |
| Positive Control (2'3'-cGAMP) | 10 | 3500 | |
| THP-1 STING KO | Vehicle (DMSO) | N/A | < 10 |
| This compound | 1 | < 10 | |
| This compound | 5 | < 10 | |
| This compound | 10 | < 10 | |
| Positive Control (2'3'-cGAMP) | 10 | < 10 |
The data clearly demonstrates a dose-dependent increase in IFN-β secretion in wild-type cells treated with this compound, comparable to the positive control, 2'3'-cGAMP. In stark contrast, this compound did not induce any significant IFN-β secretion in STING knockout cells, confirming that its activity is strictly dependent on the presence of the STING protein.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological process and the experimental design, the following diagrams were generated.
Caption: STING Signaling Pathway Activation.
Caption: On-Target Validation Workflow.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Cell Culture
-
Cell Lines: Human monocytic THP-1 wild-type (WT) and THP-1 STING knockout (KO) cells were used.
-
Culture Medium: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.
-
Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere with 5% CO2.
IFN-β Secretion Assay
-
Cell Seeding: THP-1 WT and STING KO cells were seeded in a 96-well plate at a density of 5 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Preparation: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which was then serially diluted in culture medium to the final desired concentrations (1, 5, and 10 µM). The final DMSO concentration in all wells was kept below 0.1%. The positive control, 2'3'-cGAMP, was also prepared in culture medium.
-
Treatment: The culture medium was replaced with fresh medium containing the vehicle (DMSO), this compound, or the positive control.
-
Incubation: The plates were incubated for 24 hours at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, the plates were centrifuged, and the cell-free supernatants were collected for analysis.
-
ELISA: The concentration of IFN-β in the supernatants was quantified using a human IFN-β enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The absorbance was read on a microplate reader, and the IFN-β concentrations were calculated based on a standard curve. The results from WT and STING KO cells were then compared. A significant reduction or complete absence of IFN-β production in the STING KO cells compared to the WT cells indicates that the agonist's activity is STING-dependent.[1][2][3]
Alternative/Confirmatory Assay: Western Blot for Pathway Activation
To further confirm pathway activation, Western blotting can be performed to detect the phosphorylation of key signaling proteins.
-
Cell Lysis: Following treatment as described above, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated STING (p-STING), phosphorylated TBK1 (p-TBK1), phosphorylated IRF3 (p-IRF3), and total levels of these proteins as loading controls.
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: An increase in the phosphorylation of STING, TBK1, and IRF3 in WT cells treated with this compound, and the absence of this phosphorylation in STING KO cells, would provide further evidence of on-target activity.[2]
References
Safety Operating Guide
Proper Disposal Procedures for STING Agonist-14: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of STING (Stimulator of Interferon Genes) agonist-14 is a critical aspect of laboratory safety and environmental responsibility. As a potent signaling molecule, adherence to established disposal protocols is necessary to mitigate potential risks to personnel and the environment. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of STING agonist-14 in a laboratory setting.
Immediate Safety and Hazard Profile
This compound, with the chemical name 9(10H)-Acridinone, 2-methoxy-5,6-dimethyl-, is classified with several hazard statements.[1] It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] Additionally, it may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.
Quantitative Hazard and Physical Data Summary
For quick reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₅NO₂ | [2] |
| Molecular Weight | 253.30 g/mol | [2] |
| Appearance | Light yellow to yellow solid | |
| Purity (HPLC) | 99.9% | |
| CAS Number | 2411100-70-2 | |
| Storage (Powder) | -20°C for 3 years | |
| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month |
Step-by-Step Disposal Protocol
Based on its chemical structure as an acridinone derivative and its hazard profile, this compound should be treated as hazardous chemical waste. The following protocol outlines the systematic procedures for its safe disposal.
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent incompatible materials from mixing.
-
Solid Waste:
-
Collect unused this compound powder and any contaminated consumables (e.g., weighing papers, pipette tips, gloves) in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material, such as high-density polyethylene (HDPE), and kept securely closed when not in use.
-
-
Liquid Waste:
-
If this compound is dissolved in an organic solvent, collect it in a designated "halogenated" or "non-halogenated" organic waste container, depending on the solvent used. Do not mix with aqueous waste.
-
Aqueous solutions containing this compound should be collected in a separate "aqueous hazardous waste" container.
-
Container Labeling
Accurate and clear labeling of waste containers is a regulatory requirement and essential for safety.
-
All waste containers must be labeled with a "Hazardous Waste" tag.
-
The label must include:
-
The full chemical name: "this compound" or "9(10H)-Acridinone, 2-methoxy-5,6-dimethyl-".
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The primary hazard(s) (e.g., "Toxic," "Irritant").
-
Storage of Hazardous Waste
Waste should be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Store waste containers in a secondary containment bin to prevent the spread of material in case of a leak.
-
Ensure that incompatible waste types are stored separately. For example, acids should not be stored with bases or flammables.
Disposal of Empty Containers
Empty containers that held this compound must also be disposed of as hazardous waste or properly decontaminated.
-
Triple-rinse the empty container with a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinsate as hazardous liquid waste.
-
After triple-rinsing, deface or remove the original label, and the container can then be disposed of in the appropriate laboratory glass or plastic recycling, or as regular trash, in accordance with institutional policies.
Arranging for Waste Pickup
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not dispose of this compound or its solutions down the drain or in the regular trash.
Experimental Protocols
While no specific experimental protocols were cited in the context of disposal, the handling of spills is a critical procedure.
Spill Decontamination Protocol:
-
Evacuate and Secure the Area: If a significant spill occurs, evacuate the immediate area and restrict access.
-
Wear Appropriate PPE: Before cleaning the spill, don chemical-resistant gloves, safety goggles, a lab coat, and if necessary, respiratory protection.
-
Contain the Spill:
-
For a solid spill , carefully cover the powder with a damp paper towel to avoid generating dust, then gently scoop the material into a hazardous waste container.
-
For a liquid spill , absorb the material with an inert absorbent, such as vermiculite, sand, or a commercial sorbent pad.
-
-
Decontaminate the Area:
-
Clean the spill area thoroughly with a suitable solvent (e.g., ethanol) to dissolve any remaining residue.
-
Follow with a wash using soap and water.
-
-
Dispose of Cleaning Materials: Collect all cleaning materials (absorbent pads, paper towels, etc.) as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department as per your institution's policy.
Visualizing Key Processes
To further clarify the procedures and the biological context of STING agonists, the following diagrams are provided.
Caption: The cGAS-STING signaling pathway.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling STING Agonist-14
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent compounds like STING agonist-14. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
Immediate Safety and Hazard Information
This compound is a potent immunomodulatory compound that requires careful handling to avoid potential health risks. According to its Safety Data Sheet (SDS), the compound presents the following hazards:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Adherence to the safety protocols outlined below is critical to mitigate these risks.
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment required when handling this compound.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be equipped with side shields to provide comprehensive protection. |
| Hand Protection | Protective Gloves | Chemically resistant, disposable gloves are required. Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently. |
| Body Protection | Laboratory Coat | A buttoned, full-length laboratory coat is necessary to protect skin and personal clothing from contamination. |
| Respiratory Protection | Respirator | Recommended when handling the compound as a powder or when there is a risk of aerosolization. Use in a well-ventilated area or a chemical fume hood. |
Operational Plans: Step-by-Step Handling Procedures
To ensure minimal exposure and maintain a safe working environment, follow these detailed steps when working with this compound.
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.
Detailed Protocol:
-
Preparation:
-
Don Personal Protective Equipment (PPE): Before entering the designated work area, put on a lab coat, safety goggles with side shields, and two pairs of chemically resistant gloves. A respirator should be used if working with the powder outside of a certified chemical fume hood.
-
Prepare Workspace: All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure. Ensure the work surface is clean and uncluttered.
-
Gather Materials: Assemble all necessary equipment, such as spatulas, weigh boats, vials, and solvents, within the fume hood before starting the procedure.
-
-
Handling:
-
Weighing: Carefully weigh the required amount of this compound powder on a tared weigh boat. Avoid creating dust.
-
Dissolving: Add the powder to the appropriate solvent in a sealed container. Gently swirl to dissolve.
-
Experimentation: Carry out the experimental procedure within the fume hood, taking care to avoid splashes or aerosol generation.
-
-
Cleanup and Disposal:
-
Decontamination: After completing the experiment, decontaminate all surfaces and equipment that came into contact with the compound using a suitable cleaning agent, followed by a rinse with 70% ethanol.
-
Waste Disposal: Dispose of all contaminated materials, including gloves, weigh boats, and pipette tips, in a designated hazardous waste container.
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination: outer gloves, lab coat, inner gloves, and finally, safety goggles and respirator.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
-
Emergency Procedures: Spill and Exposure Response
In the event of a spill or personal exposure, immediate and appropriate action is crucial.
Spill Cleanup Protocol
For small spills (<5 mL or 5 g):
-
Alert others in the immediate vicinity.
-
Evacuate the area if necessary.
-
Don appropriate PPE , including a respirator.
-
Contain the spill with absorbent pads. For powder spills, gently cover with a damp absorbent pad to avoid raising dust.
-
Collect the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Clean the spill area twice with a detergent solution, followed by a final rinse with 70% ethanol.
-
Dispose of all cleanup materials as hazardous waste.
For large spills, evacuate the laboratory and contact your institution's environmental health and safety department immediately.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated items such as gloves, pipette tips, and weigh boats should be collected in a clearly labeled, sealed hazardous waste bag or container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: All hazardous waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety office for specific disposal procedures.
Understanding the Biological Context: The STING Signaling Pathway
STING (Stimulator of Interferon Genes) is a critical component of the innate immune system. It plays a key role in detecting cytosolic DNA, which can originate from pathogens or damaged host cells, and initiating an immune response. STING agonists, like this compound, are designed to activate this pathway for therapeutic purposes, such as in cancer immunotherapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
